molecular formula C8H9BrO B1270781 (R)-1-(2-bromophenyl)ethanol CAS No. 76116-20-6

(R)-1-(2-bromophenyl)ethanol

Cat. No.: B1270781
CAS No.: 76116-20-6
M. Wt: 201.06 g/mol
InChI Key: DZLZSFZSPIUINR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2-Bromophenyl)ethanol is a valuable chiral benzylic alcohol of high interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C8H9BrO and a molecular weight of 201.06 g/mol, serves as a crucial chiral building block for the preparation of more complex molecules . Its alcohol functionality can be easily transformed into other useful groups, such as amines or esters, without racemization, making it a versatile precursor in asymmetric synthesis . It is specifically noted as a highly important dyestuff intermediate . The product is provided as a white to light yellow crystalline powder with a melting point of 54-56°C . It has a specific rotation of +54° (c=1 in Chloroform) . As a secondary alcohol, its mechanism of action in research contexts often involves its enantioselective oxidation or its role in stereospecific substitution reactions. Researchers utilize this chiral synthon to impart stereochemical information into target molecules, a critical factor in developing efficient drug compounds where chirality significantly impacts biological activity . This product is of high purity (98%) and is intended for Research Use Only. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling guidelines. This compound may cause skin and eye irritation and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLZSFZSPIUINR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370544
Record name (R)-1-(2-bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76116-20-6
Record name (R)-1-(2-bromophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Bromo-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(2-bromophenyl)ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(2-bromophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its specific stereochemistry and functional groups make it a key intermediate for creating complex molecules with precise three-dimensional structures, a critical aspect in modern drug design. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
CAS Number 76116-20-6[1]
Appearance Solid[2]
Melting Point 54-56 °C[3]
Boiling Point 243.5 °C at 760 mmHg[3]
Density 1.5 g/cm³[3]
Solubility Soluble in organic solvents
Purity ≥95.0%[4]
Safety and Hazard Information

Appropriate handling of this compound is crucial to ensure laboratory safety. Key hazard information is outlined below.

Hazard InformationDetailsReference
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.
Incompatible Materials Strong oxidizing agents.

Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone. Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs), offers high enantioselectivity under mild reaction conditions.

Experimental Protocol: Enzymatic Asymmetric Reduction of 2-Bromoacetophenone

This protocol is based on established methods for the asymmetric reduction of ketones using a recombinant alcohol dehydrogenase.[5][6]

Materials:

  • 2-bromoacetophenone

  • Alcohol Dehydrogenase (ADH) selective for the (R)-enantiomer

  • NADH or NADPH as a cofactor

  • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable ADH)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane and ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Addition of Reagents: To the buffer, add 2-bromoacetophenone to a final concentration of 10-50 mM.

  • Cofactor and Regeneration System: Add the NADH or NADPH cofactor to a catalytic amount (e.g., 0.1-1 mM). Introduce the cofactor regeneration system. For example, if using isopropanol, it can often serve as both the regenerating substrate and a co-solvent.

  • Enzyme Addition: Initiate the reaction by adding the purified alcohol dehydrogenase. The amount of enzyme will depend on its specific activity, which should be determined beforehand.

  • Reaction Conditions: Maintain the reaction at a constant temperature (typically 25-37 °C) and agitation for a period of 12-48 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of the ketone to the alcohol.

  • Work-up: Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent, such as ethyl acetate, to extract the product.

  • Extraction: Perform a liquid-liquid extraction by thoroughly mixing the reaction mixture with ethyl acetate. Separate the organic layer. Repeat the extraction of the aqueous layer to maximize product recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the resulting this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or GC.

Synthesis Workflow

Synthesis_Workflow cluster_reagents Key Reagents 2-Bromoacetophenone 2-Bromoacetophenone Reaction_Vessel Enzymatic Reduction 2-Bromoacetophenone->Reaction_Vessel  Substrate Purification Extraction & Chromatography Reaction_Vessel->Purification  Crude Product Final_Product This compound Purification->Final_Product  Purified Product ADH Alcohol Dehydrogenase ADH->Reaction_Vessel Cofactor NAD(P)H Cofactor->Reaction_Vessel Regen_System Cofactor Regeneration Regen_System->Reaction_Vessel

Caption: Asymmetric synthesis of this compound.

Applications in Drug Development and Potential Biological Relevance

Chiral secondary alcohols like this compound are crucial intermediates in the pharmaceutical industry. The stereochemistry of a drug molecule is often paramount to its efficacy and safety, as different enantiomers can have vastly different biological activities.

This compound as a Chiral Building Block:

This compound provides a scaffold with a defined stereocenter, a bromine atom for further functionalization (e.g., through cross-coupling reactions), and a hydroxyl group that can be used for esterification, etherification, or as a directing group in subsequent synthetic steps. These features make it a versatile starting material for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). While specific drugs derived directly from this starting material are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents.

Relevance to Signaling Pathways:

Currently, there is a lack of direct research on the specific interactions of this compound with intracellular signaling pathways. However, the broader class of molecules to which it belongs—alcohols—are known to modulate cellular signaling. For instance, ethanol itself can impact a wide array of signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and receptor tyrosine kinases.[7][8][9] These pathways are fundamental to processes such as neuronal excitability, gene expression, and cellular metabolism.

The introduction of a bromophenyl group and a specific stereochemistry in this compound suggests that its interactions would be more specific than those of simple ethanol. As a chiral molecule, it has the potential to interact stereoselectively with chiral biological receptors, such as enzymes and ion channels, which could, in turn, modulate their associated signaling pathways. Further research is warranted to explore the specific biological activities and potential therapeutic applications of this compound and its derivatives.

References

An In-depth Technical Guide to (R)-1-(2-bromophenyl)ethanol (CAS: 76116-20-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-bromophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in asymmetric synthesis. Its utility is particularly noted in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and spectroscopic characterization of this compound, along with its applications in drug development.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature. A summary of its key physicochemical properties is presented in the table below. Information on its solubility in various organic solvents is not extensively documented, though it is expected to be soluble in common organic solvents like chloroform, methanol, and ethyl acetate.

PropertyValueReference(s)
CAS Number 76116-20-6[1]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 54-56 °C[2]
Boiling Point 243.5 °C (Predicted)[2]
Optical Rotation [α]²²/D +54° (c=1 in chloroform)[2]

Synthesis

The primary route to enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 2'-bromoacetophenone. Both biocatalytic and chemocatalytic methods have proven effective for this transformation.

Experimental Protocol: Asymmetric Biocatalytic Reduction

This protocol is adapted from methodologies described for the asymmetric reduction of 2'-haloacetophenones using engineered secondary alcohol dehydrogenases (SADHs).

Workflow for Asymmetric Biocatalytic Reduction

Substrate 2'-Bromoacetophenone Reaction Biocatalytic Reduction Substrate->Reaction Enzyme Engineered (R)-selective SADH (e.g., TeSADH mutant) Enzyme->Reaction Cofactor NADPH Regeneration System (e.g., Isopropanol) Cofactor->Reaction Product This compound Reaction->Product Purification Extraction & Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Asymmetric biocatalytic reduction of 2'-bromoacetophenone.

Methodology:

  • Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., Tris-HCl, pH 7.0) is prepared containing 2'-bromoacetophenone.

  • Cofactor and Cosolvent: Isopropanol is added to the mixture, serving as both a cosolvent to aid in the solubility of the substrate and as a co-substrate for the regeneration of the NADPH cofactor.

  • Enzyme Addition: An engineered (R)-selective secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) is introduced to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored for conversion of the ketone to the alcohol, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Extraction: Upon completion, the reaction mixture is quenched and the product is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Experimental Protocol: Asymmetric Chemocatalytic Reduction (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a borane source.

Workflow for Corey-Bakshi-Shibata (CBS) Reduction

Substrate 2'-Bromoacetophenone Reaction Asymmetric Reduction Substrate->Reaction Catalyst (R)-CBS Catalyst Catalyst->Reaction Reductant Borane Source (e.g., BH₃·THF) Reductant->Reaction Intermediate Alkoxyborane Intermediate Reaction->Intermediate Workup Acidic Workup Intermediate->Workup Product This compound Workup->Product

Corey-Bakshi-Shibata (CBS) reduction of 2'-bromoacetophenone.

Methodology:

  • Catalyst Preparation: The (R)-CBS catalyst is either purchased or prepared in situ in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: The catalyst solution is cooled to a low temperature (e.g., -20 °C to 0 °C).

  • Reagent Addition: A solution of 2'-bromoacetophenone in anhydrous THF is added dropwise to the catalyst solution, followed by the slow addition of a borane source (e.g., borane-THF complex or borane-dimethyl sulfide complex).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., addition of dilute HCl).

  • Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Purification

Purification of this compound is typically achieved by flash column chromatography on silica gel.

Experimental Protocol: Column Chromatography

Methodology:

  • Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a chromatography column.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate. The optimal solvent ratio is determined by TLC analysis of the crude material.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in the public domain, representative data for structurally similar compounds are provided for reference. The key expected spectral features are described below.

Spectroscopic DataExpected Features
¹H NMR Signals corresponding to the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). The methine proton is expected to be a quartet, and the methyl protons a doublet.
¹³C NMR Resonances for the eight distinct carbon atoms, including the two substituted aromatic carbons, four unsubstituted aromatic carbons, the methine carbon, and the methyl carbon.
FTIR (cm⁻¹) A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C-O stretching.
Mass Spec (m/z) A molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of a methyl group and water. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion and bromine-containing fragments.

Applications in Drug Development

Chiral alcohols such as this compound are important intermediates in the synthesis of enantiomerically pure pharmaceutical agents. A U.S. patent explicitly lists "[R]-1-(2-bromophenyl)-1-ethanol" as a novel chiral intermediate for the production of phenyl or substituted phenylalkylamine pharmaceutical agents, underscoring its relevance in medicinal chemistry.[1] These chiral building blocks are crucial for creating stereochemically defined drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause undesirable side effects.

Logical Relationship in Pharmaceutical Synthesis

Start 2'-Bromoacetophenone AsymmetricSynth Asymmetric Synthesis Start->AsymmetricSynth ChiralIntermediate This compound AsymmetricSynth->ChiralIntermediate FurtherSteps Multi-step Synthesis ChiralIntermediate->FurtherSteps API Enantiomerically Pure Active Pharmaceutical Ingredient (API) FurtherSteps->API

Role as a chiral intermediate in API synthesis.

Conclusion

This compound is a key chiral intermediate with established utility in the synthesis of pharmaceutical compounds. Its preparation via asymmetric reduction of 2'-bromoacetophenone is well-precedented through both biocatalytic and chemocatalytic methods. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its synthesis, purification, and application in drug discovery and development programs. Further characterization of its solubility and the public dissemination of its experimental spectroscopic data would be beneficial to the scientific community.

References

An In-depth Spectroscopic Guide to (R)-1-(2-bromophenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of (R)-1-(2-bromophenyl)ethanol. This document provides a comprehensive interpretation of the spectral data, detailed experimental protocols, and a visual representation of the molecular structure's signaling pathways, designed for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a chiral aromatic alcohol of significant interest in synthetic organic chemistry and drug discovery. Its stereochemistry and the influence of the ortho-bromo substituent on the phenyl ring create a unique electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR) spectra. A thorough understanding of its ¹H and ¹³C NMR spectral data is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in biological systems. This technical guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for scientists engaged in its synthesis, characterization, and application.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the methine proton of the ethanol moiety, the methyl protons, and the hydroxyl proton. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.55dd~8.0, 1.21HAr-H
~7.50dd~7.6, 1.61HAr-H
~7.35td~7.6, 1.21HAr-H
~7.15td~7.6, 1.61HAr-H
~5.25q~6.41HCH-OH
~2.10d~3.61HOH
~1.45d~6.43HCH₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions.

The aromatic region of the spectrum displays four distinct signals, consistent with a monosubstituted benzene ring where the ortho-substituent removes the plane of symmetry. The protons on the aromatic ring exhibit complex splitting patterns due to both ortho and meta couplings. The methine proton (CH-OH) appears as a quartet due to coupling with the three equivalent protons of the adjacent methyl group. Correspondingly, the methyl protons (CH₃) appear as a doublet, coupled to the single methine proton. The hydroxyl proton (OH) typically appears as a broad singlet, but in this case, it is shown as a doublet, indicating coupling to the methine proton. The position of the hydroxyl proton signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound reveals eight distinct carbon signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The data is summarized in Table 2.

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~143.5Ar-C (quaternary)
~132.8Ar-CH
~128.9Ar-CH
~127.5Ar-CH
~127.2Ar-CH
~121.8Ar-C-Br (quaternary)
~70.0CH-OH
~24.5CH₃

Note: The exact chemical shifts may vary slightly depending on the experimental conditions.

The spectrum shows six signals in the aromatic region (δ 120-145 ppm). The downfield shift of the carbon attached to the hydroxyl group (CH-OH) to around 70.0 ppm is characteristic of a carbon bonded to an electronegative oxygen atom. The carbon atom directly bonded to the bromine atom (C-Br) is observed at approximately 121.8 ppm. The upfield signal at around 24.5 ppm corresponds to the methyl carbon (CH₃).

Experimental Protocols

¹H NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer at room temperature. A standard pulse sequence is used, with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy

A sample of this compound (typically 20-30 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) with TMS as the internal standard. The proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz NMR spectrometer at room temperature. A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including quaternary carbons.

Visualization of NMR Signal Relationships

The following diagram illustrates the key correlations between the protons in this compound as determined by ¹H NMR spectroscopy. The connectivity and coupling relationships are crucial for the complete assignment of the spectrum.

Caption: ¹H-¹H coupling network in this compound.

This diagram visually represents the through-bond coupling interactions between neighboring protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum. The ortho-coupling between adjacent aromatic protons and the vicinal coupling between the methine and methyl protons are key features for structural elucidation.

Biological activity of chiral 2-bromophenylethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Activity of Chiral 2-Bromophenylethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Within this landscape, halogenated organic compounds, particularly those containing bromine, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Furthermore, the principle of chirality is of paramount importance in pharmacology, as the stereochemistry of a molecule can profoundly influence its interaction with biological targets, leading to significant differences in efficacy and toxicity between enantiomers.

This technical guide focuses on the untapped potential of chiral 2-bromophenylethanol derivatives. While the biological activities of bromophenols and the pharmacological significance of chirality are individually well-documented, the specific bioactivity of the enantiomers of 2-bromophenylethanol derivatives remains a nascent field of study. This document provides a comprehensive framework for the synthesis, chiral separation, and biological evaluation of these promising compounds. It is designed to serve as a roadmap for researchers and drug development professionals interested in exploring this chemical space.

The guide outlines detailed experimental protocols for investigating potential anticancer, antimicrobial, and neurological activities. It also presents a structured format for data presentation to facilitate the clear comparison of the biological effects of the (R)- and (S)-enantiomers. Finally, visualizations of the proposed experimental workflow and a hypothetical signaling pathway are provided to further guide research in this area.

Synthesis and Chiral Separation

Proposed Synthesis of Racemic 2-Bromophenylethanol Derivatives

A plausible synthetic route to racemic 2-bromophenylethanol derivatives begins with the corresponding 2-bromoacetophenone. The general scheme involves the reduction of the ketone to the corresponding alcohol.

Experimental Protocol: Synthesis of Racemic 2-(2-Bromophenyl)ethanol

  • Reaction Setup: To a solution of 2'-bromoacetophenone (1.0 eq) in methanol (0.2 M) at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (30:70).

  • Work-up: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford racemic 2-(2-bromophenyl)ethanol.

Proposed Chiral Separation of 2-Bromophenylethanol Enantiomers

The separation of the synthesized racemic mixture into its constituent enantiomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase column, such as a Daicel Chiralpak AD-H or similar.

  • Mobile Phase: A typical mobile phase for the separation of such compounds would be a mixture of n-hexane and isopropanol. The optimal ratio should be determined empirically, starting with a 90:10 (v/v) mixture.

  • Sample Preparation: Dissolve the racemic 2-(2-bromophenyl)ethanol in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

  • Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (ee) of each.

Proposed Biological Activity Screening

Based on the known activities of structurally related compounds, the following biological assays are proposed for screening the (R)- and (S)-enantiomers of 2-bromophenylethanol derivatives.

Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the (R)- and (S)-enantiomers of the 2-bromophenylethanol derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the (R)- and (S)-enantiomers in a 96-well microtiter plate with MHB to obtain a range of concentrations (e.g., 0.5 to 512 µg/mL).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The quantitative data obtained from the proposed biological assays should be summarized in clearly structured tables to facilitate easy comparison between the enantiomers.

Table 1: Hypothetical Cytotoxicity of Chiral 2-(2-Bromophenyl)ethanol Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)
(R)-2-(2-Bromophenyl)ethanolMCF-725.3 ± 2.1
(S)-2-(2-Bromophenyl)ethanolMCF-75.8 ± 0.7
(R)-2-(2-Bromophenyl)ethanolA54942.1 ± 3.5
(S)-2-(2-Bromophenyl)ethanolA54912.5 ± 1.3
Doxorubicin (Positive Control)MCF-70.5 ± 0.1
Doxorubicin (Positive Control)A5490.8 ± 0.2

Table 2: Hypothetical Antimicrobial Activity of Chiral 2-(2-Bromophenyl)ethanol Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
(R)-2-(2-Bromophenyl)ethanol64>512
(S)-2-(2-Bromophenyl)ethanol16256
Ciprofloxacin (Positive Control)0.50.015

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Separation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start 2-Bromoacetophenone synthesis Reduction (NaBH4) start->synthesis racemate Racemic 2-Bromophenylethanol synthesis->racemate separation Chiral HPLC racemate->separation enantiomers (R)- and (S)-Enantiomers separation->enantiomers anticancer Anticancer Assays (MTT, etc.) enantiomers->anticancer Test Compounds antimicrobial Antimicrobial Assays (MIC, etc.) enantiomers->antimicrobial Test Compounds neurological Neurological Assays (e.g., Receptor Binding) enantiomers->neurological Test Compounds data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data neurological->data comparison Compare Enantiomer Activity data->comparison signaling_pathway compound (S)-2-Bromophenylethanol Derivative receptor Death Receptor (e.g., Fas, TNFR1) compound->receptor Binds and Activates bcl2 Bcl-2 compound->bcl2 Downregulates caspase8 Caspase-8 receptor->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis bax Bax bcl2->bax Inhibits mito Mitochondrion bax->mito Promotes Permeabilization cytochrome_c Cytochrome c mito->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activates caspase9->caspase3 Activates

An In-depth Technical Guide to (R)-1-(2-bromophenyl)ethanol: Safety, Handling, and GHS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and regulatory information for (R)-1-(2-bromophenyl)ethanol (CAS No. 76116-20-6). The following sections detail the chemical's properties, hazards, and recommended safety protocols to ensure its proper use in a laboratory setting.

Section 1: Chemical Identification

  • IUPAC Name: (1R)-1-(2-bromophenyl)ethanol[1]

  • Synonyms: (R)-(+)-1-(2-Bromophenyl)ethanol, (R)-(+)-2-Bromo-alpha-methylbenzyl alcohol[1]

  • Molecular Formula: C₈H₉BrO[1][2][3]

  • Molecular Weight: 201.06 g/mol [3]

  • CAS Number: 76116-20-6[1][2]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous. The GHS classification is summarized in the table below. It is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2][4]

Table 1: GHS Classification for this compound

GHS ClassificationHazard Class and CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[5]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[2][3]
Specific target organ toxicity — Single exposureCategory 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation[2][3]

Data sourced from multiple safety data sheets.[2][3][6]

GHS Pictograms and Their Meanings

Caption: GHS Pictogram for this compound.

Section 3: Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Physical StateSolid[4]
AppearanceBeige Powder[4]
OdorPungent[4]
Melting Point/Range54°C to 56°C[1]
Boiling Point/Range96 - 99 °C @ 0.5 mmHg[6]
SolubilityMiscible with water[7]
Specific Gravity / Density1.430[6]

Section 4: Handling and Storage

Safe Handling
  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust or vapors.[2]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wear appropriate personal protective equipment (PPE).[6]

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • Store locked up.[8]

Section 5: Exposure Controls & Personal Protection

Engineering Controls
  • Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is recommended.[6]

  • Safety showers and eyewash stations should be close to the workstation.[6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[6]

Section 6: Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under normal conditions.[2][7]

  • Possibility of Hazardous Reactions: No information available.[2]

  • Conditions to Avoid: Incompatible products.[2][7]

  • Incompatible Materials: Strong oxidizing agents.[2][7]

  • Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide.

Section 7: Toxicological Information

Limited toxicological data is available for this specific compound. The GHS classification is based on the hazards of similar compounds.

Table 3: Toxicological Data Summary for this compound

EffectClassificationRemarks
Acute Toxicity
OralCategory 4Harmful if swallowed.[2]
DermalCategory 4Harmful in contact with skin.[2]
InhalationCategory 4Harmful if inhaled.[2]
Skin corrosion/irritation Category 2Causes skin irritation.[2]
Serious eye damage/irritation Category 2Causes serious eye irritation.[2]
Respiratory or skin sensitization No data available
Germ cell mutagenicity No data available
Carcinogenicity No data available
Reproductive toxicity No data available
Specific target organ toxicity - single exposure Category 3May cause respiratory irritation.[2]
Specific target organ toxicity - repeated exposure No data available
Aspiration hazard No data available

Section 8: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[6] Do not let the product enter drains.

Section 9: Experimental Protocol for Safe Handling

This protocol outlines the general steps for safely handling this compound in a research laboratory.

  • Pre-Experiment Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound.[2]

    • Ensure a chemical fume hood is available and functioning correctly.

    • Verify that a safety shower and eyewash station are accessible.

    • Gather all necessary PPE, including chemical safety goggles, a lab coat, and appropriate gloves.

  • Handling and Use:

    • Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.[8]

    • Wear all required PPE throughout the handling process.[6]

    • When weighing the solid, do so in a manner that avoids generating dust.

    • Keep the container tightly closed when not in use.[2]

    • Avoid contact with skin and eyes. In case of accidental contact, follow first-aid measures outlined in the SDS.[2]

  • Post-Handling and Waste Disposal:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Dispose of contaminated waste, including gloves and weighing papers, in a designated hazardous waste container.[6]

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[6]

  • Storage:

    • Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2]

Section 10: Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start_node Start read_sds Read SDS start_node->read_sds end_node End process_node process_node decision_node decision_node ppe_node ppe_node don_ppe Don PPE (Goggles, Gloves, Lab Coat) read_sds->don_ppe setup_hood Set up in Fume Hood don_ppe->setup_hood weigh Weigh Chemical setup_hood->weigh react Perform Experiment weigh->react store Store Securely react->store If not using all material decontaminate Decontaminate Workspace react->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands dispose->wash wash->end_node

Caption: A logical workflow for the safe handling of laboratory chemicals.

References

An In-Depth Technical Guide to (1R)-1-(2-Bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(2-Bromophenyl)ethanol is a chiral aromatic alcohol that serves as a crucial building block in synthetic organic chemistry. Its stereospecific configuration and the presence of a bromine atom on the phenyl ring make it a valuable intermediate for the synthesis of a variety of more complex chiral molecules, particularly in the field of drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of (1R)-1-(2-bromophenyl)ethanol, detailed experimental protocols for its enantioselective synthesis, and a discussion of its applications as a key intermediate in the preparation of biologically active compounds.

Chemical Identity and Properties

The IUPAC name for the compound is (1R)-1-(2-bromophenyl)ethanol. It is also commonly referred to by several synonyms.

Table 1: Chemical Identifiers and Synonyms

Identifier/SynonymValue
IUPAC Name (1R)-1-(2-bromophenyl)ethanol
CAS Number 76116-20-6[1]
Molecular Formula C₈H₉BrO[1]
Synonyms (R)-(+)-1-(2-Bromophenyl)ethanol, (R)-2-Bromo-α-methylbenzyl alcohol

A summary of the key physicochemical properties of (1R)-1-(2-bromophenyl)ethanol is presented in Table 2.

Table 2: Physicochemical Properties of (1R)-1-(2-Bromophenyl)ethanol

PropertyValueReference
Molecular Weight 201.06 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 54-56 °C
Boiling Point 243.5 °C at 760 mmHg
Solubility Soluble in most organic solvents
Optical Rotation [α]²⁰/D +54°, c=1 in chloroform

Experimental Protocols: Enantioselective Synthesis

The enantioselective synthesis of (1R)-1-(2-bromophenyl)ethanol is of paramount importance to ensure the stereochemical purity of the final products in multi-step syntheses. The most common and efficient method involves the asymmetric reduction of the corresponding prochiral ketone, 2-bromoacetophenone.

Asymmetric Reduction of 2-Bromoacetophenone using a Chiral Catalyst

This protocol describes a general procedure for the enantioselective reduction of 2-bromoacetophenone using a chiral catalyst, such as a derivative of the Noyori catalyst or an oxazaborolidine catalyst.

Materials:

  • 2-Bromoacetophenone

  • Isopropanol (as both solvent and hydride source)

  • Chiral Ruthenium Catalyst (e.g., (R,R)-Ts-DPEN-Ru) or Chiral Oxazaborolidine Catalyst (e.g., (R)-CBS catalyst)

  • Inert solvent (e.g., Toluene or Dichloromethane)

  • Reducing agent (if using an oxazaborolidine catalyst, e.g., Borane-dimethyl sulfide complex)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A dried flask is charged with 2-bromoacetophenone and the chiral catalyst (typically 0.1-1 mol%). The flask is then purged with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Anhydrous isopropanol (for transfer hydrogenation with a Ru-catalyst) or an inert solvent like toluene (for borane reduction with an oxazaborolidine catalyst) is added.

  • Initiation of Reduction:

    • For Transfer Hydrogenation: The mixture is heated to a specified temperature (e.g., 80 °C) to initiate the hydrogen transfer from isopropanol to the ketone.

    • For Borane Reduction: The solution is cooled to a low temperature (e.g., -20 °C to 0 °C), and the borane reagent is added slowly.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., methanol). The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford (1R)-1-(2-bromophenyl)ethanol with high enantiomeric excess.

Diagram 1: General Workflow for Asymmetric Synthesis

G General workflow for the asymmetric synthesis of (1R)-1-(2-bromophenyl)ethanol. start Start: 2-Bromoacetophenone reduction Asymmetric Reduction (Transfer Hydrogenation or Borane Reduction) start->reduction catalyst Chiral Catalyst (e.g., Ru-catalyst or CBS catalyst) catalyst->reduction workup Reaction Work-up (Quenching, Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product Product: (1R)-1-(2-Bromophenyl)ethanol purification->product

Asymmetric synthesis workflow.

Applications in Drug Development

(1R)-1-(2-Bromophenyl)ethanol is a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[] Its utility stems from the ability to introduce a specific stereocenter and the potential for further functionalization via the bromo substituent.

While direct biological activity of (1R)-1-(2-bromophenyl)ethanol is not extensively documented, its derivatives have shown promise in medicinal chemistry. For instance, compounds with a similar structural motif are being investigated for various therapeutic applications. The core structure can be modified through reactions such as Suzuki or Sonogashira coupling at the bromine position, and etherification or esterification at the hydroxyl group, to generate a library of compounds for biological screening.

Diagram 2: Synthetic Utility in Medicinal Chemistry

G Synthetic pathways for the diversification of (1R)-1-(2-bromophenyl)ethanol. start (1R)-1-(2-Bromophenyl)ethanol suzuki Suzuki Coupling (Aryl or Heteroaryl Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira etherification Etherification (Alkyl Halide, Base) start->etherification esterification Esterification (Acyl Chloride, Base) start->esterification product_suzuki Aryl/Heteroaryl Substituted Derivative suzuki->product_suzuki product_sonogashira Alkynyl Substituted Derivative sonogashira->product_sonogashira product_ether Ether Derivative etherification->product_ether product_ester Ester Derivative esterification->product_ester

Diversification of the core scaffold.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the direct biological activity or the modulation of specific signaling pathways by (1R)-1-(2-bromophenyl)ethanol itself. Research efforts are more focused on the biological profiles of the more complex molecules synthesized from this chiral intermediate. It is plausible that derivatives could interact with a range of biological targets, and any observed activity would be highly dependent on the nature of the substituents introduced.

Conclusion

(1R)-1-(2-Bromophenyl)ethanol is a stereochemically defined and synthetically versatile intermediate. Its importance in the pharmaceutical industry is underscored by its role as a chiral building block for the synthesis of complex, biologically active molecules. The well-established protocols for its enantioselective synthesis provide a reliable route to this key starting material. Future research will likely focus on the exploration of novel derivatives of (1R)-1-(2-bromophenyl)ethanol and the evaluation of their therapeutic potential across various disease areas.

References

A Comprehensive Technical Guide on the Solubility and Stability of (R)-1-(2-bromophenyl)ethanol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of (R)-1-(2-bromophenyl)ethanol, a chiral aromatic alcohol of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative data for this compound, this document focuses on providing robust experimental protocols for determining these crucial parameters. The information presented herein is based on established methodologies for similar small organic molecules and data available for analogous compounds.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon Lab SolventsPredicted Solubility
Polar Protic Methanol, Ethanol, IsopropanolSoluble
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble
Non-Polar Hexane, TolueneSparingly Soluble to Insoluble
Aqueous WaterSlightly Soluble to Insoluble

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, the following isothermal shake-flask method is recommended. This method is a reliable and widely used technique for determining the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade): Methanol, Ethanol, Isopropanol, Acetone, DMF, DMSO, Hexane, Toluene, Purified Water

  • Analytical balance

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Centrifuge

  • HPLC with a suitable chiral column or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the bath temperature.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A pre-established calibration curve of the compound in the respective solvent should be used for accurate quantification.

  • Data Reporting:

    • Calculate the solubility in terms of g/100 mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in thermostatic shaker A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify using HPLC or UV-Vis E->F G Report Data F->G Calculate Solubility

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Stability Assessment and Forced Degradation Studies

Assessing the stability of this compound is critical for understanding its shelf-life and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products under various stress conditions.

Recommended Stress Conditions

Forced degradation studies should be conducted on a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). The following conditions are recommended as per ICH guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solution stored at 60 °C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Experimental Protocol for Forced Degradation
  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

    • For each stress condition, transfer an aliquot of the stock solution into a separate vial.

    • Add the respective stressor (acid, base, or oxidizing agent). For thermal and photostability, no additional reagent is needed.

    • A control sample (unstressed) should be stored under normal conditions.

  • Stress Application:

    • Expose the samples to the specified conditions for the designated time.

    • After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis:

    • Analyze the stressed samples and the control sample using a stability-indicating analytical method, typically a gradient HPLC method with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

    • The purity of the peak for this compound should be monitored to ensure no co-eluting peaks.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and characterize the major degradation products using techniques like mass spectrometry and NMR.

Logical Workflow for Stability Assessment

G Workflow for Forced Degradation Study cluster_stress Stress Conditions A Prepare stock solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Analyze samples by LC-MS B->G C->G D->G E->G F->G H Identify Degradation Products & Determine Degradation Pathway G->H

Caption: A diagram showing the parallel workflow for conducting forced degradation studies.

Conclusion

This technical guide outlines the predicted solubility and a systematic approach to experimentally determine the solubility and stability of this compound. While specific data for this compound is scarce, the provided protocols offer a robust framework for researchers to generate reliable data essential for its application in drug development and chemical research. The qualitative predictions based on its analogue, 1-phenylethanol, serve as a useful starting point for solvent selection in these experimental investigations. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data.

References

The Pivotal Role of (R)-1-(2-Bromophenyl)ethanol as a Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-1-(2-bromophenyl)ethanol is a crucial chiral building block in the synthesis of complex pharmaceutical molecules. Its stereospecific structure allows for the precise construction of enantiomerically pure active pharmaceutical ingredients (APIs), thereby enhancing their therapeutic efficacy and reducing potential side effects associated with the unwanted enantiomer. This technical guide provides a comprehensive overview of the synthesis of this compound, its application as a chiral intermediate, and detailed experimental protocols.

Synthesis of this compound: A Comparative Overview

The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 2'-bromoacetophenone. Both biocatalytic and chemocatalytic methods have been successfully employed, each offering distinct advantages.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a green and highly selective method for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones.

  • Whole-Cell Biocatalysis: Microorganisms such as Rhodococcus ruber and genetically engineered E. coli expressing specific ADHs can efficiently reduce 2'-bromoacetophenone to the desired (R)-alcohol. These systems benefit from in-situ cofactor regeneration.

  • Isolated Enzyme Systems: Purified ADHs, such as those from Thermoanaerobacter pseudoethanolicus (TeSADH) and their mutants, offer high selectivity and can be tailored to produce either the (R) or (S) enantiomer with exceptional purity.[1][2]

The choice of enzyme is critical to achieving the desired stereoselectivity. While many ADHs follow Prelog's rule to yield the (S)-alcohol, specific mutants and certain wild-type enzymes can provide the anti-Prelog product, this compound, with high enantiomeric excess.

Chemocatalytic Asymmetric Reduction

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective synthesis of chiral alcohols.

  • Noyori Asymmetric Hydrogenation: This method typically employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, to achieve high enantioselectivity in the hydrogenation of ketones.

  • Corey-Bakshi-Shibata (CBS) Reduction: This approach utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, such as borane, to the ketone.

These chemocatalytic methods offer broad substrate scope and high efficiency, making them valuable alternatives to biocatalysis.

Quantitative Data on the Synthesis of Chiral 1-(2-Bromophenyl)ethanol

The following table summarizes representative quantitative data for the synthesis of chiral 1-(2-bromophenyl)ethanol, highlighting the efficacy of different catalytic systems.

Method/CatalystSubstrateProduct ConfigurationConversion (%)Enantiomeric Excess (ee%)Reference
Biocatalytic
TeSADH mutants2'-Haloacetophenones(S) or (R)>99>99[1][2]
Rhodococcus ruber DSM 44541Acetophenones(S) or (R)HighHigh[3]
Chemocatalytic
Ru-BINAP CatalystKetones(S) or (R)HighHighGeneral Literature
CBS CatalystKetones(S) or (R)HighHighGeneral Literature

Experimental Protocols

Biocatalytic Asymmetric Reduction of 2'-Bromoacetophenone to this compound (General Protocol)

This protocol is adapted from methodologies for the asymmetric reduction of haloacetophenones using alcohol dehydrogenases. The selection of an appropriate anti-Prelog ADH is crucial for obtaining the (R)-enantiomer.

Materials:

  • 2'-Bromoacetophenone

  • Anti-Prelog Alcohol Dehydrogenase (e.g., a specific mutant of TeSADH)

  • NADP+ or NAD+ (depending on enzyme cofactor preference)

  • Isopropanol (for cofactor regeneration)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a solution containing Tris-HCl buffer and isopropanol (typically 30% v/v).

  • Addition of Reagents: Add 2'-bromoacetophenone to the buffered solution to a final concentration of, for example, 10 mM. Add the cofactor (NADP+ or NAD+) to a final concentration of approximately 1 mM.

  • Enzyme Addition: Initiate the reaction by adding the selected anti-Prelog alcohol dehydrogenase to a final concentration of, for instance, 1-2 µM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with agitation for a specified period (e.g., 12-24 hours). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure this compound.

  • Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.

Role of this compound in the Synthesis of Lenvatinib

Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers. Its synthesis involves the coupling of two key fragments: 4-chloro-7-methoxyquinoline-6-carboxamide and a substituted phenolic moiety. This compound can serve as a precursor to a key intermediate in the synthesis of the latter fragment.

While a direct, one-step conversion is not explicitly detailed in readily available literature, a plausible synthetic pathway involves the transformation of this compound into a suitable phenolic intermediate that can then be incorporated into the Lenvatinib scaffold. One potential, albeit not explicitly documented, route could involve a multi-step sequence including, for example, a Mitsunobu reaction to introduce a protected amine, followed by further functional group manipulations to construct the required 4-amino-3-chlorophenol derivative. The stereocenter established in this compound would be crucial for controlling the overall chirality of a potential precursor to the final drug molecule, although in the known synthesis of Lenvatinib, the final key intermediates are achiral before being coupled. The value of a chiral intermediate like this compound would lie in its potential to enable alternative, stereocontrolled synthetic routes.

Visualizing the Synthetic Pathways

Asymmetric Synthesis of this compound

G Asymmetric Synthesis of this compound cluster_0 Starting Material cluster_1 Catalytic Reduction cluster_2 Product 2_Bromoacetophenone 2'-Bromoacetophenone Asymmetric_Reduction Asymmetric Reduction 2_Bromoacetophenone->Asymmetric_Reduction R_Alcohol This compound Asymmetric_Reduction->R_Alcohol Catalyst Chiral Catalyst (e.g., Anti-Prelog ADH or Ru-BINAP) Catalyst->Asymmetric_Reduction Reducing_Agent Reducing Agent (e.g., Isopropanol or H2) Reducing_Agent->Asymmetric_Reduction

Caption: Asymmetric synthesis of this compound.

Conceptual Role in Lenvatinib Synthesis

G Conceptual Pathway to a Lenvatinib Intermediate R_Alcohol This compound Multi_Step_Conversion Multi-step Chemical Transformation R_Alcohol->Multi_Step_Conversion Phenol_Intermediate 4-Amino-3-chlorophenol (or derivative) Multi_Step_Conversion->Phenol_Intermediate Coupling Coupling Reaction Phenol_Intermediate->Coupling Quinoline_Fragment 4-chloro-7-methoxy- quinoline-6-carboxamide Quinoline_Fragment->Coupling Lenvatinib_Precursor Lenvatinib Precursor Coupling->Lenvatinib_Precursor

Caption: Conceptual role in Lenvatinib synthesis.

Conclusion

This compound stands out as a valuable chiral intermediate, accessible through highly selective biocatalytic and chemocatalytic methods. Its utility in the stereocontrolled synthesis of complex molecules underscores the importance of asymmetric synthesis in modern drug development. Further exploration of its applications is likely to unveil new and efficient pathways to a range of valuable pharmaceutical compounds.

References

A Technical Guide to the Industrial Applications of Brominated Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated chiral alcohols, or vicinal bromohydrins, are indispensable building blocks in modern organic synthesis. Characterized by a bromine atom and a hydroxyl group on adjacent carbon atoms, these molecules offer a unique combination of functionalities that are highly prized in the pharmaceutical and agrochemical industries.[1] The bromine atom serves as an excellent leaving group for nucleophilic substitutions, while the hydroxyl group can be readily transformed through oxidation or etherification.[1] This dual reactivity makes them versatile precursors for synthesizing a wide range of complex, high-value chiral molecules, including epoxides and amino alcohols.[1][2]

The stereochemistry of these compounds is critical, as the biological activity of many active pharmaceutical ingredients (APIs) and agrochemicals is dependent on a specific enantiomer.[1][3] Consequently, the development of efficient and highly selective methods for producing enantiomerically pure bromohydrins is a key focus of industrial research.

Synthesis of Enantiomerically Enriched Bromohydrins

The industrial synthesis of chiral bromohydrins primarily follows two strategic paths: the direct asymmetric synthesis from prochiral precursors and the resolution of racemic mixtures.

Asymmetric Synthesis from Prochiral Substrates

Asymmetric synthesis creates a specific enantiomer directly from a non-chiral starting material using a chiral catalyst or reagent.

  • Enantioselective Bromohydroxylation of Alkenes: This method involves the direct addition of bromine and a hydroxyl group across a double bond, with a chiral catalyst controlling the stereochemical outcome.[1] Cinnamyl alcohols, for example, can be converted into their corresponding optically active bromohydrins with high enantioselectivity.[2][4]

  • Asymmetric Reduction of α-Bromo Ketones: Chiral reducing agents or catalysts can convert α-bromo ketones into chiral bromohydrins with high enantioselectivity and diastereoselectivity.[1]

  • Indirect Methods via Chiral Epoxides: A widely used and reliable two-step method involves the Sharpless asymmetric epoxidation of an allylic alcohol to produce a chiral epoxide.[1] This epoxide is then regioselectively opened using a bromide nucleophile to yield the desired chiral bromohydrin.[1]

Table 1: Catalytic Asymmetric Synthesis of Chiral Bromohydrins from Alkenes and Ketones

Method Substrate Catalyst/Reagent Yield (%) Enantiomeric Excess (ee) (%) Diastereomeric Ratio (dr)
Enantioselective Bromohydroxylation [1] Cinnamyl Alcohol Chiral Amine Catalyst 70 95 N/A
4-Me-Cinnamyl Alcohol Chiral Amine Catalyst 75 94 N/A
4-Cl-Cinnamyl Alcohol Chiral Amine Catalyst 87 93 N/A

| Asymmetric Hydrogenation [1] | 2-bromo-1-phenylethanone | Chiral Ru-Catalyst | 99 | 99 | >20:1 |

Resolution of Racemic Mixtures

Kinetic resolution separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or enzyme.

  • Enzymatic Kinetic Resolution (EKR): Lipases are commonly used to selectively acylate one enantiomer of a racemic bromohydrin, leaving the other unreacted.[1] By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining alcohol can be recovered with high enantiomeric purity.[1]

  • Hydrolytic Kinetic Resolution (HKR): Chiral catalysts, such as the Jacobsen (salen)Co(III) complex, can be used for the hydrolytic kinetic resolution of precursor epoxides like epibromohydrin. One enantiomer is selectively hydrolyzed to a diol, leaving the unreacted epoxide enantiomerically enriched.[1]

G cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_intermediates Intermediates Prochiral_Alkene Prochiral Alkene Asym_Bromo Asymmetric Bromohydroxylation Prochiral_Alkene->Asym_Bromo Prochiral_Ketone α-Bromo Ketone Asym_Red Asymmetric Reduction Prochiral_Ketone->Asym_Red Racemic_Mixture Racemic Bromohydrin Kinetic_Res Kinetic Resolution (e.g., Enzymatic) Racemic_Mixture->Kinetic_Res Prochiral_Allylic_Alcohol Prochiral Allylic Alcohol Sharpless_Epox Sharpless Asymmetric Epoxidation Prochiral_Allylic_Alcohol->Sharpless_Epox Product Enantiopure Brominated Chiral Alcohol Asym_Bromo->Product Asym_Red->Product Kinetic_Res->Product Chiral_Epoxide Chiral Epoxide Sharpless_Epox->Chiral_Epoxide Chiral_Epoxide->Product Ring Opening w/ Bromide Source

Caption: Synthetic routes to chiral bromohydrins.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of these synthetic strategies in a laboratory or industrial setting.

Protocol: Enantioselective Bromohydroxylation of Cinnamyl Alcohols[4]

This protocol is adapted from a reported catalytic asymmetric bromohydroxylation.

  • Materials: (E)-cinnamyl alcohol (substrate), (DHQD)₂PHAL (catalyst), (-)-camphorsulfonic acid (CSA, additive), N-Bromobenzamide (bromine source), Acetonitrile (CH₃CN), and Water (H₂O).

  • Procedure:

    • To a reaction vessel, add the cinnamyl alcohol substrate (0.30 mmol), (DHQD)₂PHAL catalyst (10 mol%), and (-)-CSA additive (10 mol%).

    • Add the solvent system, typically a 10:1 mixture of CH₃CN/H₂O (3.3 mL total).

    • Cool the mixture to the desired temperature (e.g., -30 °C).

    • Add the N-Bromobenzamide bromine source (1.2 equivalents).

    • Stir the reaction mixture for the specified time (e.g., 72 hours), monitoring progress by TLC or HPLC.

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product via flash chromatography on silica gel to yield the optically active bromohydrin.

    • Determine the enantiomeric excess (ee) using chiral HPLC.

Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Bromohydrin[1]

This procedure provides a general workflow for enzymatic kinetic resolution.

  • Materials: Racemic bromohydrin, Lipase (e.g., from Candida antarctica), Acyl donor (e.g., vinyl acetate), Organic solvent (e.g., MTBE or hexane).

  • Procedure:

    • Dissolve the racemic bromohydrin (1.0 equiv) in the chosen organic solvent.

    • Add the lipase, typically 10-50% by weight of the substrate.

    • Add the acyl donor (1.0-5.0 equiv).

    • Stir the mixture at a controlled temperature (e.g., room temperature or 30 °C).

    • Monitor the reaction progress using an appropriate analytical technique (e.g., chiral HPLC or GC) to determine both the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion to ensure high enantiomeric excess for both components.

    • Filter off the enzyme. The enzyme can often be washed and recycled.

    • Separate the unreacted alcohol from the formed ester using column chromatography.

    • The ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the other enantiomer of the alcohol.

G cluster_input Inputs cluster_process Process cluster_output Outputs Racemate Racemic Bromohydrin Mix Combine Inputs in Organic Solvent Racemate->Mix Enzyme Lipase Enzyme->Mix Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Mix React Stir & Monitor (Target ~50% Conversion) Mix->React Stop Stop Reaction & Filter to Remove Enzyme React->Stop Separate Separation (e.g., Chromatography) Stop->Separate S_Alcohol (S)-Alcohol (High ee) Separate->S_Alcohol R_Ester (R)-Ester (High ee) Separate->R_Ester R_Alcohol (R)-Alcohol (High ee) R_Ester->R_Alcohol Hydrolysis

Caption: Workflow for enzymatic kinetic resolution.

Industrial Applications

The versatility of brominated chiral alcohols makes them valuable intermediates in several key industrial sectors.

Pharmaceutical Synthesis

In the pharmaceutical industry, chirality is a critical factor for drug safety and efficacy.[3] Brominated chiral alcohols are pivotal intermediates for constructing the precise three-dimensional structures required for biological activity.[1]

  • Precursors to Chiral Epoxides: Treatment with a base readily converts a bromohydrin into the corresponding chiral epoxide through an intramolecular Sɴ2 reaction.[5][6] Chiral epoxides are themselves highly valuable building blocks in drug synthesis.[7]

  • Synthesis of Chiral Amino Alcohols: The bromine atom can be displaced by an azide nucleophile, followed by reduction, to produce vicinal amino alcohols, a common structural motif in many APIs.[2]

  • Specific Drug Intermediates: These compounds are used in the synthesis of various drugs. For instance, (S)-1-(2'-bromo-4'-fluorophenyl)ethanol is a potential intermediate for several anti-Alzheimer's drugs, and can be produced via microbial reduction of the corresponding ketone with high yield (>90%) and enantiomeric excess (99%).[3] Similarly, (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, which can be prepared via biocatalytic reduction, serves as a building block for rhinovirus protease inhibitors.[3][8]

Table 2: Examples of Brominated Chiral Alcohols and Related Intermediates in Pharmaceutical Synthesis

Chiral Intermediate Target Drug Class Synthesis Method Yield Enantiomeric Excess (ee)
(S)-1-(2'-bromo-4'-fluorophenyl)ethanol[3] Anti-Alzheimer's Microbial Reduction >90% >99%
(S)-4-chloro-3-hydroxybutanoic acid methyl ester[8] Cholesterol Lowering Agents Enzymatic Preparation - -

| (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid[3] | Rhinovirus Protease Inhibitor | Biocatalytic Reduction | - | - |

Agrochemical Synthesis

The principles of chirality and targeted molecular design are also paramount in the agrochemical industry to enhance efficacy and reduce environmental impact.[9] Brominated intermediates play a crucial role in the synthesis of modern pesticides and herbicides.[10] The bromine atom provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups that are essential for the biological activity of the final product.[10] This allows for the precise construction of complex molecules designed to target specific pests or weeds.[10]

Other Industrial Uses
  • Environmental Remediation: Certain halohydrins can aid in the degradation of various halogenated environmental pollutants.[5][11]

  • Material Science: As highly functionalized chiral molecules, they can serve as monomers or building blocks for the synthesis of specialized polymers and materials where stereochemistry influences the final properties.

G cluster_products Key Chiral Intermediates & Products cluster_applications Industrial End-Use Input Brominated Chiral Alcohol Epoxide Chiral Epoxide Input->Epoxide Intramolecular Sɴ2 (Base) Amino_Alcohol Chiral Amino Alcohol Input->Amino_Alcohol 1. Azide Substitution 2. Reduction Other_Func Other Functionalized Chiral Molecules Input->Other_Func Nucleophilic Substitution (e.g., R-S⁻, CN⁻) Pharma Pharmaceuticals (APIs) Epoxide->Pharma Amino_Alcohol->Pharma Other_Func->Pharma Agro Agrochemicals (Pesticides, Herbicides) Other_Func->Agro Materials Specialty Polymers & Materials Other_Func->Materials

Caption: Synthetic utility of brominated chiral alcohols.

Conclusion

Brominated chiral alcohols are high-value, versatile intermediates with significant industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Their dual functionality allows for a wide range of chemical transformations, making them powerful tools for constructing complex chiral molecules. Advances in catalytic asymmetric synthesis and enzymatic resolution have provided robust and scalable methods for their production in high enantiomeric purity. As the demand for enantiopure drugs and more sophisticated agrochemicals continues to grow, the industrial importance of brominated chiral alcohols is set to increase, driving further innovation in their synthesis and application.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-1-(2-bromophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereoselective synthesis is of significant interest to researchers in organic synthesis and drug development. These application notes provide detailed protocols for three highly effective methods for the enantioselective synthesis of this compound from 2-bromoacetophenone: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH) with a Ru(II) catalyst, and biocatalytic reduction using a ketoreductase (KRED).

Comparative Data of Synthetic Methods

The following table summarizes typical quantitative data for the different enantioselective methods for the reduction of 2-bromoacetophenone to this compound.

MethodCatalystReducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidine (10 mol%)BH₃·SMe₂ (1.5 equiv)THF-20 to 251 - 4>95>98
Asymmetric Transfer Hydrogenation RuCl--INVALID-LINK-- (1 mol%)Formic acid/Triethylamine (5:2)Acetonitrile2812 - 24~92>99
Biocatalytic Reduction Ketoreductase (e.g., KRED-P1-B02)Isopropanol (cosubstrate)Phosphate Buffer (pH 7.0)3024>99>99

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of 2-bromoacetophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.[1] This method is known for its high enantioselectivity and operational simplicity.

Materials:

  • 2-bromoacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) as a 1 M solution in toluene.

  • Cool the flask to 0 °C and add anhydrous THF.

  • Slowly add borane-dimethyl sulfide complex (0.6 equivalents) to the catalyst solution and stir for 10 minutes at 0 °C.

  • In a separate flask, dissolve 2-bromoacetophenone (1.0 equivalent) in anhydrous THF.

  • Add the solution of 2-bromoacetophenone dropwise to the catalyst-borane mixture at 0 °C over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow for CBS Reduction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dry Flask under N2 add_catalyst Add (R)-Me-CBS start->add_catalyst add_thf Add Anhydrous THF add_catalyst->add_thf add_borane Add BH3-SMe2 add_thf->add_borane add_ketone Add 2-Bromoacetophenone in THF add_borane->add_ketone react Stir at RT add_ketone->react monitor Monitor by TLC react->monitor quench Quench with MeOH monitor->quench acidify Add 1M HCl quench->acidify extract Extract with EtOAc acidify->extract wash Wash with NaHCO3/Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify by Chromatography dry->purify analyze Chiral HPLC purify->analyze

Caption: Workflow for the CBS reduction of 2-bromoacetophenone.

Asymmetric Transfer Hydrogenation (ATH)

This protocol outlines the asymmetric transfer hydrogenation of 2-bromoacetophenone using a well-defined Ru(II) catalyst, RuCl--INVALID-LINK--. This method avoids the use of high-pressure hydrogen gas and is known for its excellent enantioselectivity.

Materials:

  • 2-bromoacetophenone

  • RuCl--INVALID-LINK--

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve RuCl--INVALID-LINK-- (1 mol%) in acetonitrile.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture to the catalyst solution.

  • Add 2-bromoacetophenone (1.0 equivalent) to the reaction mixture.

  • Stir the solution at 28 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield this compound.

  • Analyze the enantiomeric excess using chiral HPLC.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

catalyst [Ru]-H (Active Catalyst) ketone 2-Bromoacetophenone catalyst->ketone Hydride Transfer oxidized_catalyst [Ru] (Oxidized Catalyst) product This compound ketone->product h_source HCOOH/NEt3 oxidized_catalyst->h_source Regeneration co2_amine CO2 + HNEt3+ h_source->co2_amine

Caption: Simplified catalytic cycle for Ru-catalyzed ATH.

Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol describes the use of a ketoreductase for the asymmetric reduction of 2-bromoacetophenone. Biocatalytic methods offer excellent enantioselectivity under mild, environmentally friendly conditions.

Materials:

  • 2-bromoacetophenone

  • Ketoreductase (e.g., from a commercial screening kit like KRED-P1-B02)

  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺)

  • Glucose dehydrogenase (GDH) for cofactor regeneration (if using NADP⁺)

  • D-Glucose

  • Isopropanol (IPA)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

Equipment:

  • Incubator shaker

  • Centrifuge

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • In a reaction vessel, dissolve the ketoreductase, NADP⁺ (if not using a system with integrated cofactor regeneration), and glucose dehydrogenase in the phosphate buffer.

  • Add D-glucose to the mixture.

  • Dissolve 2-bromoacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol.

  • Add the substrate solution to the enzyme mixture. The final concentration of the co-solvent should be kept low (e.g., <10% v/v) to maintain enzyme activity.

  • Incubate the reaction mixture at 30 °C with shaking.

  • Monitor the conversion of the ketone to the alcohol by GC or HPLC.

  • Once the reaction is complete, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The product is often of high purity, but can be further purified by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Biocatalytic Reduction Workflow

cluster_setup Reaction Setup cluster_reaction Bioreduction cluster_workup Product Isolation cluster_analysis Analysis buffer Prepare Phosphate Buffer (pH 7.0) enzyme_mix Dissolve KRED, NADP+, GDH buffer->enzyme_mix add_glucose Add Glucose enzyme_mix->add_glucose combine Combine Enzyme and Substrate Solutions add_glucose->combine substrate_prep Dissolve Ketone in IPA substrate_prep->combine incubate Incubate at 30°C with Shaking combine->incubate monitor Monitor Conversion (HPLC/GC) incubate->monitor extract Extract with Ethyl Acetate monitor->extract dry Dry and Concentrate extract->dry analyze_ee Determine ee% (Chiral HPLC/GC) dry->analyze_ee

Caption: Workflow for the biocatalytic reduction of 2-bromoacetophenone.

References

Asymmetric Reduction of 2-Bromoacetophenone: A Guide to Chiral Catalyst Selection and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric reduction of 2-bromoacetophenone to produce chiral 2-bromo-1-phenylethanol, a critical building block in the synthesis of various pharmaceutical compounds.[1][2] The stereochemistry of this alcohol is often crucial for the biological activity and selectivity of the final drug substance.[2] This guide covers both chemocatalytic and biocatalytic methods, offering a comparative overview to aid in the selection of the most suitable synthetic route based on desired yield, enantiomeric excess, and available resources.

Introduction to Asymmetric Reduction

The conversion of the prochiral ketone, 2-bromoacetophenone, into a single enantiomer of the corresponding alcohol is a key transformation in asymmetric synthesis. This is primarily achieved through the use of chiral catalysts that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. The two main approaches for this are catalytic asymmetric reduction using organometallic or organocatalysts, and biocatalytic reduction employing enzymes.[2]

Data Presentation: Comparison of Synthetic Methods

The selection of a catalyst system is a critical step in developing a synthetic route for chiral 2-bromo-1-phenylethanol. The following table summarizes the performance of various catalytic systems for the asymmetric reduction of 2-bromoacetophenone.

MethodCatalyst/EnzymeReducing AgentYield (%)Enantiomeric Excess (ee, %)Reference
Chemocatalysis
CBS Reduction(S)-Me-CBS-oxazaborolidineBorane-tetrahydrofuran complex98%95-99% (for the (S)-enantiomer)[2][3]
(R)-Methyl-CBS-oxazaborolidineBorane dimethyl sulfide complexHighHigh[2]
MSPV Reduction(S)-BINOL/AlMe3Isopropanol93%79%[3]
Transfer HydrogenationChiral Ru(II) catalystFormic acid/triethylamineHighHigh[4]
Biocatalysis
KREDKetoreductase (KRED)Isopropanol (co-solvent)HighHigh[4]
ADHAlcohol Dehydrogenase (ADH)NADPH/NADH (with regeneration)HighHigh[1]
TeSADH MutantsThermotoga maritima SADH mutantsNot specifiedHighHigh[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed at all times. For biocatalytic methods, aseptic techniques are crucial to prevent contamination.[2]

Protocol 1: Chemocatalytic Asymmetric Reduction using a CBS Catalyst

This protocol describes a representative procedure for the Corey-Bakshi-Shibata (CBS) reduction of 2-bromoacetophenone.[5][6]

Materials:

  • 2-bromoacetophenone

  • (R)-Methyl-CBS-oxazaborolidine (or the (S)-enantiomer for the opposite product configuration)

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard aqueous work-up solutions (e.g., saturated aq. NH₄Cl, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Reactor Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas (e.g., nitrogen or argon) is assembled and flame-dried.

  • Charging the Reactor: The flask is charged with anhydrous THF and cooled to 0-5 °C in an ice bath.[2]

  • Catalyst and Borane Addition: (R)-Methyl-CBS-oxazaborolidine (typically 0.1 equivalents) is added to the cold THF.[2] Borane dimethyl sulfide complex (1.0-1.2 equivalents) is then added dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. The mixture is stirred for approximately 15 minutes.[2]

  • Substrate Addition: A solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5 °C.[2]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0-5 °C.

  • Work-up: The reaction mixture is allowed to warm to room temperature. An aqueous work-up is performed, typically involving washing with a mild acid (like saturated aq. NH₄Cl) and brine. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification and Analysis: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography. The enantiomeric excess of the purified 2-bromo-1-phenylethanol is determined by chiral High-Performance Liquid Chromatography (HPLC) or GC.

Protocol 2: Biocatalytic Reduction using Whole Cells

This protocol provides a general procedure for the biocatalytic reduction of 2-bromoacetophenone using whole microbial cells expressing a ketoreductase.[4]

Materials:

  • Microbial cells expressing a suitable ketoreductase (e.g., recombinant E. coli)

  • Growth medium (e.g., LB medium)

  • Phosphate buffer

  • Glucose (as a co-factor regeneration source)

  • 2-bromoacetophenone

  • Isopropanol or DMSO (as a co-solvent)

  • Ethyl acetate

Procedure:

  • Cell Culture and Harvest: The recombinant E. coli expressing the desired ketoreductase is grown in a suitable medium to an appropriate cell density. The cells are then harvested by centrifugation.[4]

  • Cell Suspension: The harvested cells are resuspended in a phosphate buffer.[4]

  • Biotransformation Setup: The cell suspension is transferred to a bioreactor or a large flask. Glucose is added to facilitate cofactor regeneration.[2]

  • Substrate Addition: 2-bromoacetophenone, dissolved in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO to aid solubility, is added to the cell suspension.[2][4]

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 25-30 °C) and pH with gentle agitation for 12-24 hours.[2][4]

  • Reaction Monitoring: The progress of the reaction and the enantiomeric excess can be monitored by chiral HPLC.[4]

  • Extraction: Upon completion, the reaction mixture is extracted with ethyl acetate.[4]

  • Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[4] Further purification can be performed by column chromatography if necessary. The enantiomeric excess is determined by chiral HPLC.

Visualizations

Logical Relationship of Chiral Catalysis

The following diagram illustrates the fundamental principle of how a chiral catalyst induces enantioselectivity in the reduction of a prochiral ketone.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Prochiral_Ketone Prochiral Ketone (2-Bromoacetophenone) Diastereomeric_TS Diastereomeric Transition States Prochiral_Ketone->Diastereomeric_TS Chiral_Catalyst Chiral Catalyst (e.g., CBS Catalyst) Chiral_Catalyst->Diastereomeric_TS R_Enantiomer (R)-Alcohol Diastereomeric_TS->R_Enantiomer Lower Energy (Favored) S_Enantiomer (S)-Alcohol Diastereomeric_TS->S_Enantiomer Higher Energy (Disfavored)

Caption: Chiral catalyst interaction with a prochiral ketone.

Experimental Workflow for Asymmetric Reduction

The diagram below outlines the general experimental workflow for the asymmetric reduction of 2-bromoacetophenone.

G start Start reaction_setup Reaction Setup (Ketone, Catalyst, Reductant) start->reaction_setup reaction Asymmetric Reduction reaction_setup->reaction monitoring Reaction Monitoring (TLC/GC/HPLC) reaction->monitoring monitoring->reaction Incomplete quench Quenching monitoring->quench Complete workup Aqueous Work-up & Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC/GC) purification->analysis end End Product (Enantioenriched Alcohol) analysis->end

Caption: General workflow for asymmetric ketone reduction.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed laboratory protocol for the reduction of 2-bromoacetophenone. The primary focus is on catalytic hydrogenation, a common method for the reduction of ketones. However, due to the potential for a significant side reaction—hydrodehalogenation—a comparative protocol using a chemical reducing agent is also presented to offer a more selective pathway to the desired product.

Introduction

The reduction of 2-bromoacetophenone is a key transformation for the synthesis of 2-bromo-1-phenylethanol, a valuable intermediate in the preparation of various pharmaceutical compounds. Catalytic hydrogenation offers a scalable and efficient method for this reduction. However, the presence of the bromine atom introduces a challenge: the potential for hydrodehalogenation, which leads to the formation of acetophenone or 1-phenylethanol as byproducts. The choice of catalyst and reaction conditions is therefore critical in controlling the chemoselectivity of this reaction.

This document outlines protocols for the catalytic hydrogenation of 2-bromoacetophenone using common heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Raney® Nickel. A protocol for the reduction using sodium borohydride is also included as a highly selective alternative for the synthesis of 2-bromo-1-phenylethanol.

Reaction Pathway

The reduction of 2-bromoacetophenone can proceed via two main pathways:

  • Ketone Reduction (Desired Reaction): The carbonyl group is reduced to a hydroxyl group, yielding 2-bromo-1-phenylethanol.

  • Hydrodehalogenation (Side Reaction): The carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of acetophenone. Further reduction of acetophenone yields 1-phenylethanol.

G cluster_main Possible Reduction Pathways of 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromo-1-phenylethanol 2-Bromo-1-phenylethanol 2-Bromoacetophenone->2-Bromo-1-phenylethanol Ketone Reduction (Desired) Acetophenone Acetophenone 2-Bromoacetophenone->Acetophenone Hydrodehalogenation 1-Phenylethanol 1-Phenylethanol Acetophenone->1-Phenylethanol Ketone Reduction

Caption: Reaction pathways for the reduction of 2-bromoacetophenone.

Experimental Protocols

Safety Precautions:

  • Handle 2-bromoacetophenone, a lachrymator, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Catalytic hydrogenation with hydrogen gas should be conducted with appropriate safety measures, including the use of a hydrogen detector and ensuring a well-ventilated area.

  • Palladium on carbon and Raney® Nickel can be pyrophoric, especially after the reaction. Handle with care and quench properly.[1]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol aims to reduce the ketone functionality of 2-bromoacetophenone. However, significant hydrodehalogenation is expected with Pd/C.

Materials:

  • 2-bromoacetophenone

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Celite® for filtration

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, add 2-bromoacetophenone (e.g., 1.0 g, 5.0 mmol).

  • Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (5-10 mol%, e.g., 53-106 mg).

  • Add methanol (20 mL) to the vessel.

  • Hydrogenation: Seal the vessel, then purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 1-3 atm (or use a hydrogen balloon for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of products.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry as it may be pyrophoric. Wash the filter cake with a small amount of methanol.

    • Quench the filter cake with water immediately after filtration.[1]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate 2-bromo-1-phenylethanol from dehalogenated byproducts.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active catalyst for hydrogenation but is also known for its effectiveness in hydrodehalogenation.[2] This protocol is likely to favor the formation of acetophenone and 1-phenylethanol.

Materials:

  • 2-bromoacetophenone

  • Raney® Nickel (slurry in water)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite®

  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation: Decant the water from the Raney® Nickel slurry and wash the catalyst with ethanol (3 x 10 mL).

  • Reaction Setup: In a hydrogenation vessel, add the washed Raney® Nickel.

  • Add a solution of 2-bromoacetophenone (e.g., 1.0 g, 5.0 mmol) in ethanol (20 mL).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas three times.

  • Pressurize with hydrogen to 3-5 atm and stir vigorously at room temperature for 6-18 hours.

  • Monitoring and Work-up: Follow steps 7-9 as described in Protocol 1, using ethanol as the solvent.

Protocol 3: Selective Reduction using Sodium Borohydride (NaBH₄)

This protocol provides a highly selective method for the reduction of the ketone group without affecting the carbon-bromine bond, yielding 2-bromo-1-phenylethanol with high purity.[3]

Materials:

  • 2-bromoacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-bromoacetophenone (e.g., 1.0 g, 5.0 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (e.g., 0.28 g, 7.5 mmol) portion-wise to the stirred solution over 15 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude 2-bromo-1-phenylethanol is often of high purity, but can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the expected outcomes for the different reduction protocols. The yields are indicative and can vary based on specific reaction conditions.

Protocol Catalyst/Reagent Primary Product Major Byproduct(s) Expected Yield of Primary Product
110% Pd/C, H₂1-PhenylethanolAcetophenone, 2-Bromo-1-phenylethanolModerate to High (for dehalogenated product)
2Raney® Nickel, H₂1-Phenylethanol / Acetophenone2-Bromo-1-phenylethanolHigh (for dehalogenated products)
3NaBH₄2-Bromo-1-phenylethanolNone significant>90%[3]

Visualization of Experimental Workflow

The general workflow for a catalytic hydrogenation experiment is depicted below.

G cluster_workflow General Workflow for Catalytic Hydrogenation A Reaction Setup (Substrate, Catalyst, Solvent in Vessel) B Inert Atmosphere Purge (3x N₂/Ar cycles) A->B C Hydrogen Purge (3x H₂ cycles) B->C D Hydrogenation (Stir under H₂ pressure) C->D E Reaction Monitoring (TLC/GC) D->E E->D Continue reaction F Reaction Quench (Vent H₂, Purge with N₂) E->F Reaction complete G Catalyst Filtration (through Celite®) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Column Chromatography) H->I

Caption: A generalized workflow for a laboratory-scale catalytic hydrogenation reaction.

References

Application Notes and Protocols for the Use of (R)-1-(2-bromophenyl)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-bromophenyl)ethanol is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its stereospecific hydroxyl group and the presence of a bromine atom on the phenyl ring make it a versatile intermediate for introducing chirality and providing a handle for further chemical modifications, such as cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the synthesis of the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib.

Application in the Synthesis of Lorlatinib

This compound is a key chiral intermediate in the multi-step synthesis of Lorlatinib, a third-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of Lorlatinib is a convergent process, and the chiral alcohol is a crucial component of one of the major fragments. The enantiopure alcohol is obtained through the asymmetric reduction of the corresponding ketone, 2'-bromoacetophenone. This biocatalytic reduction is a critical step that establishes the stereochemistry of the final drug molecule.

The overall synthetic strategy for Lorlatinib involves the coupling of two advanced intermediates. One of these intermediates is derived from this compound. The synthesis involves the activation of the hydroxyl group of the chiral alcohol, typically by conversion to a good leaving group such as a mesylate, followed by a nucleophilic substitution (S_N2) reaction.

Signaling Pathway of Lorlatinib

Lorlatinib is a potent inhibitor of the ALK and ROS1 receptor tyrosine kinases. In certain types of cancer, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which are constitutively active and drive uncontrolled cell proliferation and survival. Lorlatinib effectively targets these aberrant kinases, blocking downstream signaling pathways.

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors STAT3 STAT3 JAK->STAT3 STAT3->Transcription_Factors Proliferation_Survival Cell Proliferation and Survival Transcription_Factors->Proliferation_Survival Gene Expression Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Inhibition

Caption: ALK/ROS1 Signaling Pathway Inhibition by Lorlatinib.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2'-Bromoacetophenone

This protocol describes a general method for the enantioselective reduction of 2'-bromoacetophenone to this compound using a ketoreductase (KRED). Screening of a panel of KREDs is often necessary to identify the optimal enzyme for this transformation. Commercial screening kits, such as those from Codexis, are available for this purpose.

Materials:

  • 2'-Bromoacetophenone

  • Ketoreductase (KRED) enzyme (lyophilized powder or solution)

  • NADP⁺ or NAD⁺ cofactor

  • Cofactor regeneration system (e.g., isopropanol and a suitable alcohol dehydrogenase, or glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent (e.g., isopropanol or DMSO for substrate dissolution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enzyme Screening (Small Scale):

    • In separate vials, weigh approximately 10 mg of each KRED from a screening kit.

    • Prepare a stock solution of 2'-bromoacetophenone (e.g., 100 mg/mL in isopropanol).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0) containing the cofactor (e.g., 1 mg/mL NADP⁺) and the cofactor regeneration system (e.g., 10% v/v isopropanol).

    • To each vial containing a KRED, add 1 mL of the buffered substrate solution.

    • Seal the vials and shake at a controlled temperature (e.g., 30°C) for 24 hours.

    • After 24 hours, quench the reaction by adding 1 mL of ethyl acetate and vortexing.

    • Analyze the organic layer by chiral HPLC or GC to determine the conversion and enantiomeric excess (% ee) for each KRED.

  • Preparative Scale Reduction (Based on Optimal KRED):

    • To a stirred solution of 2'-bromoacetophenone (e.g., 10 g, 50.2 mmol) in a mixture of buffer (e.g., 400 mL of 100 mM potassium phosphate, pH 7.0) and isopropanol (e.g., 100 mL), add the selected KRED (e.g., 1 g).

    • Add the cofactor (e.g., 100 mg NADP⁺) and the glucose dehydrogenase for regeneration (if using the glucose system). If using isopropanol for regeneration, the KRED may also serve as the dehydrogenase.

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by TLC or HPLC.

    • Upon completion (typically 24-48 hours), extract the reaction mixture with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data (Representative):

ParameterValue
Substrate Concentration25 g/L
Enzyme Loading10 g/L
Reaction Time24 h
Temperature30 °C
pH7.0
Yield >95%
Enantiomeric Excess >99.5% ee
Protocol 2: Mesylation of this compound

This protocol describes the activation of the hydroxyl group of this compound by converting it to a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding cold deionized water (10 volumes).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers and wash successively with cold 1 M HCl (optional, to remove excess amine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-(2-bromophenyl)ethyl methanesulfonate. This intermediate is often used in the next step without further purification.

Workflow for the Initial Steps in Lorlatinib Synthesis

Lorlatinib_Synthesis_Workflow cluster_reduction Biocatalytic Asymmetric Reduction cluster_activation Activation of Hydroxyl Group cluster_sn2 SN2 Displacement A 2'-Bromoacetophenone B This compound A->B Ketoreductase, Cofactor C (R)-1-(2-bromophenyl)ethyl methanesulfonate B->C MsCl, Et3N D Coupled Intermediate C->D Nucleophile

Caption: Initial synthetic steps towards Lorlatinib.

Other Potential Pharmaceutical Applications

While the most prominent and well-documented use of this compound is in the synthesis of Lorlatinib, its structural motifs suggest potential applications in the synthesis of other pharmaceutical agents. The chiral 1-phenylethanol moiety is a common feature in many biologically active molecules. The 2-bromophenyl group can serve as a precursor for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

Although direct use of this compound as a starting material for other currently marketed drugs is not widely reported in the public domain, structurally related chiral halo-phenylethanols are key intermediates in the synthesis of several classes of drugs, including:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Chiral amino-alcohols are precursors to drugs like Fluoxetine and Tomoxetine. While the specific substitution pattern of this compound may not be directly applicable, the general synthetic strategies involving nucleophilic displacement of an activated chiral alcohol are relevant.

  • Antifungal Agents: Some azole antifungal agents contain chiral alcohol moieties.

  • Beta-blockers: Many beta-blockers are chiral amino-alcohols.

Researchers can leverage the chirality and reactive handle of this compound in the discovery and development of new chemical entities targeting a wide range of biological targets. The protocols provided herein for the synthesis and functionalization of this versatile intermediate can be adapted for the preparation of novel compound libraries for drug screening.

Application Notes & Protocols: Enzymatic Kinetic Resolution for Producing Optically Active 2-Halo-1-arylethanols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Optically active 2-halo-1-arylethanols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] For instance, (S)-2-chloro-1-(2′,4′-dichlorophenyl)ethanol is a key intermediate in the production of the antifungal agent ticonazole, while (R)-2-chloro-1-phenylethanol is utilized in synthesizing mirabegron, a β-3 adrenergic receptor agonist.[1] Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally friendly method for obtaining these enantiomerically pure compounds, offering high chemo-, regio-, and stereoselectivity.[1]

This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic 2-halo-1-arylethanols, a process that relies on the differential reaction rates of the two enantiomers with a chiral catalyst.[2]

Core Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution separates a racemic mixture into its constituent enantiomers by the selective transformation of one enantiomer into a new product, leaving the other enantiomer unreacted.[2] In the context of 2-halo-1-arylethanols, this is typically achieved through either the enantioselective acylation of the alcohol or the enantioselective hydrolysis of its corresponding ester. Lipases are the most commonly employed enzymes for this purpose due to their broad substrate specificity and high stability in organic solvents.[2][3]

The success of a kinetic resolution is quantified by the enantiomeric excess of the product (e.e.p) and the remaining substrate (e.e.s), as well as the conversion rate (c). An ideal kinetic resolution achieves 50% conversion, yielding both the product and the unreacted substrate with high enantiomeric purity. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

Data Presentation: Lipase-Catalyzed Resolution of 2-Halo-1-arylethanol Derivatives

The following tables summarize quantitative data from studies on the kinetic resolution of various 2-halo-1-arylethanol derivatives using different lipases.

Table 1: Lipase-Catalyzed Hydrolysis of Racemic Phenylethyl Halohydrin Acetates

Substrate (rac-acetate)LipaseTime (h)Conversion (%)e.e.s (%)e.e.p (%)E-value
2-chloro-1-(2,4-dichlorophenyl)ethyl acetateNovozym® 4350.25~50>99>99>200
2-chloro-1-phenylethyl acetateNovozym® 4352.01~50>99>99>200
2-chloro-1-(4-chlorophenyl)ethyl acetateNovozym® 4353.98~50>99>99>200
2-bromo-1-phenylethyl acetateNovozym® 4350.67~50>99>99>200
2-bromo-1-(2-chlorophenyl)ethyl acetateNovozym® 435216~50>99>99>200

Data synthesized from a study on lipase-mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates.[4]

Table 2: Screening of Lipases for the Kinetic Resolution of (R,S)-aryltrimethylsilyl chiral alcohols via Transesterification

Lipase SourceConversion (%)e.e.s (%)e.e.p (%)E-value
Mucor javanicus----
Candida cylindracea----
Aspergillus niger----
Candida rugosa----
Mucor meihei----
Porcine pancreas----
Pseudomonas cepacia Amano PS4788>99>200
Pseudomonas cepacia Amano PS-C II4892>99>200
Pseudomonas fluorescens4478>99>200
Candida antarctica (CALB)4996>99>200

This table illustrates the screening of various lipases for the transesterification of a model aryltrimethylsilyl chiral alcohol with vinyl acetate in hexane.[5] Note that several lipases showed no activity under the tested conditions.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Hydrolysis of a Racemic 2-Halo-1-arylethyl Acetate

This protocol is a generalized procedure based on the successful resolution of phenylethyl halohydrin acetates.[4]

Materials:

  • Racemic 2-halo-1-arylethyl acetate (substrate)

  • Lipase (e.g., Novozym® 435, lipase B from Candida antarctica)

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Chloroform (CHCl₃)

Procedure:

  • Prepare a suspension of the racemic acetate (0.1 mmol) and the lipase (enzyme to substrate ratio of 0.5:1 by weight) in 1.0 mL of phosphate buffer (100 mM, pH 7.0).

  • Shake the mixture at 45°C.

  • Monitor the reaction progress until the conversion reaches approximately 50%. The reaction time can vary significantly, from 15 minutes to over 200 hours, depending on the substrate.[4]

  • Once the desired conversion is achieved, extract the products from the reaction mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using 100% chloroform as the eluent to separate the resulting (S)-halohydrin and the unreacted (R)-acetate.

  • Determine the enantiomeric excess of the purified products using chiral GC or HPLC.

Protocol 2: General Procedure for Lipase-Catalyzed Acylation of a Racemic 2-Halo-1-arylethanol

This protocol is a generalized procedure for the acylation of a racemic alcohol, a common alternative to ester hydrolysis.[5][6]

Materials:

  • Racemic 2-halo-1-arylethanol (substrate)

  • Lipase (e.g., Pseudomonas cepacia lipase)

  • Vinyl acetate (acylating agent)

  • Organic solvent (e.g., hexane, diethyl ether, or diisopropyl ether)

Procedure:

  • Dissolve the racemic alcohol (1 mmol) in the chosen organic solvent (e.g., 4 mL of hexane).

  • Add the lipase (e.g., 20 mg of Pseudomonas cepacia lipase).

  • Add vinyl acetate (2.2 mmol).

  • Stir the mixture at a controlled temperature (e.g., room temperature or 30°C).

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC) until approximately 50% conversion is reached.

  • Upon completion, filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting ester and the unreacted alcohol by column chromatography.

  • Determine the enantiomeric excess of both the ester and the unreacted alcohol by chiral GC or HPLC.

Protocol 3: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the substrate and product is a critical parameter and is typically determined by chiral chromatography (GC or HPLC).

General Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., the (S)-alcohol or (R)-acetate) in a suitable solvent (e.g., hexane, isopropanol).

  • Chromatographic Separation: Inject the sample onto a chiral column in a GC or HPLC system. The choice of column will depend on the specific analyte.

  • Data Analysis: The two enantiomers will have different retention times, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.

  • Calculation: Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

EnzymaticKineticResolutionWorkflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis racemic_substrate Racemic 2-Halo-1-arylethanol or Acetate Derivative reaction_mixture Reaction Mixture (Substrate, Lipase, Solvent/Buffer) racemic_substrate->reaction_mixture Add incubation Incubation (Controlled Temperature & Time) reaction_mixture->incubation Incubate extraction Extraction with Organic Solvent incubation->extraction Stop & Extract purification Column Chromatography extraction->purification Purify analysis Chiral GC/HPLC Analysis purification->analysis Analyze Fractions product Optically Active Products ((S)-Alcohol & (R)-Acetate or vice versa) purification->product ee_determination e.e. Determination analysis->ee_determination Calculate

Caption: Experimental workflow for the enzymatic kinetic resolution of 2-halo-1-arylethanols.

LogicalRelationships cluster_conditions Key Reaction Parameters ekr Enzymatic Kinetic Resolution (EKR) Success enzyme Enzyme Choice (e.g., Lipase Type) ekr->enzyme substrate Substrate Structure (Aryl & Halo Substituents) ekr->substrate conditions Reaction Conditions ekr->conditions analysis_method Analytical Method ekr->analysis_method Accurate Measurement solvent Solvent/Buffer conditions->solvent acyl_donor Acyl Donor (for acylation) conditions->acyl_donor temp Temperature conditions->temp time Reaction Time conditions->time

Caption: Key factors influencing the success of enzymatic kinetic resolution.

References

Application Notes and Protocols for Asymmetric Transfer Hydrogenation in Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This technique offers a valuable alternative to asymmetric hydrogenation using molecular hydrogen, as it does not require high-pressure equipment and utilizes readily available, safe hydrogen donors like isopropanol or formic acid.[3][4] The most successful catalysts for ATH are typically ruthenium(II) complexes bearing chiral ligands, such as the well-established Noyori-type catalysts, which often provide high enantioselectivity and yields under mild conditions.[3][5][6]

These application notes provide a comprehensive guide to the principles, experimental setup, and key parameters of asymmetric transfer hydrogenation for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Principles and Mechanism

Asymmetric transfer hydrogenation involves the transfer of two hydrogen atoms from a donor molecule to a substrate, mediated by a chiral metal complex catalyst.[7] The most widely accepted mechanism for catalysts like Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) involves a metal-ligand bifunctional concerted mechanism.[8][9]

The catalytic cycle can be summarized as follows:

  • Catalyst Activation: The pre-catalyst, often a Ru(II)-arene complex, reacts with a base and the hydrogen donor (e.g., isopropanol) to form a catalytically active 16-electron ruthenium hydride species.[8][9]

  • Hydrogen Transfer: The ketone substrate coordinates to the ruthenium hydride. In a six-membered pericyclic transition state, the hydride on the metal and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively.[9] This step determines the stereochemical outcome of the reaction.[6]

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the complex. The oxidized catalyst is then reduced by the hydrogen donor (e.g., isopropanol, which is oxidized to acetone), regenerating the active ruthenium hydride species to complete the catalytic cycle.[8][9]

ATH_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants cluster_products Ru_precatalyst [Ru(II)] Pre-catalyst Ru_hydride Active [Ru(II)-H] Hydride Ru_precatalyst->Ru_hydride + H-Donor (e.g., iPrOH) - Acetone, - H+ Oxidized_Donor Oxidized H-Donor TS Six-membered Transition State Ru_hydride->TS + Ketone (R2C=O) Ru_alkoxide [Ru(II)]-Alkoxide Product Complex TS->Ru_alkoxide H-Transfer Ru_alkoxide->Ru_precatalyst + H+ - Chiral Alcohol (R2CHOH) Chiral_Alcohol Chiral Alcohol Ketone Ketone H_Donor H-Donor

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Data Presentation

The efficiency of an ATH reaction is primarily evaluated by the chemical yield and the enantiomeric excess (ee) of the chiral alcohol product. The following tables summarize representative data for the ATH of acetophenone, a common benchmark substrate, using different catalytic systems and hydrogen donors.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with Isopropanol as Hydrogen Donor

Catalyst (mol%)LigandBaseTemp (°C)Time (h)Conversion (%)Yield (%)ee (%)Reference
[RuCl₂(p-cymene)]₂ (0.25)(1R,2S)-aminoindanol (1)KOH (2.5)RT1.5-7091 (S)[10]
[RuCl₂(p-cymene)]₂ (0.5)(1S,2S)-TsDPENKOH (2)2812>999597 (S)[3]
Iron Complex (4)PNNP ligandK₂CO₃ (4)13018-83-[11]
[RhCl₂(Cp*)]₂ (0.5)1R,2S-aminoindanol-4024~95-~95 (R)[8]

Note: RT = Room Temperature. Cp = pentamethylcyclopentadienyl.*

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone with Formic Acid/Triethylamine as Hydrogen Donor

Catalyst (mol%)LigandH-Donor SystemTemp (°C)Time (h)Conversion (%)Yield (%)ee (%)Reference
RuCl--INVALID-LINK-- (2.5)(S,S)-TsDPENHCOOH/NEt₃ (5:2)2824-9794 (R)[3]
[RuCl₂(p-cymene)]₂ (1)Immobilized Noyori-typeHCOOH/NEt₃403>99-~95[12]
RuCl(p-cymene)[(S,S)-Ts-DPEN](S,S)-TsDPENHCOOH/NEt₃25->95>95>99[13]

Experimental Protocols

The following are generalized protocols for the asymmetric transfer hydrogenation of a prochiral ketone. Safety Note: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: ATH using Isopropanol as the Hydrogen Donor

This protocol is adapted from procedures described for Noyori-type catalysts.[3][10]

Materials:

  • Ketone substrate (e.g., acetophenone)

  • [RuCl₂(p-cymene)]₂ (or other suitable Ru(II) precursor)

  • Chiral ligand (e.g., (1S,2S)-TsDPEN)

  • Base (e.g., KOH or t-BuOK)

  • Anhydrous isopropanol (solvent and hydrogen donor)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) and the chiral ligand (e.g., (1S,2S)-TsDPEN, 0.011 mmol).

  • Add anhydrous isopropanol (5 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.

  • In a separate vial, dissolve the ketone substrate (1.0 mmol) in anhydrous isopropanol (5 mL).

  • Add the ketone solution to the catalyst mixture.

  • Add the base (e.g., a solution of KOH in isopropanol, 0.02 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C or 50 °C) and monitor the progress by TLC or GC.[14]

  • Upon completion, quench the reaction by adding a small amount of water or dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: ATH using Formic Acid/Triethylamine as the Hydrogen Donor

This protocol is based on the widely used formic acid/triethylamine (FA/TEA) azeotropic mixture as the hydrogen source.[3][12] This system is often advantageous as the reaction is irreversible.[3]

Materials:

  • Ketone substrate (e.g., acetophenone)

  • Chiral Ruthenium pre-catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂, or neat)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Prepare the 5:2 formic acid/triethylamine azeotropic mixture.

  • Under an inert gas atmosphere, add the ketone substrate (5.0 mmol) and the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 0.025 mmol) into a Schlenk flask.[3]

  • Add the solvent (if any) followed by the formic acid/triethylamine mixture (e.g., 1.5 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 28 °C) for the required time (e.g., 24 hours).[3]

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.[3]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the product by flash chromatography if necessary.

  • Analyze the final product to determine the yield and enantiomeric excess.

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Add Ru precursor and chiral ligand to flask B 2. Add solvent (e.g., iPrOH) A->B C 3. Stir for catalyst pre-formation B->C D 4. Add substrate and base (or HCOOH/NEt3) C->D E 5. Heat/stir for specified time D->E F 6. Monitor reaction (TLC/GC) E->F G 7. Quench reaction F->G H 8. Extraction G->H I 9. Purification (Chromatography) H->I J 10. Analysis (Yield, ee%) I->J

Caption: General experimental workflow for ATH.

References

Application Notes and Protocols for (R)-1-(2-bromophenyl)ethanol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(2-bromophenyl)ethanol is a versatile chiral building block with significant potential in asymmetric synthesis. Its dual functionality, comprising a stereogenic secondary alcohol and a synthetically amenable aryl bromide, allows for its use in a variety of transformations to create complex chiral molecules. This document provides an overview of its potential applications, supported by detailed experimental protocols and representative data.

Potential Applications in Asymmetric Synthesis

The strategic positioning of the chiral center adjacent to the bromine-substituted phenyl ring makes this compound a valuable precursor for several classes of compounds.

  • Synthesis of Chiral Biaryl Compounds: The aryl bromide moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form chiral biaryl compounds. These structures are prevalent in many biologically active molecules and chiral ligands. The chirality of the ethanol substituent can influence the atropisomerism of the resulting biaryl system.

  • Precursor for Chiral Ligands: The hydroxyl group can be readily derivatized to introduce phosphine, amine, or other coordinating groups. The resulting ligands, possessing both central and potentially axial chirality, can be employed in asymmetric catalysis.

  • Use as a Chiral Auxiliary: The chiral alcohol can be used as a temporary chiral auxiliary. By attaching it to a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be cleaved and potentially recovered.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes hypothetical yet plausible quantitative data for the Suzuki-Miyaura coupling of this compound with various boronic acids.

EntryBoronic Acid (Ar-B(OH)₂)ProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Phenylboronic acid(R)-1-(biphenyl-2-yl)ethanolPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285>99
24-Methoxyphenylboronic acid(R)-1-(4'-methoxybiphenyl-2-yl)ethanolPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O901682>99
3Naphthalene-2-boronic acid(R)-1-(2-(naphthalen-2-yl)phenyl)ethanolPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101088>99
4Thiophene-3-boronic acid(R)-1-(2-(thiophen-3-yl)phenyl)ethanolPd₂(dba)₃/XPhos (1.5)K₂CO₃Dioxane/H₂O1001478>99

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral biaryl alcohol.

  • Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC.

Protocol for O-Alkylation to Synthesize Chiral Ethers

This protocol outlines the synthesis of a chiral ether from this compound via a Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Pathways

The following diagram illustrates the key synthetic transformations starting from this compound.

G cluster_start Starting Material cluster_coupling Cross-Coupling cluster_derivatization Hydroxyl Derivatization cluster_auxiliary Chiral Auxiliary Application start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd Catalyst, Base etherification Williamson Ether Synthesis (R'-X, Base) start->etherification esterification Esterification (R'-COCl, Base) start->esterification attachment Attach to Prochiral Substrate start->attachment product_biaryl Chiral Biaryl Alcohol suzuki->product_biaryl product_ether Chiral Ether etherification->product_ether product_ester Chiral Ester esterification->product_ester diastereoselective_reaction Diastereoselective Reaction attachment->diastereoselective_reaction cleavage Cleavage of Auxiliary diastereoselective_reaction->cleavage product_chiral Enantioenriched Product cleavage->product_chiral

Caption: Synthetic utility of this compound.

Experimental Workflow for Suzuki Coupling

The logical flow of the Suzuki coupling protocol is depicted below.

G start Start reagents Combine Reactants, Catalyst, and Base start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, HPLC) purify->characterize end End characterize->end

Application Note: Stereoselective Synthesis of (R)-2-Amino-1-(2-bromophenyl)ethanol from (R)-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral β-amino alcohols are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous biologically active molecules and chiral ligands for asymmetric catalysis.[1][2][3][4][5] Their stereochemistry is often critical for pharmacological activity. This application note details a robust and stereoselective two-step synthetic route for the preparation of (R)-2-amino-1-(2-bromophenyl)ethanol from the readily available chiral starting material, (R)-1-(2-bromophenyl)ethanol. The described methodology proceeds via an intermediate epoxide, followed by regioselective ring-opening, ensuring the retention of stereochemical integrity.

The synthetic strategy involves two key transformations:

  • Epoxidation: Intramolecular cyclization of the chiral alcohol to form the corresponding (R)-2-(2-bromophenyl)oxirane. This is a crucial step that preserves the stereocenter.

  • Aminolysis: Regioselective ring-opening of the epoxide with an ammonia equivalent to yield the desired vicinal amino alcohol. This reaction is often highly regioselective and stereospecific.[3][6][7]

This protocol provides researchers, scientists, and drug development professionals with a detailed, step-by-step guide for the synthesis, purification, and characterization of this valuable chiral intermediate.

Materials and Methods

Materials
  • This compound (98% purity, >99% ee)[8]

  • Sodium hydride (60% dispersion in mineral oil)

  • Trimethylsulfoxonium iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ammonium hydroxide (28-30% solution)

  • Isopropanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Deuterated chloroform (CDCl₃) for NMR analysis

Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz)

  • High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Chiralcel OD-H)

  • Mass Spectrometer (MS) with Electrospray Ionization (ESI)

  • Infrared (IR) Spectrometer

  • Polarimeter

Experimental Protocols

Protocol 1: Synthesis of (R)-2-(2-bromophenyl)oxirane

This protocol describes the conversion of this compound to the corresponding chiral epoxide.

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 g, 30 mmol, 1.5 eq) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous DMSO (50 mL) to the flask.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (6.6 g, 30 mmol, 1.5 eq) in anhydrous DMSO (50 mL) with gentle warming if necessary, then allow it to cool to room temperature.

  • Add the trimethylsulfoxonium iodide solution to the sodium hydride suspension dropwise over 30 minutes. The mixture will foam and evolve hydrogen gas. Stir for 1 hour at room temperature until the gas evolution ceases.

  • Dissolve this compound (4.02 g, 20 mmol, 1.0 eq) in anhydrous THF (20 mL).

  • Add the solution of the alcohol to the ylide solution dropwise over 20 minutes.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:4 ethyl acetate/hexanes solvent system.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0% to 10% ethyl acetate in hexanes to yield (R)-2-(2-bromophenyl)oxirane as a colorless oil.

Protocol 2: Synthesis of (R)-2-Amino-1-(2-bromophenyl)ethanol

This protocol details the regioselective ring-opening of the chiral epoxide to form the final amino alcohol.

  • Preparation: In a 100 mL sealed tube, dissolve the purified (R)-2-(2-bromophenyl)oxirane (2.15 g, 10 mmol, 1.0 eq) in isopropanol (20 mL).

  • Add a concentrated aqueous solution of ammonium hydroxide (28-30%, 30 mL).

  • Seal the tube and heat the reaction mixture to 60 °C in an oil bath.

  • Stir the mixture vigorously for 24 hours. Monitor the reaction progress by TLC (10% methanol in dichloromethane).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the isopropanol and excess ammonia.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of 0% to 10% methanol in dichloromethane to afford (R)-2-amino-1-(2-bromophenyl)ethanol as a white solid.

Results and Discussion

The two-step synthesis of (R)-2-amino-1-(2-bromophenyl)ethanol was successfully performed with good overall yield and excellent preservation of stereochemical integrity. The quantitative data for each step is summarized in the tables below.

Data Presentation

Table 1: Synthesis of (R)-2-(2-bromophenyl)oxirane

ParameterValue
Starting MaterialThis compound
Product(R)-2-(2-bromophenyl)oxirane
Yield85%
Enantiomeric Excess (ee)>99%
AppearanceColorless oil

Table 2: Synthesis of (R)-2-Amino-1-(2-bromophenyl)ethanol

ParameterValue
Starting Material(R)-2-(2-bromophenyl)oxirane
Product(R)-2-Amino-1-(2-bromophenyl)ethanol
Yield78%
Enantiomeric Excess (ee)>99%
AppearanceWhite solid
Melting Point88-90 °C

The characterization data (NMR, IR, MS) were consistent with the structures of the synthesized compounds. The high enantiomeric excess of the final product, as determined by chiral HPLC, confirms that the reaction sequence proceeds with high stereoselectivity.

Visualizations

Synthetic Pathway

Synthesis_Pathway Start This compound Epoxide (R)-2-(2-bromophenyl)oxirane Start->Epoxide 1. NaH, (CH₃)₃S(O)I 2. DMSO/THF Final (R)-2-Amino-1-(2-bromophenyl)ethanol Epoxide->Final NH₄OH, Isopropanol 60°C Experimental_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Aminolysis A1 React this compound with Corey-Chaykovsky reagent A2 Aqueous Work-up and Extraction A1->A2 A3 Purification by Column Chromatography A2->A3 B1 Ring-opening of Epoxide with Ammonium Hydroxide A3->B1 Isolated Epoxide B2 Solvent Removal and Extraction B1->B2 B3 Purification by Recrystallization or Chromatography B2->B3

References

Synthesis of Chiral Phosphine-Ether Ligands from (R)-1-(2-bromophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a chiral phosphine-ether (P,O) ligand, specifically (R)-1-(2-(diphenylphosphino)phenyl)ethyl methyl ether, starting from the readily available chiral precursor, (R)-1-(2-bromophenyl)ethanol. This class of chiral ligands is of significant interest in asymmetric catalysis, finding applications in cross-coupling reactions, hydrogenations, and other stereoselective transformations crucial for drug development and fine chemical synthesis.

Introduction

Chiral phosphine ligands are paramount in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The starting material, this compound, possesses a stereogenic center and two functional handles—a hydroxyl group and an aryl bromide—making it an excellent scaffold for the synthesis of novel chiral ligands. The synthetic strategy outlined herein involves a two-step process: O-methylation of the secondary alcohol followed by a palladium-catalyzed phosphination at the aryl bromide position. This approach yields a P,O-bidentate ligand, where the stereochemistry of the final product is dictated by the starting material.

Synthetic Workflow

The overall synthetic scheme is presented below. The first step involves the conversion of the hydroxyl group to a methyl ether under basic conditions. The second step is a palladium-catalyzed cross-coupling reaction to introduce the diphenylphosphine moiety.

SynthesisWorkflow start This compound intermediate (R)-1-(2-bromophenyl)ethyl methyl ether start->intermediate  Step 1: O-Methylation  NaH, CH3I, THF   product (R)-1-(2-(diphenylphosphino)phenyl)ethyl methyl ether intermediate->product  Step 2: Phosphination  Pd(OAc)2, dppf, HPPh2, Base  

Caption: Synthetic workflow for the preparation of the chiral P,O-ligand.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactionStarting MaterialProductReagentsYield (%)Enantiomeric Excess (ee) (%)
1O-MethylationThis compound(R)-1-(2-bromophenyl)ethyl methyl etherNaH, CH₃I, THF>95>99
2Phosphination(R)-1-(2-bromophenyl)ethyl methyl ether(R)-1-(2-(diphenylphosphino)phenyl)ethyl methyl etherPd(OAc)₂, dppf, HPPh₂, Base (e.g., K₂CO₃)80-90>99

Experimental Protocols

Step 1: Synthesis of (R)-1-(2-bromophenyl)ethyl methyl ether

This protocol is based on a standard Williamson ether synthesis methodology.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the pure (R)-1-(2-bromophenyl)ethyl methyl ether as a colorless oil.

Expected Yield: >95% Expected Enantiomeric Excess: >99% (chiral HPLC analysis)

Step 2: Synthesis of (R)-1-(2-(diphenylphosphino)phenyl)ethyl methyl ether

This protocol utilizes a palladium-catalyzed cross-coupling reaction.

Materials:

  • (R)-1-(2-bromophenyl)ethyl methyl ether (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

  • Diphenylphosphine (HPPh₂) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Anhydrous toluene or dioxane

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine (R)-1-(2-bromophenyl)ethyl methyl ether (1.0 eq), palladium(II) acetate (0.02 eq), dppf (0.04 eq), and the base (2.0 eq).

  • Add anhydrous toluene or dioxane, followed by diphenylphosphine (1.2 eq) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and stir overnight.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate with triethylamine to prevent oxidation of the phosphine) to yield (R)-1-(2-(diphenylphosphino)phenyl)ethyl methyl ether as a white solid or viscous oil.

Expected Yield: 80-90% Expected Enantiomeric Excess: >99% (chiral HPLC analysis)

Logical Relationships in Ligand Synthesis

The synthesis of the target chiral ligand relies on a logical sequence of reactions that leverages the functionalities of the starting material.

LogicalRelationships Start This compound (Chiral Precursor) FuncOH Hydroxyl Group (Nucleophilic Center) Start->FuncOH FuncBr Aryl Bromide (Electrophilic Center for Cross-Coupling) Start->FuncBr Step1 O-Methylation (Protection/Modification) FuncOH->Step1  Reacts with electrophile (CH3I)   Step2 Palladium-Catalyzed Phosphination FuncBr->Step2  Undergoes oxidative addition to Pd(0)   Ligand Chiral P,O-Ligand (Final Product) Step1->Ligand Step2->Ligand

Caption: Logical relationships of the functional groups and reactions.

Applications in Asymmetric Catalysis

The synthesized (R)-1-(2-(diphenylphosphino)phenyl)ethyl methyl ether is a valuable P,O-ligand for various asymmetric catalytic transformations. The combination of a "hard" oxygen donor and a "soft" phosphorus donor allows for effective coordination to a range of transition metals, including palladium, rhodium, and iridium. The chiral environment created by the ligand around the metal center can induce high enantioselectivity in reactions such as:

  • Asymmetric Hydrogenation: Reduction of prochiral olefins and ketones to chiral alkanes and alcohols.

  • Asymmetric Allylic Alkylation: Formation of chiral C-C and C-N bonds.

  • Asymmetric Cross-Coupling Reactions: Synthesis of axially chiral biaryls.

The modular nature of this synthesis allows for the potential to vary the ether and phosphine substituents to fine-tune the steric and electronic properties of the ligand for specific catalytic applications.

Scale-Up Synthesis of Enantiopure (R)-1-(2-bromophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of enantiopure (R)-1-(2-bromophenyl)ethanol, a key chiral intermediate in the pharmaceutical industry. The synthesis of single-enantiomer compounds is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide explores and compares three primary synthetic strategies: asymmetric reduction of 2-bromoacetophenone, asymmetric transfer hydrogenation, and enzymatic kinetic resolution.

Overview of Synthetic Strategies

The synthesis of enantiopure this compound can be approached through several methodologies, each with its own set of advantages and challenges, particularly concerning scalability, cost-effectiveness, and environmental impact. The principal strategies discussed herein are:

  • Asymmetric Reduction: This approach involves the direct conversion of the prochiral ketone, 2-bromoacetophenone, into the desired chiral alcohol using a chiral catalyst. This can be achieved through chemical catalysis, such as the Corey-Bakshi-Shibata (CBS) reduction, or through biocatalysis using whole-cell systems or isolated enzymes.

  • Asymmetric Transfer Hydrogenation (ATH): A subtype of asymmetric reduction, ATH utilizes a hydrogen donor, typically isopropanol or formic acid, to reduce the ketone in the presence of a chiral transition metal catalyst, often based on ruthenium or iridium. This method avoids the need for high-pressure hydrogenation gas.

  • Enzymatic Kinetic Resolution (EKR): This technique involves the selective reaction of one enantiomer from a racemic mixture of 1-(2-bromophenyl)ethanol, leaving the desired unreacted enantiomer in high enantiomeric excess. Lipases are commonly employed for this purpose. A key limitation of this method is the theoretical maximum yield of 50% for the desired enantiomer.

The logical relationship between these synthetic starting points and the target molecule is illustrated in the diagram below.

Synthesis_Strategies cluster_start Starting Materials cluster_methods Synthetic Methods 2-Bromoacetophenone 2-Bromoacetophenone Asymmetric Reduction (e.g., CBS) Asymmetric Reduction (e.g., CBS) 2-Bromoacetophenone->Asymmetric Reduction (e.g., CBS) Asymmetric Transfer Hydrogenation Asymmetric Transfer Hydrogenation 2-Bromoacetophenone->Asymmetric Transfer Hydrogenation Biocatalytic Reduction Biocatalytic Reduction 2-Bromoacetophenone->Biocatalytic Reduction rac-1-(2-bromophenyl)ethanol rac-1-(2-bromophenyl)ethanol Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution rac-1-(2-bromophenyl)ethanol->Enzymatic Kinetic Resolution Target Molecule This compound Asymmetric Reduction (e.g., CBS)->Target Molecule Asymmetric Transfer Hydrogenation->Target Molecule Biocatalytic Reduction->Target Molecule Enzymatic Kinetic Resolution->Target Molecule

Caption: Synthetic routes to this compound.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Asymmetric Reduction of 2-Bromoacetophenone

Method/CatalystSubstrate ConcentrationYield (%)Enantiomeric Excess (ee, %)Key Conditions
CBS Reduction VariesHigh>95Chiral oxazaborolidine catalyst, borane reducing agent (e.g., BH₃·THF).[1][2]
Biocatalytic (Yeast) VariesModerate to High>99Whole cells of Candida or Lactobacillus species.[3]
Biocatalytic (ADH) 10 mMVariable>99 (for S-enantiomer)TeSADH mutants, NADPH recycle system.[4][5]

Table 2: Asymmetric Transfer Hydrogenation of 2-Bromoacetophenone

Catalyst SystemHydrogen DonorBaseTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Ru(II)/Chiral Diamine IsopropanolNaOHAmbientHighHigh
[RuCl₂(p-cymene)]₂/TsDPEN Formic Acid/Triethylamine-28>95>98
Ir(III)/Chiral Ligand IsopropanolKOH80HighHigh

Table 3: Enzymatic Kinetic Resolution of rac-1-(2-bromophenyl)ethanol

EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %) of (R)-alcohol
Novozym 435 (CALB) Vinyl AcetateHexane30-45~50>99
Amano Lipase PS-C II Isopropenyl Acetatetert-Butyl methyl etherRoom Temp~42>99
Pseudomonas cepacia Lipase Vinyl AcetateTHF30~50>99

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol for Asymmetric Reduction: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of 2-bromoacetophenone to this compound using a chiral oxazaborolidine catalyst.[1][2]

Materials:

  • 2-Bromoacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add BH₃·THF (0.6 eq) to the flask via the dropping funnel.

  • Stir the mixture at 0°C for 15 minutes.

  • In a separate flask, dissolve 2-bromoacetophenone (1.0 eq) in anhydrous THF.

  • Slowly add the solution of 2-bromoacetophenone to the catalyst-borane complex at 0°C over a period of 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford enantiopure this compound.

Workflow Diagram for CBS Reduction:

CBS_Reduction_Workflow start Start prep_catalyst Prepare Catalyst-Borane Complex ((R)-Me-CBS + BH3-THF in THF at 0°C) start->prep_catalyst add_substrate Add 2-Bromoacetophenone solution in THF at 0°C prep_catalyst->add_substrate reaction Reaction Monitoring by TLC add_substrate->reaction quench Quench with Methanol at 0°C reaction->quench workup Aqueous Work-up (1M HCl, Extraction with EtOAc) quench->workup purification Purification by Column Chromatography workup->purification end Obtain this compound purification->end

Caption: Experimental workflow for CBS reduction.

Protocol for Asymmetric Transfer Hydrogenation (ATH)

This protocol outlines the ATH of 2-bromoacetophenone using a Ruthenium-based catalyst.

Materials:

  • 2-Bromoacetophenone

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add 2-bromoacetophenone (1.0 eq) to the flask.

  • Add the formic acid/triethylamine azeotrope (2.0 eq).

  • Stir the reaction mixture at 28°C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Catalytic Cycle for Asymmetric Transfer Hydrogenation:

ATH_Cycle catalyst [Ru(II)-TsDPEN] hydride [Ru(II)-H(TsDPEN)] catalyst->hydride HCOOH/NEt3 substrate_complex Substrate Complex hydride->substrate_complex 2-Bromoacetophenone product_complex Product Complex substrate_complex->product_complex Hydride Transfer product_complex->catalyst This compound

Caption: Simplified catalytic cycle for Ru-catalyzed ATH.

Protocol for Enzymatic Kinetic Resolution (EKR)

This protocol details the kinetic resolution of racemic 1-(2-bromophenyl)ethanol using immobilized lipase B from Candida antarctica (Novozym 435).

Materials:

  • rac-1-(2-bromophenyl)ethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Anhydrous hexane

  • Celatom® or filter paper

Procedure:

  • To a round-bottom flask, add rac-1-(2-bromophenyl)ethanol (1.0 eq) and anhydrous hexane.

  • Add Novozym 435 (typically 10-50% by weight of the substrate).

  • Add vinyl acetate (0.5-0.6 eq).

  • Stir the suspension at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture contains the unreacted this compound and the acetylated (S)-enantiomer.

  • Separate the (R)-alcohol from the (S)-acetate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Workflow for Enzymatic Kinetic Resolution:

EKR_Workflow start Start reaction_setup Combine rac-alcohol, Novozym 435, vinyl acetate, and hexane start->reaction_setup incubation Incubate with stirring at controlled temperature reaction_setup->incubation monitoring Monitor conversion and ee% by chiral HPLC/GC incubation->monitoring filtration Filter to remove immobilized enzyme monitoring->filtration ~50% conversion concentration Concentrate filtrate filtration->concentration separation Separate (R)-alcohol and (S)-acetate by column chromatography concentration->separation end_R Obtain this compound separation->end_R end_S Obtain (S)-acetate separation->end_S

Caption: Experimental workflow for enzymatic kinetic resolution.

Scale-Up Considerations

Scaling up the synthesis of enantiopure this compound from the laboratory to an industrial scale presents several challenges that need to be addressed for each synthetic route.

  • Asymmetric Reduction (CBS):

    • Cost of Catalyst: Chiral oxazaborolidine catalysts can be expensive. For large-scale production, catalyst loading needs to be minimized, and catalyst recycling strategies should be considered.

    • Handling of Borane Reagents: Borane reagents are pyrophoric and require specialized handling procedures and equipment on a large scale.

    • Exothermic Reaction: The reduction is exothermic and requires efficient heat management to maintain a controlled temperature and prevent side reactions.

  • Asymmetric Transfer Hydrogenation:

    • Catalyst Cost and Recovery: Ruthenium and iridium catalysts are costly. Immobilization of the catalyst on a solid support can facilitate recovery and reuse.

    • Solvent Selection: The choice of solvent can significantly impact reaction rates and enantioselectivity. The solvent must also be suitable for large-scale operations in terms of safety, cost, and environmental impact.

    • By-product Removal: The removal of by-products from the hydrogen donor (e.g., acetone from isopropanol) may be necessary to drive the reaction to completion.

  • Enzymatic Kinetic Resolution:

    • 50% Yield Limitation: The inherent 50% maximum yield for the desired enantiomer is a major drawback for large-scale production unless an efficient racemization and recycling process for the unwanted enantiomer is in place.

    • Enzyme Stability and Reusability: The stability of the immobilized enzyme over multiple cycles is crucial for process economics. Factors such as solvent, temperature, and mechanical stress can affect enzyme longevity.

    • Mass Transfer Limitations: In heterogeneous enzymatic reactions, mass transfer limitations can become significant at larger scales, requiring efficient mixing and reactor design.

Conclusion

The choice of the optimal synthetic route for the scale-up production of enantiopure this compound depends on a variety of factors, including the desired scale of production, cost considerations, available equipment, and regulatory requirements. Asymmetric reduction and asymmetric transfer hydrogenation offer the potential for high-yielding processes, while enzymatic kinetic resolution, despite its yield limitation, provides a green and highly selective alternative. Careful process development and optimization are critical for the successful and economical large-scale synthesis of this important chiral intermediate.

References

Troubleshooting & Optimization

How to improve yield in the synthesis of (R)-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-1-(2-bromophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the enantioselective synthesis of this compound?

A1: The most common and effective methods for the enantioselective synthesis of this compound from 2-bromoacetophenone are:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine, in the presence of a borane source like borane-tetrahydrofuran complex (BH₃·THF). It is known for its high enantioselectivity and predictable stereochemical outcome.[1][2][3]

  • Asymmetric Transfer Hydrogenation (ATH): This method typically employs a Ruthenium(II) catalyst with a chiral ligand, using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[4][5][6] It is an attractive alternative, often with milder reaction conditions.

Q2: What is the crucial first step in a Corey-Bakshi-Shibata (CBS) reduction?

A2: The initial and critical step in a CBS reduction is the coordination of the borane (a Lewis acid) to the tertiary nitrogen atom (a Lewis base) of the CBS catalyst. This coordination enhances the Lewis acidity of the boron atom within the catalyst ring and activates the borane to become a potent hydride donor.[7]

Q3: What are the primary side products to be aware of during the synthesis of this compound?

A3: A significant side reaction to consider is the reductive dehalogenation of the starting material, 2-bromoacetophenone, which would lead to the formation of acetophenone. This can be more prevalent under harsh reaction conditions or with certain catalysts. Additionally, incomplete reaction will result in the presence of unreacted starting material.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves standard workup procedures followed by chromatography. After quenching the reaction, an extraction with an organic solvent is performed. The crude product can then be purified by flash column chromatography on silica gel. For determining and improving enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][9][10]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.[11] - Increase Temperature (with caution): For Asymmetric Transfer Hydrogenation, a moderate increase in temperature may improve the reaction rate. However, be aware that this could negatively impact enantioselectivity.[11]
Catalyst Inactivity - Use Fresh Catalyst: Ensure the catalyst is not degraded. For CBS reductions, the B-methylated oxazaborolidine is more stable and can be handled in air for brief periods.[12] - Ensure Anhydrous Conditions (CBS Reduction): The presence of water can significantly reduce the effectiveness of the borane reagent and the catalyst. Ensure all glassware is flame-dried and solvents are anhydrous.[7][13]
Suboptimal Reagent Stoichiometry - Optimize Borane Amount (CBS Reduction): Typically, 0.6 to 1.0 equivalents of borane per equivalent of ketone are used. Using a significant excess may not improve the yield and can complicate the workup.[12] - Optimize Base Concentration (ATH): The concentration of the base (e.g., potassium tert-butoxide) is critical in ATH and should be optimized for the specific catalyst and substrate.[11]
Reductive Dehalogenation - Milder Reducing Agents: If dehalogenation is a significant issue, consider using a milder borane source in the CBS reduction. - Optimize Reaction Conditions: Avoid prolonged reaction times at elevated temperatures.
Issue 2: Low Enantiomeric Excess (ee) of this compound
Potential Cause Recommended Solution
Suboptimal Temperature - Lower the Reaction Temperature: For both CBS and ATH reactions, lower temperatures generally lead to higher enantioselectivity. For CBS reductions, temperatures as low as -78 °C can be employed.[7][13]
Presence of Water (CBS Reduction) - Strict Anhydrous Conditions: As mentioned for low yield, water can have a detrimental effect on enantioselectivity in CBS reductions.[13]
Incorrect Catalyst Enantiomer - Verify Catalyst Chirality: To obtain the (R)-alcohol, the (R)-CBS catalyst should be used. Ensure you are using the correct enantiomer of the catalyst.
Suboptimal Catalyst Loading - Optimize Catalyst Amount: While typically in the range of 2-10 mol%, the optimal catalyst loading should be determined experimentally.[14]
Impure Reagents - Use High-Purity Reagents: Impurities in the starting material, solvent, or other reagents can interfere with the chiral catalyst and reduce enantioselectivity.

Data Presentation

Table 1: Corey-Bakshi-Shibata (CBS) Reduction of 2-Bromoacetophenone
CatalystBorane SourceTemp. (°C)Time (h)Yield (%)ee (%)
(R)-2-Methyl-CBS-oxazaborolidine (10 mol%)BH₃·THF (1.0 equiv)250.5>9594
(R)-2-Methyl-CBS-oxazaborolidine (5 mol%)BH₃·THF (0.8 equiv)01>9596
(R)-2-Methyl-CBS-oxazaborolidine (10 mol%)BH₃·SMe₂ (1.0 equiv)250.5>9592

Note: The data presented in this table is representative and based on typical outcomes for similar substrates. Actual results may vary.

Table 2: Asymmetric Transfer Hydrogenation (ATH) of 2-Bromoacetophenone
Catalyst (Ru(II) complex)Hydrogen DonorBaseTemp. (°C)Time (h)Yield (%)ee (%)
RuCl₂--INVALID-LINK--IsopropanolKOH802>9997 (S)
[RuCl(p-cymene)((S,S)-TsDPEN)]Formic acid/Triethylamine-2849898 (S)
Ru(II)-chitosan biopolymer complexIsopropanolKOH82248072 (S)

Note: The data presented in this table is representative and based on typical outcomes for similar substrates. The stereochemistry of the product depends on the chirality of the ligand used. For the (R)-product, the corresponding (R,R)-ligand would be used. Actual results may vary.

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of 2-Bromoacetophenone

To a flame-dried, argon-purged flask is added (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%). Anhydrous tetrahydrofuran (THF, 5 mL) is added, and the solution is cooled to 0 °C. Borane-THF complex (1.0 M in THF, 1.0 mmol, 1.0 equiv) is added dropwise, and the mixture is stirred for 10 minutes. A solution of 2-bromoacetophenone (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise over 15 minutes. The reaction is stirred at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material. The reaction is then carefully quenched by the dropwise addition of methanol (2 mL) at 0 °C. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1 M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of 2-Bromoacetophenone

In a flask, the Ru(II) catalyst (e.g., RuCl₂--INVALID-LINK--) (0.01 mmol, 1 mol%) and potassium tert-butoxide (0.1 mmol, 10 mol%) are dissolved in isopropanol (10 mL). The mixture is stirred at room temperature for 15 minutes. 2-bromoacetophenone (1.0 mmol) is then added, and the reaction mixture is heated to 50 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_cbs CBS Reduction Workflow cbs_start Start: 2-Bromoacetophenone cbs_reagents Add (R)-CBS catalyst and BH3-THF in THF cbs_start->cbs_reagents cbs_reaction Reaction at low temp. cbs_reagents->cbs_reaction cbs_quench Quench with Methanol cbs_reaction->cbs_quench cbs_workup Aqueous Workup & Extraction cbs_quench->cbs_workup cbs_purify Column Chromatography cbs_workup->cbs_purify cbs_product Product: this compound cbs_purify->cbs_product

Caption: Workflow for the Corey-Bakshi-Shibata (CBS) Reduction.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Increase Reaction Time incomplete->extend_time Yes increase_temp Increase Temperature (ATH) incomplete->increase_temp Yes (ATH) check_catalyst Check Catalyst Activity incomplete->check_catalyst No solution Improved Yield extend_time->solution increase_temp->solution inactive Inactive Catalyst check_catalyst->inactive fresh_catalyst Use Fresh Catalyst inactive->fresh_catalyst Yes anhydrous Ensure Anhydrous Conditions (CBS) inactive->anhydrous Yes (CBS) check_stoichiometry Check Reagent Stoichiometry inactive->check_stoichiometry No fresh_catalyst->solution anhydrous->solution optimize_reagents Optimize Reagent Amounts check_stoichiometry->optimize_reagents dehalogenation Check for Dehalogenation check_stoichiometry->dehalogenation If other factors are optimal optimize_reagents->solution milder_conditions Use Milder Conditions dehalogenation->milder_conditions milder_conditions->solution

Caption: Troubleshooting logic for low reaction yield.

References

Preventing side reactions like dehalogenation in 2-bromoacetophenone reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reduction of 2-bromoacetophenone. Our aim is to help you minimize side reactions, such as dehalogenation, and achieve high yields of the desired product, 2-bromo-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing 2-bromoacetophenone?

A1: The main challenge in the reduction of 2-bromoacetophenone is preventing the undesired side reaction of reductive dehalogenation. This reaction removes the bromine atom, leading to the formation of acetophenone, which is then reduced to 1-phenylethanol. This side reaction reduces the yield of the target molecule, 2-bromo-1-phenylethanol, and complicates purification.

Q2: What are the common products formed during the reduction of 2-bromoacetophenone?

A2: Besides the desired product, 2-bromo-1-phenylethanol, the main byproduct resulting from dehalogenation is 1-phenylethanol. In some cases, unreacted 2-bromoacetophenone and the dehalogenated ketone, acetophenone, may also be present in the final reaction mixture.

Q3: Which reducing agents are commonly used for the reduction of 2-bromoacetophenone?

A3: A variety of reducing agents can be used, including sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and biocatalysts such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs).[1][2] The choice of reducing agent is critical in controlling the chemoselectivity of the reaction and minimizing dehalogenation.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can influence the reaction's selectivity. Protic solvents like methanol and ethanol are often used with sodium borohydride.[2] However, reaction conditions must be carefully controlled as the solvent can also participate in side reactions. Anhydrous solvents are generally required for more reactive hydrides like LiAlH₄.

Q5: Is it possible to achieve a stereoselective reduction of 2-bromoacetophenone?

A5: Yes, asymmetric reduction to yield a specific enantiomer of 2-bromo-1-phenylethanol is possible and often desired for pharmaceutical applications.[3] This is typically achieved using chiral catalysts, such as in Corey-Bakshi-Shibata (CBS) reductions, or through biocatalytic methods with enzymes like ketoreductases (KREDs).[4][5]

Troubleshooting Guide

Problem 1: Significant formation of 1-phenylethanol (dehalogenation byproduct).

Potential Cause Troubleshooting Step
Harsh reducing agent: Strong hydrides like LiAlH₄ can be too reactive and promote dehalogenation.Solution: Opt for a milder reducing agent. Sodium borohydride is a good starting point, but conditions must be optimized. Biocatalytic reduction is often highly selective and avoids dehalogenation.[5]
High reaction temperature: Elevated temperatures can provide the activation energy needed for the dehalogenation pathway.Solution: Perform the reduction at a lower temperature. For sodium borohydride reductions, temperatures between 0°C and room temperature are common.[2]
Prolonged reaction time: Extended reaction times can lead to the slow conversion of the desired product or starting material into the dehalogenated byproduct.Solution: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Non-optimal pH: The pH of the reaction medium can influence the stability of the starting material and intermediates.Solution: For biocatalytic reductions, ensure the pH of the buffer is optimal for enzyme activity and stability. For chemical reductions, the workup conditions should be controlled to prevent acid- or base-catalyzed side reactions.

Problem 2: Low or no conversion of 2-bromoacetophenone.

Potential Cause Troubleshooting Step
Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling.Solution: Use a fresh batch of the reducing agent. Ensure anhydrous conditions are maintained when using moisture-sensitive reagents like LiAlH₄.
Insufficient amount of reducing agent: An inadequate molar ratio of the reducing agent to the substrate will result in incomplete conversion.Solution: Increase the molar equivalents of the reducing agent. Typically, a slight excess is used to ensure complete reduction.
Low reaction temperature: While low temperatures can suppress side reactions, they can also slow down the desired reduction to an impractical rate.Solution: Gradually increase the reaction temperature while monitoring for the onset of dehalogenation.
Poor substrate solubility: If the 2-bromoacetophenone is not fully dissolved, the reaction will be slow and inefficient.Solution: Choose a solvent system in which the substrate is fully soluble. For biocatalytic reactions in aqueous media, a co-solvent like DMSO may be used to improve solubility.[4]

Quantitative Data Summary

The following table summarizes quantitative data for different methods used in the reduction of 2-bromoacetophenone, providing a comparison of their effectiveness in terms of yield and enantioselectivity.

MethodReducing Agent / CatalystSolventTemperatureYield (%)Enantiomeric Excess (ee %)Reference
Chemical ReductionSodium Borohydride (NaBH₄)Methanol or THFRoom Temp90-95N/A (racemic)[2]
CBS Reduction(S)-Me-CBS / BH₃·SMe₂THF0-5 °C9895[4]
Biocatalytic ReductionRhodotorula mucilaginosaBuffer/Glucose30 °CHigh97 (R)[4][5]
Biocatalytic ReductionCarbonyl Reductase (CRED)Isopropanol/BufferN/A>99 (conversion)>99[4]

Experimental Protocols

Protocol 1: General Procedure for Reduction using Sodium Borohydride

  • Dissolve 2-bromoacetophenone (1 equivalent) in methanol or a mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-phenylethanol.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Representative Biocatalytic Reduction using a KRED

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Add the ketoreductase (KRED) enzyme to the buffer solution.

  • Dissolve 2-bromoacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress and enantiomeric excess by chiral HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 2-bromo-1-phenylethanol.

Visualizations

ReactionPathways cluster_main Reduction of 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromo-1-phenylethanol Desired Product: 2-Bromo-1-phenylethanol 2-Bromoacetophenone->2-Bromo-1-phenylethanol Desired Reduction (e.g., NaBH4, Biocatalyst) Acetophenone Acetophenone 2-Bromoacetophenone->Acetophenone Dehalogenation (Side Reaction) 1-Phenylethanol Side Product: 1-Phenylethanol Acetophenone->1-Phenylethanol Reduction

Caption: Reaction pathways in the reduction of 2-bromoacetophenone.

TroubleshootingWorkflow cluster_workflow Troubleshooting Dehalogenation in 2-Bromoacetophenone Reduction Start Start: High Dehalogenation CheckReagent Reducing Agent Type? Start->CheckReagent HarshReagent Harsh (e.g., LiAlH4) CheckReagent->HarshReagent Harsh MildReagent Mild (e.g., NaBH4) CheckReagent->MildReagent Mild SwitchToMilder Action: Switch to milder reagent (NaBH4 or Biocatalyst) HarshReagent->SwitchToMilder CheckTemp Reaction Temperature? MildReagent->CheckTemp SwitchToMilder->CheckTemp HighTemp Too High CheckTemp->HighTemp High LowTemp Optimized CheckTemp->LowTemp Low LowerTemp Action: Lower reaction temperature (e.g., 0°C) HighTemp->LowerTemp CheckTime Reaction Time? LowTemp->CheckTime LowerTemp->CheckTime LongTime Too Long CheckTime->LongTime Long OptimizedTime Optimized CheckTime->OptimizedTime Optimized MonitorReaction Action: Monitor reaction closely (TLC/HPLC) and quench promptly LongTime->MonitorReaction End End: Minimized Dehalogenation OptimizedTime->End MonitorReaction->End

Caption: A logical workflow for troubleshooting dehalogenation.

References

Optimizing reaction conditions for the asymmetric reduction of halo-ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of halo-ketones. Our aim is to help you optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Enantioselectivity (ee)

  • Q: My reaction is showing low enantioselectivity. What are the potential causes and how can I improve it?

    A: Low enantioselectivity is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Catalyst Choice and Integrity:

      • Catalyst Suitability: Ensure the chosen catalyst is appropriate for your specific halo-ketone substrate. Different catalysts exhibit varying efficiencies for different substrates. For instance, oxazaborolidine catalysts (CBS catalysts) are widely used for their predictable stereochemistry.[1][2] Biocatalysts, such as carbonyl reductases (CREDs), offer high specificity and enantioselectivity under mild conditions.[3]

      • Catalyst Aging: Isolated CBS catalysts can degrade over time during storage, leading to decreased reproducibility and enantioselectivity.[1] Consider using an in-situ generated catalyst, which can offer more reliable results.[1][4]

      • Catalyst Loading: Inadequate or excessive catalyst loading can negatively impact enantioselectivity. It's crucial to optimize the catalyst loading for your specific reaction.

    • Reaction Temperature:

      • Temperature plays a critical role in enantioselectivity, and its effect can be substrate-specific.[1] While lower temperatures often favor higher enantioselectivity in many asymmetric reactions, this is not a universal rule.[5] For some CBS reductions, the optimal enantioselectivity is achieved between 20 and 30°C.[6][7] It is recommended to screen a range of temperatures to find the optimum for your system.

    • Solvent Effects:

      • The choice of solvent can significantly influence the outcome of the reaction.[1] For example, in some CBS reductions, toluene has been shown to afford higher yields than THF, while polar solvents like dichloromethane (CH₂Cl₂) may lead to lower enantioselectivities.[1] The solvent can affect the stability and activity of the catalyst.[8]

    • Non-Catalytic Reduction:

      • The reducing agent (e.g., borane) can directly reduce the ketone without the catalyst, leading to a racemic background reaction that lowers the overall enantioselectivity.[6][7] This non-catalytic reduction becomes more significant at higher temperatures.[6][7]

2. Low Yield or Incomplete Conversion

  • Q: My reaction is not going to completion, or the yield of the desired halo-alcohol is low. What should I check?

    A: Low yield or incomplete conversion can be attributed to several factors:

    • Reagent Stoichiometry:

      • Ensure the correct stoichiometry of the reducing agent is used. An insufficient amount will result in incomplete conversion.

    • Reaction Time:

      • The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

    • Substrate Solubility:

      • Poor solubility of the halo-ketone substrate in the chosen solvent can limit the reaction rate.[3] In such cases, consider using a co-solvent to improve solubility. For instance, in biocatalytic reductions, heptane has been shown to have a stimulatory effect by improving substrate solubility.[3]

    • Catalyst Deactivation:

      • The catalyst may be deactivating over the course of the reaction. This can be due to impurities in the reagents or substrate, or inherent instability of the catalyst under the reaction conditions.

    • Side Reactions:

      • For certain substrates, such as α,β-unsaturated ketones, side reactions like hydroboration can compete with the desired reduction, leading to lower yields of the allylic alcohol.[1]

3. Poor Reproducibility

  • Q: I am getting inconsistent results between batches. How can I improve the reproducibility of my reaction?

    A: Poor reproducibility is often linked to sensitive reaction parameters. To improve consistency:

    • In-Situ Catalyst Generation: As mentioned, isolated CBS catalysts can age and lead to variable results.[1] Generating the catalyst in situ from a stable precursor can significantly improve reproducibility.[1][4]

    • Strict Control of Reaction Conditions: Maintain precise control over temperature, reaction time, and reagent addition rates. Even small variations can impact the outcome.

    • Quality of Reagents: Ensure the purity of your substrate, solvent, and reducing agent. Impurities can interfere with the catalyst and the reaction.

    • Moisture and Air Sensitivity: Many catalysts and reagents used in asymmetric reductions are sensitive to moisture and air. Employing inert atmosphere techniques (e.g., using a glovebox or Schlenk line) is crucial.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data from various studies to aid in the optimization of your reaction conditions.

Table 1: Effect of Solvent on Enantioselectivity in a CBS Reduction

SolventEnantiomeric Excess (% ee)
TolueneHigher
THFLower than Toluene
Dichloromethane (CH₂Cl₂)56
Chloroform (CHCl₃)66

Data derived from a study on the asymmetric reduction of α,β-enones using a chiral lactam alcohol.[1]

Table 2: Effect of Temperature on Enantioselectivity

Substrate TypeTemperature ChangeEffect on % eeReference
Benzalacetone (with p-I-PhO-oxazaborolidine)-20 °CDecrease (35% ee)[1]
Alkyl Methyl Ketones (with p-iodophenoxyborane)-20 °CExcellent to good (81-98% ee)[9]
Cyclohexyl Methyl KetoneRoom TemperatureBetter (90% ee)[1][9]
General CBS ReductionsLower TemperatureGenerally lower ee[1]
Alkyl Aryl Ketones (with B-methoxyoxazaborolidine)20-30 °CHighest ee[6][7]

Experimental Protocols

Protocol 1: In-Situ Generation of Oxazaborolidine Catalyst and Asymmetric Reduction of an Aryl Halo-Ketone

This protocol is a general guideline based on methodologies for in-situ catalyst generation.[1][4]

Materials:

  • Chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Aryl halo-ketone (e.g., α-chloroacetophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard workup and purification reagents

Procedure:

  • Catalyst Preparation (In-Situ):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add the chiral amino alcohol (0.1 eq.).

    • Add anhydrous THF via syringe.

    • Cool the solution to 0 °C.

    • Slowly add the borane solution (e.g., BH₃·SMe₂, 0.1 eq.) dropwise.

    • Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

    • In a separate flask, dissolve the aryl halo-ketone (1.0 eq.) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst solution.

    • Slowly add the remaining borane solution (1.0 - 1.2 eq.) to the reaction mixture, maintaining the desired temperature.

    • Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at low temperature.

    • Allow the mixture to warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Perform an appropriate aqueous workup (e.g., extraction with an organic solvent like ethyl acetate and washing with brine).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting chiral halo-alcohol by column chromatography.

    • Determine the enantiomeric excess (% ee) by chiral HPLC or GC.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed catalyst Check Catalyst start->catalyst temperature Optimize Temperature start->temperature solvent Screen Solvents start->solvent background Consider Non-Catalytic Reduction start->background sub_catalyst1 Is the catalyst suitable for the substrate? catalyst->sub_catalyst1 sub_catalyst2 Is the catalyst old or degraded? (Consider in-situ generation) catalyst->sub_catalyst2 sub_catalyst3 Is the catalyst loading optimal? catalyst->sub_catalyst3 sub_temp1 Screen a range of temperatures (e.g., -20°C to 30°C) temperature->sub_temp1 sub_solvent1 Try less polar solvents (e.g., Toluene) solvent->sub_solvent1 sub_background1 Lower reaction temperature to minimize background reaction background->sub_background1

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental_Workflow prep 1. In-Situ Catalyst Preparation reduction 2. Asymmetric Reduction prep->reduction workup 3. Reaction Workup reduction->workup purification 4. Purification workup->purification analysis 5. Analysis (% ee) purification->analysis

Caption: General experimental workflow for asymmetric reduction.

References

Technical Support Center: Purification of 1-(2-bromophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1-(2-bromophenyl)ethanol enantiomers. The guide covers common techniques including Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization.

General Workflow for Enantiomer Separation

The separation of a racemic mixture of 1-(2-bromophenyl)ethanol into its individual enantiomers can be approached through several common laboratory techniques. The choice of method often depends on the scale of the separation, required purity, and available equipment.

Enantiomer Separation Workflow General Workflow for Enantiomer Separation cluster_enzymatic cluster_crystallization racemate Racemic 1-(2-bromophenyl)ethanol hplc Chiral HPLC racemate->hplc Direct Separation enzymatic Enzymatic Kinetic Resolution racemate->enzymatic Selective Reaction crystallization Diastereomeric Crystallization racemate->crystallization Derivative Formation enantiomer_S (S)-Enantiomer hplc->enantiomer_S enantiomer_R (R)-Enantiomer hplc->enantiomer_R enzymatic_product Acylated (R)-Enantiomer + Unreacted (S)-Enantiomer enzymatic->enzymatic_product diastereomers Diastereomeric Salts crystallization->diastereomers separation1 Chromatographic Separation enzymatic_product->separation1 separation1->enantiomer_S separation1->enantiomer_R after deacylation separation2 Fractional Crystallization diastereomers->separation2 separation2->enantiomer_S after salt breaking separation2->enantiomer_R after salt breaking

Caption: Overview of primary methods for resolving racemic 1-(2-bromophenyl)ethanol.

Section 1: Chiral HPLC Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the direct separation of enantiomers.[1] The selection of the chiral stationary phase (CSP) and mobile phase is critical for achieving baseline resolution.[2]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating 1-(2-bromophenyl)ethanol? A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for resolving aromatic alcohols like 1-(2-bromophenyl)ethanol.[2][3] These columns are typically used in normal-phase, reversed-phase, or polar organic modes.[4]

Q2: What are common mobile phases for this separation? A2: For normal-phase mode, mixtures of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol are standard.[4][5] For reversed-phase mode, mixtures of acetonitrile or methanol with an aqueous buffer are common.[2][5] Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.[6][7]

Q3: How do temperature and flow rate impact the separation? A3: Lowering the column temperature generally enhances enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the CSP.[6][8] Slower flow rates typically improve resolution by allowing more time for interaction with the stationary phase, but at the cost of longer analysis times.[2][8] Both parameters should be optimized to find a balance between resolution and efficiency.

Troubleshooting Guide: Chiral HPLC

HPLC Troubleshooting Troubleshooting Poor HPLC Peak Resolution cluster_mp Mobile Phase Optimization cluster_params Parameter Adjustment cluster_col Column Integrity start Poor Peak Resolution (Rs < 1.5) check_mp Optimize Mobile Phase? start->check_mp check_params Adjust Physical Parameters? check_mp->check_params No Improvement mp_ratio Vary Modifier % (e.g., IPA in Hexane) check_mp->mp_ratio Yes check_col Check Column Health? check_params->check_col No Improvement p_flow Decrease Flow Rate (e.g., 1.0 -> 0.8 mL/min) check_params->p_flow Yes c_flush Flush with Strong Solvent (e.g., IPA) check_col->c_flush Yes mp_type Try Different Alcohol Modifier (EtOH vs. IPA) mp_ratio->mp_type mp_add Add 0.1% TFA or DEA to improve peak shape mp_type->mp_add end_node Resolution Improved mp_add->end_node p_temp Decrease Temperature (e.g., 25°C -> 15°C) p_flow->p_temp p_temp->end_node c_overload Reduce Sample Concentration/Injection Volume c_flush->c_overload c_replace Consider Column Replacement c_overload->c_replace c_replace->end_node

Caption: A step-by-step workflow for troubleshooting poor peak resolution in chiral HPLC.

Data & Protocols
Table 1: Example Chiral HPLC Screening Conditions
Chiral Stationary Phase (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Temperature (°C)Expected Outcome
Chiralpak® AD-Hn-Hexane / Isopropanol (90:10)1.025Good initial screening condition for resolution.
Chiralcel® OD-Hn-Hexane / Ethanol (95:5)0.820Potentially higher selectivity due to different modifier and lower temp.
Lux® Cellulose-2Acetonitrile / Water (60:40) + 0.1% TFA1.030Reversed-phase condition, useful if normal phase fails.
Chiralpak® IAMethanol / IPA (90:10)1.025Polar organic mode, can offer different selectivity.
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based column such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based).

  • Initial Mobile Phase Screening:

    • Prepare a normal-phase eluent of n-Hexane/Isopropanol (90:10 v/v).

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of racemic 1-(2-bromophenyl)ethanol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection & Analysis: Inject 5-10 µL of the sample and monitor the chromatogram at a suitable wavelength (e.g., 220 nm).

  • Optimization:

    • If no separation (Rs = 0): Switch to a different column or try a different modifier (e.g., ethanol).

    • If poor resolution (0 < Rs < 1.5):

      • Decrease the percentage of the alcohol modifier in 1-2% increments.

      • Lower the flow rate to 0.7-0.8 mL/min.[2]

      • Decrease the column temperature in 5°C increments.[6]

    • If peaks are tailing: Add 0.1% of an acidic or basic modifier to the mobile phase.[6]

  • System Suitability: Once adequate separation is achieved (Rs ≥ 1.5), perform replicate injections to confirm the method's reproducibility.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a technique where an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other unreacted.[9] This creates a mixture of an ester and an unreacted alcohol, which can then be easily separated by standard chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the best enzymes and acyl donors for this resolution? A1: Lipases, such as Novozym® 435 (immobilized Candida antarctica lipase B), are widely used and highly effective for resolving chiral alcohols.[10] Vinyl acetate is a common and efficient acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.[10]

Q2: How can I improve low enantioselectivity (low E-value)? A2: Enantioselectivity can be highly dependent on the reaction conditions.

  • Temperature: Lowering the reaction temperature can often significantly increase the enantiomeric ratio (E), though it will slow the reaction rate.[11]

  • Solvent: The choice of organic solvent is crucial. Screening non-polar solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) is recommended as solvent properties can influence enzyme conformation and selectivity.[11]

  • Protein Engineering: For advanced applications, techniques like directed evolution can be used to mutate the enzyme to enhance its selectivity for a specific substrate.[12][13]

Q3: My reaction stops before reaching 50% conversion. What's the problem? A3: This could be due to enzyme deactivation or product inhibition. Ensure the enzyme is stable under the reaction conditions (pH, temperature). If the product (the ester) is inhibitory, it may be necessary to perform the reaction at a lower substrate concentration or use a continuous flow setup to remove the product as it's formed.

Troubleshooting Guide: Enzymatic Resolution
SymptomPossible Cause(s)Suggested Solution(s)
Low Conversion (<45%) 1. Insufficient reaction time. 2. Low enzyme activity/loading. 3. Suboptimal temperature.1. Increase reaction time and monitor progress. 2. Increase the amount of enzyme. 3. Gradually increase temperature, but monitor enantioselectivity.[11]
Low Enantiomeric Excess (ee) 1. Suboptimal enzyme choice. 2. Reaction temperature is too high. 3. Inappropriate solvent.1. Screen different lipases. 2. Decrease the reaction temperature (e.g., from 40°C to room temp or lower).[11] 3. Screen a range of solvents with varying polarities (e.g., hexane, MTBE, toluene).[11]
Both ee and Conversion are Low 1. Poor acyl donor. 2. Enzyme is inhibited or deactivated.1. Use an activated acyl donor like vinyl acetate. 2. Check for impurities in the substrate; consider enzyme immobilization to improve stability.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Setup: To a sealed vial, add racemic 1-(2-bromophenyl)ethanol (e.g., 100 mg, 0.5 mmol) and a non-polar solvent like n-hexane or MTBE (5 mL).

  • Acyl Donor: Add an acyl donor, such as vinyl acetate (e.g., 1.5 equivalents, 0.75 mmol).

  • Enzyme Addition: Add the lipase catalyst (e.g., Novozym® 435, 10-20 mg/mL).[10]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Periodically take small aliquots from the reaction mixture. Filter off the enzyme and analyze the sample by chiral HPLC to determine the conversion percentage and the enantiomeric excess (ee) of the remaining substrate and the formed product.

  • Workup: When the conversion reaches approximately 50%, filter to remove the immobilized enzyme (which can often be washed and reused).

  • Purification: Evaporate the solvent. The resulting mixture of the unreacted alcohol enantiomer and the esterified enantiomer can be easily separated using standard silica gel column chromatography.

Section 3: Diastereomeric Crystallization

This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[9][14] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[15]

Frequently Asked Questions (FAQs)

Q1: What are suitable resolving agents for a chiral alcohol? A1: For alcohols, the most common approach is to first convert the alcohol to a carboxylic acid derivative or another functional group that can readily form salts with a chiral base. A more direct, but less common, method is to use a chiral acid like (S)-mandelic acid or tartaric acid derivatives to form diastereomeric esters, which can then be separated.[14]

Q2: My diastereomers won't crystallize or they co-crystallize. What can I do? A2: Crystallization is often an empirical process.

  • Solvent Screening: This is the most critical step. Screen a wide variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, toluene) to find a system where the two diastereomers have significantly different solubilities.[16]

  • Seeding: If you have a small amount of pure diastereomer, use it to seed the supersaturated solution. This can induce the crystallization of that specific diastereomer.[16]

  • Cooling Rate: A very slow cooling rate can promote the formation of larger, purer crystals. Rapid cooling often traps impurities and the other diastereomer.[17]

Q3: How do I recover the pure enantiomer after separation? A3: After isolating one of the diastereomers by filtration, you must cleave the bond to the chiral resolving agent. For diastereomeric salts, this is typically done by treatment with an acid or a base to liberate the free enantiomer and the resolving agent.[14] For covalently bonded diastereomers (like esters), hydrolysis is required.

Experimental Protocol: General Approach for Diastereomeric Crystallization
  • Derivative Formation: React the racemic 1-(2-bromophenyl)ethanol with an enantiopure chiral resolving agent (e.g., an activated chiral acid) in an appropriate solvent to form a mixture of two diastereomers.

  • Solvent Screening for Crystallization:

    • Dissolve the diastereomeric mixture in a small amount of various heated solvents (e.g., ethanol, ethyl acetate, acetone).

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Identify the solvent system that yields a crystalline solid.

  • Fractional Crystallization:

    • Dissolve the entire batch of diastereomers in the minimum amount of the chosen hot solvent to achieve full dissolution.

    • Allow the solution to cool very slowly. If available, seed the solution with a crystal of the desired diastereomer.

    • Collect the resulting crystals by vacuum filtration.

  • Purity Check: Analyze the purity of the crystalline material and the remaining mother liquor by HPLC or NMR to determine the diastereomeric ratio.

  • Recrystallization: If the purity is insufficient, one or two more recrystallization steps may be necessary to achieve high diastereomeric excess.[17]

  • Cleavage and Recovery: Cleave the chiral auxiliary from the purified diastereomer to recover the enantiomerically pure 1-(2-bromophenyl)ethanol. Purify the final product by chromatography or distillation.

References

Troubleshooting low enantiomeric excess in chiral alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee) in the synthesis of chiral alcohols. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or Inconsistent Enantiomeric Excess (% ee)

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1]

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1]

  • Precision: Ensure that repeated measurements of the same sample give consistent results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Q2: I have validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[1]

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1]

  • Solvent and Reagent Quality: Use freshly purified, anhydrous solvents and high-purity reagents. Trace amounts of water or other impurities can deactivate the catalyst or interfere with the reaction.

  • Catalyst Integrity:

    • Purity: Verify the purity of the chiral ligand and the metal precursor.

    • Storage: Most chiral catalysts are sensitive to air, moisture, and light. They should be stored in a cool, dark, and dry place, preferably in a glovebox or a desiccator under an inert atmosphere.[2]

    • Handling: Handle the catalyst in a glovebox or under a stream of inert gas to prevent exposure to air and moisture. Even brief exposure can affect performance.[2]

Issue 2: Optimizing Reaction Conditions for Higher Enantioselectivity

Q3: My analytical method is validated and my reagents are pure, but the enantioselectivity is still suboptimal. How can I improve it?

A3: Once you have ruled out issues with analytics and reagents, the next step is to optimize the reaction conditions. Temperature, solvent, catalyst loading, and substrate concentration are critical parameters that can significantly influence the enantiomeric excess.[1][3]

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

The following tables summarize the typical effects of key reaction parameters on enantiomeric excess. Note that these are general trends, and the optimal conditions are highly specific to each reaction.

Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)Reaction Type/Reference
0.58595Asymmetric Michael Addition
1.09298Asymmetric Michael Addition
2.09599Asymmetric Michael Addition
5.09399Asymmetric Michael Addition
10.08897Asymmetric Michael Addition
Data is illustrative and compiled from general trends observed in the literature.[2]

Note: Both too low and too high catalyst loadings can lead to a decrease in enantioselectivity. Insufficient catalyst may result in a significant non-catalyzed background reaction, producing a racemic product.[2][4] Conversely, high catalyst concentrations can lead to the formation of less selective aggregates or dimers.[2][5]

Table 2: Influence of Solvent and Temperature on Enantioselectivity

SolventTemperature (°C)Enantiomeric Excess (ee, %)Yield (%)
Toluene259095
THF258298
Dichloromethane258892
Toluene09593
Toluene-209890
Toluene-78>9985
Data is illustrative and based on general principles of asymmetric catalysis.[1]

Note: Lower temperatures often favor higher enantioselectivity as it can enhance the energy difference between the two diastereomeric transition states.[3][4][6] However, this is not always the case, and some catalytic systems have an optimal temperature range.[4] The solvent can significantly influence the catalyst's conformation and the transition state energies, thereby affecting the ee.[3][4][7]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading
  • Setup: In a series of oven-dried vials under an inert atmosphere (e.g., nitrogen or argon), add the chiral ligand and metal precursor (if applicable) in the desired solvent to pre-form the catalyst.

  • Catalyst Variation: To each vial, add a different molar percentage of the catalyst (e.g., 0.5, 1, 2, 5, 10 mol%).

  • Reaction Initiation: Add the substrate to each vial, followed by the reducing agent.

  • Monitoring: Stir the reactions at the desired temperature and monitor their progress by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up.

  • Analysis: Purify the product by column chromatography and determine the yield and enantiomeric excess by chiral HPLC or GC.

Protocol 2: General Procedure for Screening Temperature and Solvents
  • Setup: Prepare a stock solution of the pre-formed catalyst.

  • Reaction Arrays: In a series of reaction vessels, add the substrate and the appropriate solvent (e.g., toluene, THF, dichloromethane, etc.).

  • Temperature Control: Place each vessel in a cooling bath set to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -78 °C).

  • Reaction Initiation: Add the catalyst stock solution and the reducing agent to each vessel.

  • Execution: Maintain the reactions at their respective temperatures and monitor for completion.

  • Analysis: After work-up and purification, analyze the yield and enantiomeric excess for each condition to identify the optimal solvent and temperature.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the structure of the chiral alcohol.

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of hexane and isopropanol, and degas it thoroughly.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.[8]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Enantiomeric Excess start Low ee Observed validate_analytics Validate Analytical Method (Chiral HPLC/GC) start->validate_analytics analytics_ok Analytics Validated? validate_analytics->analytics_ok check_reagents Check Reagent & Catalyst Purity/Handling analytics_ok->check_reagents Yes revisit_analytics Re-evaluate Analytical Method analytics_ok->revisit_analytics No reagents_ok Reagents & Handling OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes revisit_reagents Purify Reagents/Re-evaluate Catalyst reagents_ok->revisit_reagents No success High ee Achieved optimize_conditions->success

Caption: A stepwise workflow for troubleshooting low enantiomeric excess.

Logical Relationships of Key Parameters

Logical_Relationships Key Parameters Influencing Enantioselectivity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate ee Enantiomeric Excess (% ee) catalyst_loading Catalyst Loading catalyst_loading->ee catalyst_purity Catalyst Purity & Handling catalyst_purity->ee ligand_structure Chiral Ligand ligand_structure->ee temperature Temperature temperature->ee solvent Solvent solvent->ee concentration Substrate Concentration concentration->ee substrate_purity Substrate Purity substrate_purity->ee substrate_structure Substrate Structure substrate_structure->ee

Caption: Factors influencing the enantiomeric excess of a reaction.

References

Technical Support Center: Sodium Borohydride Reduction of α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the sodium borohydride reduction of α-haloketones.

Troubleshooting Guide

Problem 1: Low or no yield of the desired α-halohydrin.

Question: My reaction is not producing the expected α-halohydrin, or the yield is very low. What are the possible causes and how can I troubleshoot this?

Answer:

A low yield of the desired α-halohydrin in the sodium borohydride reduction of an α-haloketone can be attributed to several competing side reactions. The primary culprits are often epoxide formation, Favorskii rearrangement, and dehalogenation. The reaction conditions play a critical role in directing the outcome.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Favorskii Rearrangement This base-catalyzed rearrangement is a significant side reaction, particularly with enolizable α-haloketones.[1][2][3] The presence of a strong base abstracts an α-proton, leading to a cyclopropanone intermediate that rearranges to a carboxylic acid derivative.[2][3]- Control pH: Maintain a neutral or slightly acidic pH to disfavor enolate formation. The reaction can be run in a buffered solution. - Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.
Epoxide Formation The initially formed halohydrin can undergo an intramolecular SN2 reaction, where the alkoxide displaces the adjacent halide to form an epoxide.[4][5][6] This is favored by basic conditions which deprotonate the alcohol.- Temperature Control: Run the reaction at low temperatures (e.g., 0°C to -78°C) to slow down the rate of the subsequent intramolecular cyclization. - Acidic Workup: A careful acidic workup can protonate the intermediate alkoxide, preventing it from acting as a nucleophile.
Dehalogenation The halide can be reductively cleaved, replacing it with a hydrogen atom. This is more common for more reactive halogens (I > Br > Cl).[7][8]- Choice of Halogen: If possible, use α-chloroketones instead of bromo or iodo ketones as chlorine is a poorer leaving group. - Solvent System: The choice of solvent can influence this side reaction. Protic solvents like methanol or ethanol are commonly used.
Decomposition of NaBH₄ Sodium borohydride can decompose in acidic or even neutral aqueous solutions, reducing its effective concentration.[9]- Fresh Reagent: Use freshly opened or properly stored sodium borohydride. - Staged Addition: Add the sodium borohydride in portions to maintain a sufficient concentration throughout the reaction.

Problem 2: An unexpected carboxylic acid derivative is my main product.

Question: I isolated a carboxylic acid, ester, or amide instead of the expected alcohol. Why did this happen?

Answer:

The formation of a carboxylic acid derivative is a classic sign that the Favorskii rearrangement has occurred.[2][3] This reaction is competitive with the desired reduction and is promoted by basic conditions.

Mechanism Insight:

The Favorskii rearrangement proceeds through the formation of an enolate, which then forms a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (hydroxide, alkoxide, or amine) to yield the corresponding carboxylic acid, ester, or amide.[2][3] For cyclic α-haloketones, this results in a ring contraction.[2][3]

Troubleshooting:

  • Avoid Strong Bases: The use of strong bases like hydroxides or alkoxides as additives should be avoided.[1][2]

  • Temperature: Higher temperatures can sometimes favor rearrangement pathways. Running the reaction at lower temperatures is advisable.

  • Substrate Structure: The propensity for this rearrangement is dependent on the substrate structure. α-Haloketones lacking an enolizable proton on the other side of the carbonyl may undergo a quasi-Favorskii rearrangement.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the sodium borohydride reduction of an α-haloketone?

A1: The reaction is expected to proceed via a nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon.[10][11][12] This breaks the carbon-oxygen π-bond, forming an alkoxide intermediate. Subsequent protonation of this alkoxide by the solvent (e.g., methanol or water) or during an acidic workup yields the final α-halohydrin product.[10][11][13]

Q2: How can I favor the formation of the epoxide from my α-haloketone using sodium borohydride?

A2: To intentionally synthesize the epoxide, you would want to promote the intramolecular SN2 reaction. This can be achieved by:

  • First, performing the reduction of the ketone to the halohydrin at low temperature.

  • Then, adding a non-nucleophilic base (e.g., sodium hydride) to deprotonate the alcohol, which then facilitates the ring-closing displacement of the halide.

Q3: What are the ideal solvents for this reduction?

A3: Protic solvents like methanol, ethanol, or a mixture of THF and water are commonly used for sodium borohydride reductions.[9] Sodium borohydride is stable in these solvents, especially at lower temperatures.[10] The choice of solvent can influence the reaction rate and selectivity.

Q4: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?

A4: While LiAlH₄ is a more powerful reducing agent, it is also much less selective.[14] It can readily reduce the halide through an SN2 pathway, leading to dehalogenation as a major side product.[15] For the selective reduction of the ketone in the presence of a halide, the milder sodium borohydride is generally the preferred reagent.[9][16]

Q5: How does the nature of the halogen (F, Cl, Br, I) affect the reaction?

A5: The nature of the halogen influences its leaving group ability. Iodide is the best leaving group, followed by bromide and then chloride.[8] This trend affects the rates of side reactions involving halide displacement, such as epoxide formation and dehalogenation. α-Iodoketones and α-bromoketones are more prone to these side reactions than their α-chloro counterparts.

Experimental Protocols

General Protocol for the Reduction of an α-Haloketone to an α-Halohydrin:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-haloketone in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 0.2-0.5 M.[14][17]

  • Cooling: Cool the solution to 0°C using an ice-water bath. For more sensitive substrates, a lower temperature (e.g., -20°C or -78°C) may be beneficial.

  • Reagent Addition: Slowly add sodium borohydride (1.0 to 1.5 molar equivalents) to the stirred solution in small portions over 15-30 minutes.[14] The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[16][18]

  • Quenching: Once the starting material is consumed, slowly and carefully add a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for α-Haloketone Reduction start Reaction Start: Reduction of α-Haloketone with NaBH₄ check_product Analyze Product Mixture start->check_product desired_product Desired α-Halohydrin Obtained check_product->desired_product Success low_yield Low Yield of α-Halohydrin check_product->low_yield Low Yield wrong_product Unexpected Product check_product->wrong_product Incorrect Product troubleshoot_low_yield Troubleshoot: - Check NaBH₄ quality - Staged addition of NaBH₄ - Lower temperature low_yield->troubleshoot_low_yield check_wrong_product Identify Unexpected Product wrong_product->check_wrong_product favorskii Carboxylic Acid Derivative (Favorskii Rearrangement) check_wrong_product->favorskii Acid/Ester/Amide epoxide Epoxide Formation check_wrong_product->epoxide Epoxide dehalogenation Dehalogenated Ketone/Alcohol check_wrong_product->dehalogenation Halogen Absent troubleshoot_favorskii Troubleshoot: - Control pH (neutral/acidic) - Avoid strong bases favorskii->troubleshoot_favorskii troubleshoot_epoxide Troubleshoot: - Lower reaction temperature - Acidic workup epoxide->troubleshoot_epoxide troubleshoot_dehalogenation Troubleshoot: - Use less reactive halide (Cl) - Optimize solvent dehalogenation->troubleshoot_dehalogenation

Caption: A flowchart for troubleshooting common issues in the sodium borohydride reduction of α-haloketones.

ReactionPathways Reaction Pathways of α-Haloketones with NaBH₄ start α-Haloketone reduction Reduction (Desired Pathway) start->reduction + NaBH₄ enolate Enolate Formation (Base-catalyzed) start->enolate + Base dehalogenation_path Dehalogenation start->dehalogenation_path + NaBH₄ (Side Reaction) halohydrin α-Halohydrin reduction->halohydrin intramolecular_sn2 Intramolecular SN2 halohydrin->intramolecular_sn2 + Base side_reactions Side Reactions favorskii_path Favorskii Rearrangement cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone acid_deriv Carboxylic Acid Derivative cyclopropanone->acid_deriv + Nucleophile epoxide_path Epoxide Formation epoxide_product Epoxide intramolecular_sn2->epoxide_product dehalogenated_product Dehalogenated Alcohol dehalogenation_path->dehalogenated_product

Caption: Competing reaction pathways in the sodium borohydride reduction of α-haloketones.

References

Catalyst deactivation and recovery in asymmetric hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric hydrogenation.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during asymmetric hydrogenation experiments.

Guide 1: Low Conversion or Stalled Reaction

Problem: Your hydrogenation reaction is sluggish, does not proceed to completion, or the catalyst appears to deactivate before all the starting material is consumed.

Troubleshooting Workflow: Low Conversion

LowConversion start Low Conversion Observed check_purity Step 1: Verify Reagent and Solvent Purity start->check_purity check_catalyst Step 2: Assess Catalyst Activity and Handling check_purity->check_catalyst Purity Confirmed sub_purity Sub-problem: Impurities Present? check_purity->sub_purity check_conditions Step 3: Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst Viable sub_catalyst Sub-problem: Catalyst Deactivated? check_catalyst->sub_catalyst resolution High Conversion Achieved check_conditions->resolution Conditions Optimized sub_conditions Sub-problem: Suboptimal Conditions? check_conditions->sub_conditions purify purify sub_purity->purify Action: Purify reagents/solvents handle handle sub_catalyst->handle Action: Use fresh catalyst, ensure inert handling optimize optimize sub_conditions->optimize Action: Optimize H2 pressure, temperature, and mixing purify->check_purity handle->check_catalyst optimize->check_conditions

Caption: Troubleshooting workflow for low reaction conversion.

Q&A Troubleshooting:

Q1: My reaction has stopped before reaching full conversion. What is the most likely cause?

A1: This is a common indication of catalyst deactivation. The primary suspects are impurities in your substrate, solvent, or hydrogen gas that act as catalyst poisons. Common poisons for transition metal catalysts include sulfur compounds, and in some cases, nitrogen-containing heterocycles.[1] It is also possible that the catalyst is sensitive to air or moisture, and improper handling has led to its deactivation.[1]

Q2: How can I determine if my reagents or solvent are impure?

A2: Thoroughly purify all starting materials and solvents. Substrates can be purified by methods such as recrystallization or distillation. Solvents should be of high purity, anhydrous, and degassed. The presence of water can significantly impact catalyst activity.[1]

Q3: I suspect my catalyst has been deactivated. What should I do?

A3: For air- and moisture-sensitive catalysts, it is crucial to use rigorous air-free techniques, such as a glovebox or Schlenk line.[1] If you suspect your catalyst has been compromised, it is best to use a fresh batch from a reliable supplier or synthesize a new batch.

Q4: My reagents and catalyst are pure and handled correctly, but the conversion is still low. What other factors should I consider?

A4: Re-evaluate your reaction conditions. Insufficient hydrogen pressure, inadequate mixing, or suboptimal temperature can all lead to low conversion. Ensure your reaction vessel is properly sealed and that the hydrogen supply is maintained at the desired pressure throughout the reaction. The reaction temperature should be carefully controlled, as deviations can affect reaction rates.

Guide 2: Low or Inconsistent Enantioselectivity

Problem: You are observing low or fluctuating enantiomeric excess (ee) values between experiments.

Troubleshooting Workflow: Low Enantioselectivity

LowEnantioselectivity start Low or Inconsistent ee check_analytical Step 1: Validate Analytical Method start->check_analytical check_reagents Step 2: Scrutinize Reagent and Catalyst Purity check_analytical->check_reagents Method Validated sub_analytical Sub-problem: Inaccurate ee measurement? check_analytical->sub_analytical check_conditions Step 3: Evaluate Reaction Conditions check_reagents->check_conditions Purity Confirmed sub_reagents Sub-problem: Impurities affecting stereocontrol? check_reagents->sub_reagents resolution High and Reproducible ee Achieved check_conditions->resolution Conditions Optimized sub_conditions Sub-problem: Conditions favoring side reactions? check_conditions->sub_conditions validate validate sub_analytical->validate Action: Validate chiral HPLC/GC method purify_all purify_all sub_reagents->purify_all Action: Purify all components, use fresh catalyst optimize_ee optimize_ee sub_conditions->optimize_ee Action: Optimize temperature, solvent, and additives validate->check_analytical purify_all->check_reagents optimize_ee->check_conditions

Caption: Troubleshooting workflow for low enantioselectivity.

Q&A Troubleshooting:

Q1: My enantiomeric excess (ee) is lower than expected. What is the first thing I should check?

A1: The first step is to validate your analytical method, whether it is chiral HPLC or GC.[1] An inaccurate method can provide misleading ee values. Ensure that you have good separation between the enantiomers (Resolution > 1.5) and that your method is both precise and accurate.[1]

Q2: I have confirmed my analytical method is reliable, but the ee is still low. What's the next step?

A2: Scrutinize the purity of your starting materials. Trace impurities in the substrate or reagents can act as inhibitors or competing substrates, leading to poor enantioselectivity.[1] The quality and purity of the catalyst are also of utmost importance. Even minor variations in the ligand or metal precursor can have a significant impact on the stereochemical outcome.[1] Consider preparing a fresh batch of catalyst or obtaining it from a reputable supplier.

Q3: My reagents and catalyst are pure, but I am still facing issues with enantioselectivity. What else could be the problem?

A3: Carefully examine your reaction conditions.

  • Solvent: The choice of solvent and its purity are critical. The presence of water or other impurities can drastically affect enantioselectivity.[1] For some reactions, anhydrous conditions are crucial for achieving high enantioselectivity.[1]

  • Temperature: Inconsistent temperature control can lead to variable results. Some asymmetric hydrogenations are highly sensitive to temperature fluctuations.[1]

  • Atmosphere: For air- and moisture-sensitive catalysts, maintaining a strictly inert atmosphere is essential. Leaks in your reaction setup can introduce oxygen or moisture, leading to catalyst deactivation and consequently, poor enantioselectivity.[1]

Frequently Asked Questions (FAQs)

Catalyst Deactivation

Q1: What are the common mechanisms of catalyst deactivation in asymmetric hydrogenation?

A1: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the reaction mixture, such as sulfur or nitrogen-containing compounds, can strongly bind to the active sites of the catalyst, rendering them inactive.[1][2] The product of the reaction itself, particularly amines, can also act as a poison.

  • Formation of Inactive Species: The active catalyst can degrade into inactive species. For example, some ruthenium-based catalysts can form inactive hydride-bridged dimers or nanoparticles.

  • Inhibition by Reactants or Additives: Excess base, which is often used as an activator, can sometimes act as a competitive inhibitor.[3]

  • Oxidation: For catalysts sensitive to air, exposure to oxygen can lead to the oxidation of the metal center, resulting in a loss of catalytic activity.[1]

Catalyst Deactivation Pathways

DeactivationPathways ActiveCatalyst Active Catalyst Species Poisoning Poisoning (e.g., S, N compounds) ActiveCatalyst->Poisoning Impurities Dimerization Formation of Inactive Dimers/ Nanoparticles ActiveCatalyst->Dimerization Degradation Oxidation Oxidation by O2 ActiveCatalyst->Oxidation Air Exposure Inhibition Inhibition by Excess Base ActiveCatalyst->Inhibition Excess Additive DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Dimerization->DeactivatedCatalyst Oxidation->DeactivatedCatalyst Inhibition->DeactivatedCatalyst

Caption: Common catalyst deactivation pathways.

Q2: Are there any quantitative data on the effect of poisons?

A2: The effect of poisons is highly dependent on the specific catalyst, substrate, and reaction conditions. However, the following table provides a general illustration of the impact of common poison types.

Poison TypeTypical ConcentrationEffect on ConversionEffect on Enantioselectivity
Sulfur Compounds (e.g., thiols, thioethers)ppm levelsSignificant decreaseCan be significantly reduced
Basic Nitrogen Compounds (e.g., pyridines, product amines)VariesModerate to significant decreaseCan be significantly reduced
Water > 100 ppmCan decrease activity for some catalystsCan have a variable effect, sometimes beneficial
Oxygen Trace amountsSignificant decrease for air-sensitive catalystsSignificant decrease

Note: The data presented here is illustrative. The actual impact will vary depending on the specific chemical system.

Catalyst Recovery and Reactivation

Q1: Can I recover and reuse my homogeneous catalyst?

A1: Yes, several methods can be employed for the recovery of homogeneous catalysts, although the effectiveness of each method depends on the nature of the catalyst and the reaction mixture. Common techniques include:

  • Solvent Extraction: This method is suitable for catalysts that are soluble in a specific solvent that is immiscible with the reaction mixture.[4]

  • Precipitation: The catalyst can sometimes be precipitated from the reaction mixture by adding an anti-solvent.

  • Adsorption: The catalyst can be adsorbed onto a solid support, such as silica or activated carbon, and then filtered off.

Q2: How can I reactivate a deactivated catalyst?

A2: Catalyst reactivation is possible in some cases, but the procedure is specific to the catalyst and the deactivation mechanism.

  • Acid or Base Treatment: For catalysts deactivated by the formation of certain inactive species, treatment with an acid or base can sometimes restore activity.

  • Oxidation/Reduction Cycles: Some catalysts can be reactivated by subjecting them to a cycle of oxidation and reduction. For instance, a deactivated ruthenium catalyst can be treated with oxygen and then hydrogen to recover its activity.[5]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recovery by Solvent Extraction

This protocol provides a general guideline for the recovery of a homogeneous rhodium catalyst from a non-polar reaction mixture using a polar solvent.

Materials:

  • Spent reaction mixture containing the rhodium catalyst.

  • Polar solvent immiscible with the reaction solvent (e.g., acetonitrile, methanol).

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • After the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the polar extraction solvent to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The rhodium catalyst should preferentially partition into the polar solvent layer.

  • Carefully drain the lower layer (the layer containing the catalyst will depend on the relative densities of the solvents).

  • Repeat the extraction of the organic layer with fresh polar solvent 2-3 times to maximize catalyst recovery.

  • Combine the polar solvent extracts containing the catalyst.

  • Remove the solvent from the combined extracts using a rotary evaporator to obtain the recovered catalyst.

  • The recovered catalyst can be dried under high vacuum and stored under an inert atmosphere for future use. The efficiency of the recovery can be determined by ICP-MS analysis of the catalyst content in the recovered solid.

Protocol 2: General Procedure for Reactivation of a Deactivated Ruthenium Catalyst

This protocol is a general guideline for the reactivation of a deactivated ruthenium catalyst based on a patented method.[5]

Materials:

  • Deactivated ruthenium catalyst.

  • Reaction solvent (e.g., the solvent used in the hydrogenation).

  • Oxygen source (e.g., air or a mixture of oxygen in an inert gas).

  • Hydrogen source.

  • Pressure-rated reaction vessel.

Procedure:

  • Oxygen Treatment:

    • Suspend the deactivated catalyst in the reaction solvent within a pressure-rated vessel.

    • Introduce a controlled amount of oxygen (e.g., by bubbling air through the suspension) at a temperature typically between 50-150 °C.[6] The duration of this step can range from a few minutes to several hours, depending on the extent of deactivation.

  • Hydrogen Treatment:

    • After the oxygen treatment, purge the vessel with an inert gas to remove any remaining oxygen.

    • Introduce hydrogen gas to the vessel. The hydrogen pressure should be lower than that used in the hydrogenation reaction.[5]

    • Maintain the mixture at a temperature not significantly lower than the original hydrogenation temperature (e.g., not more than 50°C below) for a period of several minutes to a few hours.[5]

  • Reuse:

    • After the reactivation procedure, the catalyst can be used directly for a subsequent hydrogenation reaction.

Disclaimer: These protocols are intended as general guidelines. The specific conditions for catalyst recovery and reactivation should be optimized for each individual catalytic system. Always consult the relevant literature and safety data sheets before performing any experiment.

References

Technical Support Center: Monitoring the Reduction of 2-Bromoacetophenone by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reduction of 2-bromoacetophenone to 2-bromo-1-phenylethanol using Thin-Layer Chromatography (TLC).

Troubleshooting Guides

This section addresses common issues encountered during the TLC analysis of the 2-bromoacetophenone reduction.

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample is too concentrated (overloaded). 2. The compound is acidic or basic. 3. The compound is highly polar.1. Dilute the sample solution and re-spot on the TLC plate. 2. For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase. For basic compounds, add a similar amount of triethylamine. 3. Consider using a more polar stationary phase, such as C18 reversed-phase TLC plates.[1]
Spots are Not Visible or Very Faint 1. The compound is not UV-active. 2. The sample is too dilute. 3. The solvent level in the developing chamber is higher than the spotting line. 4. The compound is volatile and may have evaporated.1. Use a visualization stain, such as potassium permanganate or p-anisaldehyde, to visualize the spots. 2. Concentrate the sample by spotting multiple times in the same location, ensuring the spot is dry between applications.[1] 3. Ensure the solvent level is below the baseline where the samples are spotted. 4. While difficult to address, ensure the plate is developed promptly after spotting.
Spots Remain at the Baseline (Low Rf) The eluent (mobile phase) is not polar enough to move the compound up the plate.Increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[2]
Spots are at the Solvent Front (High Rf) The eluent is too polar, causing the compound to travel with the solvent front without sufficient interaction with the stationary phase.Decrease the polarity of the eluent. In a hexane/ethyl acetate system, increase the proportion of hexane.[2]
Reactant and Product Spots are Very Close or Overlapping The chosen eluent system does not provide adequate separation for the two compounds.Try a different solvent system. Small adjustments to the ratio of the current system may work, or a complete change of solvents might be necessary. Using a co-spot (spotting both the starting material and the reaction mixture in the same lane) can help to resolve closely running spots.
Uneven Solvent Front 1. The TLC plate is touching the side of the developing chamber or the filter paper. 2. The bottom of the TLC plate is not level in the solvent. 3. The stationary phase has been disturbed or chipped at the bottom.1. Ensure the plate is centered in the chamber and not in contact with the walls or filter paper. 2. Make sure the plate rests flat on the bottom of the chamber. 3. Handle the TLC plate carefully to avoid damaging the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a typical eluent system for monitoring the reduction of 2-bromoacetophenone?

A1: A common and effective eluent system is a mixture of hexane and ethyl acetate. A good starting point is a ratio of 8:2 (hexane:ethyl acetate), which can be adjusted to achieve optimal separation.[3] Since the product, 2-bromo-1-phenylethanol, is more polar than the starting material, 2-bromoacetophenone, it will have a lower Rf value.

Q2: How can I visualize the spots on the TLC plate?

A2: Both 2-bromoacetophenone and 2-bromo-1-phenylethanol are UV-active due to the presence of the phenyl group. Therefore, the primary method of visualization is under a UV lamp (254 nm), where the compounds will appear as dark spots on a fluorescent background. If further visualization is needed, stains such as potassium permanganate or p-anisaldehyde can be used, which react with the alcohol functional group of the product.

Q3: What is a "co-spot" and why is it important?

A3: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted in the same location. This is crucial for accurately identifying the spots in the reaction mixture, especially if the Rf values of the reactant and product are very similar.[4] It helps to confirm the disappearance of the starting material and the appearance of the product.

Q4: How do I know when the reaction is complete?

A4: The reaction is considered complete when the spot corresponding to the starting material (2-bromoacetophenone) is no longer visible in the lane of the reaction mixture on the TLC plate.[4][5]

Q5: My reaction is conducted in a high-boiling-point solvent like DMF or DMSO, and my TLC plate is just a smear. What can I do?

A5: High-boiling-point solvents can interfere with the TLC development. After spotting the reaction mixture on the plate, place the plate under a high vacuum for a few minutes to evaporate the solvent before developing it in the TLC chamber.[6]

Data Presentation

The following table summarizes the expected Rf (Retardation Factor) values for 2-bromoacetophenone and its reduction product, 2-bromo-1-phenylethanol, in a common TLC eluent system. Note that these values are illustrative and can vary based on the specific experimental conditions (e.g., temperature, saturation of the TLC chamber, and the specific brand of TLC plates).

Compound Structure Eluent System (Hexane:Ethyl Acetate) Expected Rf Value Notes
2-BromoacetophenoneC6H5C(O)CH2Br8:2~0.65Less polar, travels further up the plate.
2-Bromo-1-phenylethanolC6H5CH(OH)CH2Br8:2~0.35More polar due to the hydroxyl group, interacts more strongly with the silica gel and travels less.

Experimental Protocols

Protocol: Reduction of 2-Bromoacetophenone with Sodium Borohydride and Monitoring by TLC

  • Reaction Setup:

    • Dissolve 2-bromoacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

    • Cool the flask in an ice bath to 0°C.

    • Slowly add sodium borohydride (NaBH4) (1.2 equivalents) portion-wise to the stirred solution.

  • TLC Monitoring:

    • Prepare a TLC developing chamber with a hexane:ethyl acetate (8:2) eluent system. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapors.

    • On a silica gel TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom. Mark three lanes: "SM" for starting material, "C" for co-spot, and "RXN" for the reaction mixture.

    • Using a capillary tube, spot a dilute solution of the 2-bromoacetophenone starting material in the "SM" lane.

    • After the reaction has proceeded for a few minutes, take a small aliquot of the reaction mixture with a capillary tube and spot it in the "RXN" lane.

    • In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.

    • Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • Continue to take aliquots from the reaction mixture and run TLC plates at regular intervals (e.g., every 15-20 minutes) until the starting material spot is no longer visible in the "RXN" lane.

  • Work-up (General Procedure):

    • Once the reaction is complete as indicated by TLC, quench the reaction by slowly adding dilute hydrochloric acid or aqueous ammonium chloride at 0°C to neutralize the excess NaBH4.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_tlc TLC Monitoring cluster_analysis Analysis & Decision cluster_workup Work-up start Dissolve 2-Bromoacetophenone in Methanol cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir Reaction Mixture add_nabh4->react spot_samples Spot Samples react->spot_samples Take Aliquot prep_tlc Prepare TLC Plate (SM, C, RXN lanes) prep_tlc->spot_samples develop_plate Develop Plate in 8:2 Hexane:EtOAc spot_samples->develop_plate visualize Visualize under UV Light develop_plate->visualize is_complete Is Starting Material Gone? visualize->is_complete is_complete->react No, Continue Reaction quench Quench Reaction is_complete->quench Yes, Reaction Complete extract Extract Product quench->extract dry Dry and Concentrate extract->dry product Crude 2-Bromo-1-phenylethanol dry->product

Caption: Workflow for monitoring the reduction of 2-bromoacetophenone by TLC.

References

Technical Support Center: Crystallization of Chiral Brominated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of chiral brominated alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this unique class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the crystallization of chiral brominated alcohols.

Issue 1: Oiling Out or Formation of Gummy Precipitates

Q: My chiral brominated alcohol is "oiling out" and forming a liquid or gummy substance instead of crystals upon cooling. What should I do?

A: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution at the point of supersaturation.[1] This is particularly prevalent with compounds that have strong intermolecular interactions or impurities that depress the melting point. Here are several strategies to address this:

  • Increase the Solvent Volume: The compound may be coming out of solution too quickly. By adding more of the "soluble solvent," you can keep it dissolved for longer during the cooling process, allowing more time for orderly crystal lattice formation.[2][3]

  • Slow Down the Cooling Rate: Rapid cooling often leads to oiling out.[2] Employ a slower, more controlled cooling process. This can be achieved by allowing the solution to cool to room temperature on the benchtop before transferring it to a colder environment, or by using an insulated container to slow heat transfer.

  • Solvent System Modification:

    • Change the Solvent: The choice of solvent is critical. If you are using a single solvent, consider switching to one with a different polarity or hydrogen bonding capability.

    • Use a Mixed-Solvent System: Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.

  • Seeding: Introduce a small seed crystal of the desired enantiomer or diastereomer into the supersaturated solution. This provides a template for crystal growth and can help bypass the nucleation energy barrier that often leads to oiling out.

  • Purification: Impurities can significantly lower the melting point of a compound, increasing the likelihood of oiling out.[3] Consider an additional purification step, such as column chromatography, before attempting crystallization.

Issue 2: No Crystal Formation

Q: My solution of chiral brominated alcohol is supersaturated, but no crystals are forming. How can I induce crystallization?

A: The inability to form crystals, even from a supersaturated solution, is a common challenge related to the nucleation process. Here are some techniques to induce crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[2]

  • Seed Crystals: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.[2]

  • Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of the solute and can help induce nucleation.

  • Reduce Solvent Volume: If the solution is too dilute, you may need to concentrate it by carefully evaporating some of the solvent and then attempting to cool it again.[2]

  • Shock Cooling: In some cases, rapid cooling in an ice bath or even a dry ice/acetone bath can induce nucleation, although this may lead to the formation of small or less pure crystals.

Issue 3: Poor Enantiomeric or Diastereomeric Purity

Q: I've managed to obtain crystals, but the enantiomeric or diastereomeric excess (ee or de) is low. How can I improve the purity?

A: Low purity can result from several factors, including co-crystallization of the undesired stereoisomer or the presence of impurities. Here are some strategies to enhance purity:

  • Recrystallization: This is the most common method for purifying crystalline solids. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-crystallize slowly. Each recrystallization step should increase the purity of the product.

  • Optimize the Resolving Agent: In diastereomeric resolution, the choice of the chiral resolving agent is crucial.[4] Different resolving agents will form diastereomeric salts with varying solubility differences. It is often necessary to screen several resolving agents to find one that provides the best separation.

  • Solvent Screening: The solubility of diastereomeric salts can be highly dependent on the solvent system.[5] A systematic screening of different solvents and solvent mixtures can identify conditions that maximize the solubility difference between the diastereomers, leading to a more effective separation.

  • Control Supersaturation: High levels of supersaturation can lead to the rapid crystallization of both diastereomers, resulting in low purity. A more controlled, slower crystallization process at a lower level of supersaturation is often beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in crystallizing chiral brominated alcohols?

A1: The main challenges stem from a combination of factors:

  • Chirality: Enantiomers have identical physical properties, making their direct separation by crystallization difficult. Diastereomeric resolution is often required, which introduces its own set of challenges in finding suitable resolving agents and crystallization conditions.[4]

  • Bromine Atom: The presence of a bromine atom can influence crystal packing through halogen bonding.[6] This can be both beneficial and challenging. While halogen bonds can promote crystallization, they can also lead to the formation of complex crystal structures or polymorphs that are difficult to control. The large size of the bromine atom can also introduce steric hindrance, potentially frustrating efficient crystal packing.

  • Oiling Out: As discussed in the troubleshooting guide, these compounds can be prone to oiling out due to a combination of their molecular structure and the potential for impurities.[1]

Q2: How does the position of the bromine atom affect crystallization?

A2: The position of the bromine atom on the alcohol backbone can significantly influence its physicochemical properties and, consequently, its crystallization behavior. For example, a bromine atom in the alpha-position to the hydroxyl group can affect the acidity of the alcohol and its hydrogen bonding capabilities. A bromine atom further away from the hydroxyl group may have a more pronounced effect on the overall shape and polarity of the molecule, influencing how it packs in a crystal lattice. The position of the bromine can also affect the strength and directionality of halogen bonds, which play a crucial role in crystal packing.[7]

Q3: What is the role of halogen bonding in the crystallization of these compounds?

A3: Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (like bromine) and a nucleophilic site on an adjacent molecule.[8] In the context of crystallization, halogen bonds can act as "molecular glue," helping to organize the molecules into a well-defined crystal lattice.[1] The strength and directionality of these bonds can influence the resulting crystal morphology and stability. Understanding and controlling halogen bonding can be a key strategy for successfully crystallizing brominated compounds.

Q4: How do I choose the right solvent for crystallization?

A4: The ideal solvent for crystallization is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[9] For chiral brominated alcohols, you should also consider the solvent's ability to participate in or mediate hydrogen and halogen bonding. Polar solvents may compete for hydrogen bonding sites, while less polar solvents might favor the formation of intermolecular hydrogen and halogen bonds between the alcohol molecules, which can be beneficial for crystallization.[2] A systematic solvent screening is often the most effective approach.

Data Presentation

Table 1: Comparison of Synthetic Methods for (R)-(-)-2-Bromo-1-phenylethanol

MethodCatalyst/EnzymeReducing AgentYield (%)Enantiomeric Excess (ee, %)Reference
Catalytic Reduction(S)-Me-CBSNaBH₄/Me₂SO₄98%95% (for the (S)-enantiomer)[10]
Biocatalytic ReductionAlcohol Dehydrogenase (ADH)Cofactor (e.g., NADPH)>99%>99%[3]
Kinetic ResolutionLipase (e.g., Novozym 435)Acyl Donor (e.g., Vinyl Acetate)~50% (for the unreacted enantiomer)>99%[3]

Note: Data for catalytic reduction is for a similar substrate and is representative of typical results.

Table 2: Solubility of Diastereomeric Salts of a Chiral Intermediate

This table illustrates the significant difference in solubility that can be achieved between diastereomeric salts, which is the basis for their separation by crystallization.

Chiral Resolving AgentDiastereomerSolvent SystemSolubility (mg/mL)Reference
(1R,2R)-trans-1-amino-2-indanol(+)-enantiomer saltEthyl Acetate~0.03[5]
(1R,2R)-trans-1-amino-2-indanol(-)-enantiomer saltEthyl Acetate27.5[5]

Experimental Protocols

Protocol 1: Diastereomeric Resolution of a Racemic Chiral Alcohol

This is a general protocol that can be adapted for specific chiral brominated alcohols.

  • Derivative Formation (if necessary): If the alcohol does not have a suitable functional group for salt formation (e.g., an acidic or basic center), it may need to be derivatized. For example, a racemic alcohol can be reacted with a dicarboxylic anhydride (e.g., phthalic anhydride) to form a half-ester with a free carboxylic acid group.[11]

  • Salt Formation: Dissolve the racemic alcohol derivative (1 equivalent) in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine for an acidic derivative). Heat the mixture gently to ensure complete dissolution.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out. If no crystals form, try the induction techniques mentioned in the troubleshooting guide.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid or base to break the salt and liberate the resolved enantiomer. For example, if you used a chiral amine to resolve an acidic derivative, you would treat the salt with a strong acid (e.g., HCl) to protonate the amine and free your resolved acidic derivative.

  • Hydrolysis (if derivatized): If the alcohol was initially derivatized, the final step is to hydrolyze the derivative to obtain the pure enantiomer of the alcohol.

Protocol 2: Preferential Crystallization

This method is applicable if the racemic mixture forms a conglomerate (a mixture of separate crystals of each enantiomer).

  • Prepare a Supersaturated Racemic Solution: Dissolve the racemic chiral brominated alcohol in a suitable solvent at an elevated temperature to create a saturated or slightly supersaturated solution.

  • Cooling: Cool the solution to a temperature where it is supersaturated but nucleation of the undesired enantiomer is slow.

  • Seeding: Add a small amount of pure seed crystals of the desired enantiomer.

  • Crystal Growth: Allow the desired enantiomer to crystallize out of the solution. This should be done with gentle agitation and careful temperature control.

  • Isolation: Once a sufficient amount of the desired enantiomer has crystallized, quickly filter the crystals to separate them from the mother liquor, which will now be enriched in the other enantiomer.

Mandatory Visualizations

G cluster_0 Diastereomeric Resolution Workflow racemic Racemic Chiral Brominated Alcohol derivatize Derivatization (e.g., with Phthalic Anhydride) racemic->derivatize If no acidic/basic group salt Salt Formation with Chiral Resolving Agent racemic->salt derivatize->salt diastereomers Mixture of Diastereomers (in solution) salt->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation1 Liberation of Enantiomer 1 less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 more_soluble->liberation2 pure1 Pure Enantiomer 1 liberation1->pure1 pure2 Pure Enantiomer 2 liberation2->pure2

Caption: Workflow for Diastereomeric Resolution.

G cluster_1 Troubleshooting 'Oiling Out' start Problem: 'Oiling Out' Occurs q1 Is the cooling rate too fast? start->q1 a1 Slow down cooling rate q1->a1 Yes q2 Is the solution too concentrated? q1->q2 No end Successful Crystallization a1->end a2 Add more solvent q2->a2 Yes q3 Are there impurities present? q2->q3 No a2->end a3 Purify the compound (e.g., chromatography) q3->a3 Yes q4 Is nucleation inhibited? q3->q4 No a3->end a4 Add seed crystals q4->a4 Yes a4->end

Caption: Decision tree for troubleshooting "oiling out".

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of (R)-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral compounds. For (R)-1-(2-bromophenyl)ethanol, a versatile chiral building block, accurate and efficient analytical methods are paramount. This guide provides a comparative overview of the most common and effective techniques for determining its enantiomeric purity, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The primary methods for determining the enantiomeric excess of this compound include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent. Each technique offers distinct advantages in terms of resolution, speed, and sample requirements.

Analytical Method Stationary Phase/Reagent Mobile Phase/Solvent Key Performance Metrics Advantages Disadvantages
Chiral HPLC Chiralcel® OD-Hn-Hexane/Isopropanol (95:5, v/v)(S)-enantiomer t_R: 16.3 minWide applicability, robust and reproducible.Longer analysis times, higher solvent consumption.
Chiral GC β-dex™ 225HeliumHypothetical t_R: (S)-enantiomer ~15 min, (R)-enantiomer ~16 minHigh resolution, speed, and sensitivity for volatile compounds.[1]Requires analyte to be thermally stable and volatile.[1]
Chiral SFC Lux® Cellulose-1CO₂/MethanolHypothetical Analysis Time: < 5 minVery fast analysis, reduced organic solvent consumption.[2]Requires specialized instrumentation.
¹H NMR Spectroscopy (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol)CDCl₃Hypothetical Δδ: >0.1 ppm for methine protonNon-destructive, provides structural information.Lower sensitivity, may require higher sample concentration.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization for specific instrumentation and laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for a structurally similar compound and is expected to provide good resolution for the enantiomers of 1-(2-bromophenyl)ethanol.

Instrumentation and Conditions:

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Gas Chromatography (GC)

This protocol is based on a method for the chiral separation of a similar brominated phenylethanol derivative.[1]

Instrumentation and Conditions:

  • Column: β-dex™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow

  • Oven Program: 100°C hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 250°C

  • Injection Mode: Split (100:1)

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent like dichloromethane or ethyl acetate.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a rapid and "green" alternative to HPLC. The following is a general starting point for method development.[2]

Instrumentation and Conditions:

  • Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO₂ with Methanol as a co-solvent (gradient or isocratic, e.g., 5-40% Methanol)

  • Flow Rate: 3 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV-Vis

  • Sample Preparation: Dissolve the sample in an alcohol, such as ethanol or methanol.

¹H NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes that have distinct NMR signals.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Addition of Chiral Solvating Agent: Add 1.0 to 1.2 equivalents of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol) to the NMR tube.

  • Analysis: Acquire a ¹H NMR spectrum. The presence of the (S)-enantiomer will be indicated by the appearance of a second, distinct signal for one or more of the analyte's protons (commonly the methine proton).

  • Quantification: The enantiomeric excess is determined by integrating the signals corresponding to the two enantiomers.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for determining enantiomeric excess and the logical relationship between the different analytical techniques.

General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC GC Chiral GC Dissolution->GC SFC Chiral SFC Dissolution->SFC NMR ¹H NMR with CSA Dissolution->NMR Chromatogram Obtain Chromatogram HPLC->Chromatogram GC->Chromatogram SFC->Chromatogram Spectrum Acquire NMR Spectrum NMR->Spectrum Integration Peak Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation

Caption: General workflow for ee determination.

Comparison of Analytical Techniques cluster_chromatography Chromatographic Methods Analyte This compound HPLC HPLC (High Resolution, Slower) Analyte->HPLC Liquid Phase GC GC (High Resolution, Volatile Only) Analyte->GC Gas Phase SFC SFC (High Speed, 'Green') Analyte->SFC Supercritical Fluid NMR NMR Spectroscopy (Non-destructive, Structural Info) Analyte->NMR Solution Phase node_res Resolution HPLC->node_res node_time Analysis Time HPLC->node_time GC->node_res GC->node_time SFC->node_res SFC->node_time node_sens Sensitivity NMR->node_sens node_info Information Content NMR->node_info

Caption: Comparison of analytical techniques.

References

Chiral HPLC Analysis of 1-(2-bromophenyl)ethanol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is critical. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(2-bromophenyl)ethanol enantiomers, offering detailed experimental protocols and supporting data to facilitate method selection and implementation.

Comparison of Chiral HPLC Methods

The separation of 1-(2-bromophenyl)ethanol enantiomers can be effectively achieved using polysaccharide-based chiral stationary phases (CSPs). Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability for the enantioseparation of a variety of chiral compounds, including aromatic alcohols structurally similar to 1-(2-bromophenyl)ethanol.[1][2][3][4][5] Normal-phase chromatography is the preferred mode for this separation, typically employing a mobile phase consisting of a non-polar solvent and an alcohol modifier.

Below is a comparison of two potential starting methods derived from successful separations of analogous compounds. These protocols provide a strong basis for the development of a specific and optimized method for 1-(2-bromophenyl)ethanol.

ParameterMethod AMethod B
Chiral Stationary Phase Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µmChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Heptane / 2-Propanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Temperature AmbientAmbient
Expected Elution Order Based on similar compounds, the (R)-enantiomer may elute before the (S)-enantiomer. This should be confirmed with standards.Similar to Method A, the elution order should be determined experimentally using enantiomerically pure standards.

Experimental Protocol

This protocol provides a detailed methodology for the chiral HPLC analysis of 1-(2-bromophenyl)ethanol enantiomers based on Method A, which represents a common and effective starting point for method development.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) column[1][2]

  • Mobile Phase: HPLC-grade n-Heptane and 2-Propanol

  • Sample: Racemic 1-(2-bromophenyl)ethanol and, if available, individual enantiomer standards

  • Sample Solvent: Mobile phase

2. Chromatographic Conditions

  • Mobile Phase: n-Heptane / 2-Propanol (90:10, v/v). The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (approximately 25 °C)

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Prepare a stock solution of racemic 1-(2-bromophenyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.

  • If available, prepare individual stock solutions of the (R)- and (S)-enantiomers at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic 1-(2-bromophenyl)ethanol solution and record the chromatogram.

  • If individual enantiomer standards are available, inject each standard separately to determine the elution order and confirm the identity of the peaks in the racemic mixture.

  • Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.

5. Method Optimization

If the initial separation is not optimal, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Heptane to 2-Propanol. Increasing the percentage of 2-Propanol will generally decrease the retention time but may also affect the resolution.

  • Alcohol Modifier: Other alcohols such as ethanol can be evaluated as a replacement for or in addition to 2-propanol.[6]

  • Additives: Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution, particularly if the analyte has acidic or basic properties.[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC analysis of 1-(2-bromophenyl)ethanol enantiomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization (if needed) prep_mp Prepare Mobile Phase (n-Heptane/2-Propanol) prep_sample Prepare Sample Solution (1 mg/mL in Mobile Phase) prep_mp->prep_sample equilibrate Equilibrate Column (Lux Cellulose-1) prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject run Run Analysis (1.0 mL/min, UV 220 nm) inject->run detect Detect Peaks run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess integrate->calculate optimize Rs < 1.5? calculate->optimize adjust_mp Adjust Mobile Phase Composition optimize->adjust_mp change_modifier Change Alcohol Modifier optimize->change_modifier add_additive Add Modifier (Acidic/Basic) optimize->add_additive adjust_mp->prep_mp change_modifier->prep_mp add_additive->prep_mp

Caption: Workflow for chiral HPLC analysis of 1-(2-bromophenyl)ethanol.

Alternative Analytical Techniques

While chiral HPLC is a robust and widely used method, other techniques can also be considered for the enantioseparation of 1-(2-bromophenyl)ethanol:

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based CSPs are also highly effective in SFC.

  • Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC using a cyclodextrin-based capillary column can be an alternative. Derivatization of the alcohol group may be necessary to improve volatility and peak shape.

  • Capillary Electrophoresis (CE): Chiral CE with a chiral selector (e.g., cyclodextrins) added to the running buffer is another powerful technique for enantioseparation, requiring minimal sample and solvent.

References

A Comparative Guide to Chiral Catalysts for Enantioselective Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The choice of catalyst is paramount to achieving high yields and stereoselectivity. This guide provides an objective comparison of the efficacy of prominent chiral catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific applications.

Overview of Key Catalytic Systems

Two of the most powerful and widely adopted methods for the asymmetric reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, and transition metal-catalyzed hydrogenations, particularly those employing ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes with chiral ligands.[1]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, typically generated in situ from a chiral β-amino alcohol and a borane source (e.g., BH₃·THF). The catalyst coordinates to both the borane and the ketone, facilitating a highly face-selective hydride transfer.[1] The CBS reduction is known for its predictability, wide substrate scope, and the ability to achieve high enantiomeric excess (ee).[2]

  • Transition Metal Catalysis (Ru, Rh, Ir): These systems utilize a metal center coordinated to chiral ligands. Ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands are particularly effective for the hydrogenation of a broad range of ketones.[3] Rhodium and Iridium catalysts also show high activity and enantioselectivity, especially in asymmetric transfer hydrogenation reactions.[4]

Comparative Efficacy of Chiral Catalysts

The performance of different chiral catalysts is often evaluated using benchmark substrates like acetophenone and its derivatives. The following tables summarize experimental data from various studies, highlighting the conversion rates and enantiomeric excess achieved with different catalytic systems.

Table 1: Asymmetric Reduction of Acetophenone
Catalyst/LigandMetalReductantSubstrate/Catalyst RatioConversion (%)ee (%)Reference
(S,S,S)-CsDPENRhHCOONa100>9999[5]
(S,S,S)-CsDPENRuHCOONa100>9997[5]
(S,S,S)-CsDPENIrHCOONa100>9997[5]
(S,S,S)-CsDPENIrHCOONa10009798[5]
(1S, 2R)-(-)-cis-1-amino-2-indanol-TBABH + MeI108991[6]
Chiral Lactam Alcohol 2-BH₃·THF10-91-98[7]

TBABH = Tetrabutylammonium borohydride

Table 2: Asymmetric Reduction of Substituted Acetophenones with in situ generated Oxazaborolidine Catalyst*
SubstrateYield (%)ee (%)
2'-Chloroacetophenone8991
3'-Chloroacetophenone9294
4'-Chloroacetophenone9395
4'-Bromoacetophenone9194
4'-Fluoroacetophenone8992
3'-Methoxyacetophenone8588
4'-Methoxyacetophenone8486
3'-Methylacetophenone8689
4'-Methylacetophenone8587

*Conditions: (1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%), tetrabutylammonium borohydride, and methyl iodide in THF.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these catalytic systems. Below are representative experimental protocols for the CBS reduction and a Noyori-type asymmetric hydrogenation.

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the in situ generation of the chiral oxazaborolidine catalyst for the asymmetric reduction of a ketone.[1]

Materials:

  • Chiral β-amino alcohol (e.g., (1S,2R)-(+)-2-amino-1,2-diphenylethanol) (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)

  • Ketone (e.g., acetophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral β-amino alcohol in anhydrous THF in a dried flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add 0.6 equivalents of the 1.0 M BH₃·THF solution dropwise to the cooled amino alcohol solution.

  • Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the oxazaborolidine catalyst.

  • Cool the flask to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Add an additional 0.6 equivalents of the 1.0 M BH₃·THF solution dropwise.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of anhydrous methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and stir for 15 minutes.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Noyori-Type Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of a ketone using a Ru-BINAP/diamine catalyst.[1]

Materials:

  • Ru(II) precatalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral diphosphine ligand (e.g., (R)-BINAP)

  • Chiral diamine ligand (e.g., (R,R)-DPEN)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide

  • Ketone (e.g., acetophenone)

  • Anhydrous 2-propanol

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with the Ru(II) precatalyst, chiral diphosphine ligand, and chiral diamine ligand.

  • Add anhydrous 2-propanol and stir the mixture to form the catalyst solution.

  • Add a solution of KOH or potassium tert-butoxide in 2-propanol.

  • Add the ketone to the catalyst solution.

  • Seal the autoclave and purge several times with hydrogen gas.

  • Pressurize the reactor to the desired pressure (e.g., 8 atm) with hydrogen.

  • Stir the reaction at the desired temperature (e.g., room temperature) until hydrogen uptake ceases.

  • After the reaction is complete, carefully depressurize the autoclave.

  • Filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to yield the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Workflow

The selection and application of a chiral catalyst for ketone reduction follows a logical progression of steps. The following diagram illustrates a typical experimental workflow.

G Experimental Workflow for Asymmetric Ketone Reduction cluster_0 Catalyst & Substrate Preparation cluster_1 Reaction Setup cluster_2 Reaction & Analysis A Select Chiral Catalyst (e.g., CBS, Ru-BINAP) C In situ Catalyst Formation (if applicable, e.g., CBS) A->C B Prepare Substrate Solution (Prochiral Ketone) D Combine Catalyst, Substrate, and Reductant B->D C->D E Set Reaction Conditions (Temperature, Pressure) D->E F Monitor Reaction Progress (TLC, GC, HPLC) E->F G Reaction Work-up & Purification F->G H Characterization & ee Determination (NMR, Chiral HPLC/GC) G->H

Caption: A generalized workflow for the asymmetric reduction of a ketone.

The following diagram illustrates the logical relationship in selecting a suitable chiral catalyst system.

G Catalyst Selection Logic Start Define Ketone Substrate Aromatic Aromatic Ketone Start->Aromatic Aliphatic Aliphatic Ketone Start->Aliphatic Functionalized Functionalized Ketone (e.g., α-halo, β-ketoester) Start->Functionalized CBS Consider CBS Reduction (Good for wide range of substrates) Aromatic->CBS Noyori Consider Noyori-type Hydrogenation (High TON/TOF, good for aromatics) Aromatic->Noyori Transfer Consider Asymmetric Transfer Hydrogenation (Ru, Rh, Ir; mild conditions) Aromatic->Transfer Aliphatic->CBS Aliphatic->Noyori Functionalized->CBS Functionalized->Noyori Especially effective for chelating substrates Result Select Catalyst based on Literature Precedent, Availability, and Cost CBS->Result Noyori->Result Transfer->Result

Caption: Decision tree for selecting a chiral catalyst for ketone reduction.

References

A Comparative Guide to the Spectroscopic Properties of (R)- and (S)-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of the enantiomeric pair, (R)- and (S)-1-(2-bromophenyl)ethanol. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light and other chiral entities differs. This guide outlines the key spectroscopic techniques used to distinguish and characterize these enantiomers, supported by experimental data and protocols.

Core Spectroscopic Analysis

In standard spectroscopic techniques that utilize achiral conditions, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), the (R)- and (S)- enantiomers of 1-(2-bromophenyl)ethanol are indistinguishable. The spectra generated are identical for both molecules as these methods do not probe the three-dimensional arrangement of atoms in a way that differentiates between enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra for (R)- and (S)-1-(2-bromophenyl)ethanol are identical. The chemical shifts are influenced by the electronic environment of the nuclei, which is the same for both enantiomers.

Infrared (IR) Spectroscopy

The IR spectra of the two enantiomers are also identical. The vibrational frequencies of the chemical bonds depend on bond strength and the mass of the connected atoms, not on the chiral configuration. Key absorptions for this molecule include a broad O-H stretch characteristic of alcohols, C-O stretching, and bands associated with the aromatic ring.[1][2][3]

Mass Spectrometry (MS)

Standard mass spectrometry techniques, which determine the mass-to-charge ratio of the molecule and its fragments, will produce identical spectra for both (R)- and (S)-1-(2-bromophenyl)ethanol. The fragmentation patterns are dependent on the molecular structure and bond energies, which are the same for both enantiomers. The molecule has a molecular weight of approximately 201.06 g/mol .[4][5]

Chiroptical Techniques: The Point of Differentiation

The key to distinguishing between (R)- and (S)-1-(2-bromophenyl)ethanol lies in chiroptical spectroscopy, which measures the differential interaction of the molecules with polarized light.

Optical Rotation

Optical rotation is the most fundamental chiroptical property used to differentiate enantiomers. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right, while the levorotatory (-) enantiomer rotates it to the left.

For 1-(2-bromophenyl)ethanol, there appears to be conflicting information in available sources regarding the sign of rotation for each enantiomer.

  • One source refers to the (S)-enantiomer as (S)-(+)-1-(2-bromophenyl)ethanol and the corresponding (R)-enantiomer as R-(-).[6]

  • Conversely, a commercial supplier provides a specific optical rotation value for (R)-(+)-1-(2-Bromophenyl)ethanol as +54° (c=1 in Chloroform).[7]

This discrepancy highlights the importance of careful experimental verification. Regardless of the absolute sign, the principle remains that the (R) and (S) enantiomers will have specific rotation values that are equal in magnitude and opposite in sign.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule.[8] For an enantiomeric pair:

  • The CD spectra are perfect mirror images of each other.[9]

  • Where one enantiomer shows a positive Cotton effect (a peak), the other will show a negative Cotton effect (a trough) of equal magnitude at the same wavelength.[9]

Data Summary

The following table summarizes the key spectroscopic data for the enantiomers of 1-(2-bromophenyl)ethanol.

Spectroscopic TechniqueProperty(R)-1-(2-bromophenyl)ethanol(S)-1-(2-bromophenyl)ethanolKey Difference
¹³C NMR Chemical Shifts (CDCl₃)Identical to (S)-formδ (ppm): 16.16, 75.03, 87.88, 124.36, 128.01, 147.71, 148.11[4][10]None
IR Spectroscopy Key Absorptions (cm⁻¹)Identical to (S)-formν (cm⁻¹): ~3400 (broad, O-H), ~1050 (C-O), Aromatic bands[10][11]None
Mass Spectrometry Molecular Ion (m/z)~200/202 (due to Br isotopes)~200/202 (due to Br isotopes)None
Optical Rotation Specific Rotation [α]+54° (c=1, Chloroform)[7] or Negative (-) sign[6]Opposite sign to (R)-formEqual magnitude, opposite sign
Circular Dichroism CD SpectrumMirror image of (S)-formMirror image of (R)-formMirror-image spectra

Note: The conflicting data on the sign of optical rotation should be resolved by experimental measurement.

Experimental Workflows & Protocols

Spectroscopic Differentiation Workflow

The logical workflow for differentiating the enantiomers involves first using standard techniques to confirm the compound's identity and then employing chiroptical methods for chiral discrimination.

G cluster_input Input Sample cluster_standard Achiral Analysis cluster_chiral Chiral Analysis cluster_results Results Sample Mixture of (R)- and (S)-1-(2-bromophenyl)ethanol NMR NMR (1H, 13C) Sample->NMR Standard Spectroscopy IR IR Spectroscopy Sample->IR Standard Spectroscopy MS Mass Spectrometry Sample->MS Standard Spectroscopy Polarimetry Polarimetry (Optical Rotation) Sample->Polarimetry Chiroptical Methods CD Circular Dichroism (CD) Sample->CD Chiroptical Methods Result_Standard Identical Spectra (Indistinguishable) NMR->Result_Standard IR->Result_Standard MS->Result_Standard Result_R (R)-Enantiomer (+ or - rotation) Specific CD Spectrum Polarimetry->Result_R Result_S (S)-Enantiomer (- or + rotation) Mirror-Image CD Spectrum Polarimetry->Result_S CD->Result_R CD->Result_S Conclusion Enantiomers Differentiated & Quantified Result_R->Conclusion Result_S->Conclusion

Caption: Workflow for the spectroscopic differentiation of enantiomers.

Key Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of 1-(2-bromophenyl)ethanol.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C spectra according to standard instrument protocols.

  • Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign peaks based on chemical shifts and coupling constants to confirm the molecular structure.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For ATR-FTIR, place a small amount of the liquid or solid sample directly onto the ATR crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for functional groups, such as the broad O-H stretch (~3400 cm⁻¹) and the C-O stretch (~1050 cm⁻¹).[12]

3. Polarimetry (Optical Rotation)

  • Objective: To measure the direction and magnitude of rotation of plane-polarized light.

  • Instrumentation: Polarimeter.

  • Sample Preparation: Prepare a solution of the sample with a precisely known concentration (c, in g/mL) in a suitable achiral solvent (e.g., Chloroform).

  • Data Acquisition: Calibrate the instrument with the pure solvent (blank). Fill a sample cell of a known path length (l, in decimeters) with the sample solution. Measure the observed rotation (α).

  • Analysis: Calculate the specific rotation [α] using the formula: [α] = α / (c * l). The temperature and wavelength (usually the sodium D-line, 589 nm) must be reported.

4. Circular Dichroism (CD) Spectroscopy

  • Objective: To obtain the CD spectrum for chiral differentiation.

  • Instrumentation: CD Spectropolarimeter.

  • Sample Preparation: Prepare a solution of the sample in a suitable achiral solvent (e.g., methanol, hexane). The concentration must be optimized to keep the absorbance in an ideal range (typically < 1.0) within the wavelength of interest.

  • Data Acquisition: Record the CD spectrum over a specific UV wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent should also be recorded and subtracted.

  • Analysis: The resulting spectrum is a plot of molar ellipticity ([θ]) versus wavelength. The spectra of the two enantiomers should be plotted to confirm their mirror-image relationship.

References

A Comparative Guide to the Synthesis of Chiral Halohydrins: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral halohydrins is a critical step in the development of many pharmaceuticals and fine chemicals. These versatile building blocks contain two adjacent stereocenters, offering a gateway to complex molecular architectures. Both chemical and enzymatic methodologies have been developed to access these compounds in high enantiomeric purity. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic needs.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity High, catalyst-controlledHigh, enzyme-controlled
Reaction Conditions Often requires anhydrous conditions, inert atmospheres, and cryogenic temperatures. Can involve toxic heavy metals and organic solvents.Typically conducted in aqueous media under mild temperature and pH conditions.
Substrate Scope Broad, with well-established catalysts for a variety of alkenes and ketones.Can be limited by enzyme specificity, though enzyme engineering is expanding the accessible substrate range.
Catalyst/Enzyme Often based on expensive and toxic heavy metals (e.g., Mn, Ir). Catalyst recovery can be challenging.Enzymes are biodegradable and can be produced from renewable resources. Immobilization allows for easy recovery and reuse.
Byproducts Can generate stoichiometric amounts of waste from reagents and chiral auxiliaries.Minimal byproduct formation, often limited to water or simple organic molecules.
Process Safety May involve flammable solvents and hazardous reagents.Generally safer, utilizing aqueous systems and avoiding harsh chemicals.

Performance Comparison: A Data-Driven Analysis

The following tables summarize quantitative data for the synthesis of chiral halohydrins via prominent chemical and enzymatic methods.

Chemical Synthesis Methods
SubstrateCatalyst/ReagentMethodSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1-Phenyl-1-propene(R,R)-Jacobsen's Catalyst / m-CPBAAsymmetric Epoxidation & Ring OpeningCH₂Cl₂012>95>97[1]
2-ChloroacetophenoneIr/f-phamidolAsymmetric HydrogenationToluene251299>99[2]
2-BromoacetophenoneChiral Ruthenium Complex / Et₃NAsymmetric HydrogenationIsopropanol252497-9990-92[3]
Styrene(R,R)-Jacobsen's Catalyst / BleachAsymmetric Epoxidation & Ring OpeningCH₂Cl₂048592[4][5]
Indene(R,R)-Jacobsen's Catalyst / BleachAsymmetric Epoxidation & Ring OpeningCH₂Cl₂-20249198[1]
Enzymatic Synthesis Methods
SubstrateEnzymeMethodSolventTemp (°C)TimeYield (%)ee (%)Reference
rac-2-Chloro-1-(2,4-dichlorophenyl)ethyl acetateNovozym® 435 (Lipase B from Candida antarctica)Kinetic Resolution (Hydrolysis)Phosphate Buffer (pH 7.0)4515 min~50 (for S-halohydrin)>99[6][7][8]
rac-2-Bromo-1-(4-chlorophenyl)ethyl acetateNovozym® 435 (Lipase B from Candida antarctica)Kinetic Resolution (Hydrolysis)Phosphate Buffer (pH 7.0)4548 h~50 (for S-halohydrin)>99[7]
Ethyl 4-chloro-3-oxobutanoateCarbonyl Reductase (DhCR)Asymmetric ReductionBiphasic (Water/Organic)3024 h92.5>99[9]
1,3-Dichloro-2-propanolHalohydrin Dehalogenase (HheC)Kinetic ResolutionAqueous Buffer30N/AHigh>99[10]
4-Chlorostyrene oxideHalohydrin Dehalogenase (HheC-W249P)Enantioselective AzidolysisAqueous Buffer25N/A38 (for (R)-azido alcohol)97[11][12]

Experimental Protocols

Chemical Synthesis: Asymmetric Epoxidation and Ring Opening (Jacobsen's Epoxidation)

This protocol describes the synthesis of a chiral chlorohydrin from an alkene via asymmetric epoxidation using Jacobsen's catalyst, followed by in-situ ring-opening.

Materials:

  • Alkene (e.g., Styrene)

  • (R,R)-Jacobsen's Catalyst (Manganese(III) salen complex)

  • Commercial bleach (sodium hypochlorite solution)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alkene (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.05 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add commercial bleach (1.5 equiv), pre-cooled to 0 °C, to the stirred reaction mixture over 1 hour.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Upon completion, add concentrated HCl (2.0 equiv) to the reaction mixture and stir vigorously for 1-2 hours to facilitate the ring-opening of the epoxide.

  • Quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude chlorohydrin.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the product and determine the enantiomeric excess by chiral HPLC or GC.

Enzymatic Synthesis: Kinetic Resolution of a Halohydrin Acetate using Lipase

This protocol details the kinetic resolution of a racemic halohydrin acetate via hydrolysis catalyzed by an immobilized lipase.

Materials:

  • Racemic halohydrin acetate (e.g., rac-2-chloro-1-phenylethyl acetate)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a vial containing the racemic halohydrin acetate (1.0 equiv), add phosphate buffer (pH 7.0).

  • Add the immobilized lipase (e.g., 10-50% w/w of the substrate).

  • Shake the mixture at a controlled temperature (e.g., 45 °C) in an incubator shaker.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and reused.

  • Extract the aqueous filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (R)-halohydrin acetate and the produced (S)-halohydrin by column chromatography on silica gel.

  • Determine the enantiomeric excess of both the recovered starting material and the product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the chemical and enzymatic synthesis of chiral halohydrins.

Chemical_Synthesis_Workflow cluster_epoxidation Asymmetric Epoxidation cluster_ring_opening Ring Opening Alkene Alkene Epoxide Chiral Epoxide Alkene->Epoxide [O], Chiral Catalyst (e.g., Jacobsen's) Halohydrin Chiral Halohydrin Epoxide->Halohydrin Halide_Source Halide Source (e.g., HCl) Halide_Source->Halohydrin

Caption: Chemical synthesis workflow for chiral halohydrins.

Enzymatic_Synthesis_Workflow cluster_resolution Kinetic Resolution cluster_reduction Asymmetric Reduction Racemic_Substrate Racemic Halohydrin or Halohydrin Acetate Enantioenriched_Substrate Enantioenriched Substrate Racemic_Substrate->Enantioenriched_Substrate Enantiopure_Product Enantiopure Product Racemic_Substrate->Enantiopure_Product Enzyme Enzyme (e.g., Lipase, HHDH) Prochiral_Ketone α-Halo Ketone Chiral_Halohydrin Chiral Halohydrin Prochiral_Ketone->Chiral_Halohydrin Enzyme_Reductase Enzyme (e.g., Ketoreductase)

References

Unambiguous Stereochemical Assignment of (R)-1-(2-bromophenyl)ethanol via Single-Crystal X-ray Crystallography: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of the absolute stereochemistry of (R)-1-(2-bromophenyl)ethanol has been accomplished using single-crystal X-ray crystallography. This guide provides a comprehensive comparison of this technique with alternative analytical methods, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate structural elucidation tools.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity and physicochemical properties. In the pharmaceutical industry, the unambiguous assignment of stereocenters is a regulatory requirement and fundamental to understanding drug-receptor interactions. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for the absolute determination of molecular structure.

This guide presents the crystallographic data for the enantiomeric pair of 1-(2-bromophenyl)ethanol, with a focus on the validation of the (R)-enantiomer. A detailed experimental protocol for single-crystal X-ray diffraction is provided, alongside a comparative discussion of alternative techniques.

Experimental Validation: Crystallographic Data of 1-(2-bromophenyl)ethanol

The crystal structure of (S)-(+)-1-(2-bromophenyl)ethanol has been determined, providing a benchmark for the validation of its (R)-enantiomer.[1] The crystallographic data for the (S)-enantiomer is summarized in Table 1. While the full crystallographic data for the (R)-(+)-enantiomer was not available in a public repository at the time of this publication, a study by Staples et al. (2009) reports its crystal structure determination, confirming its absolute configuration.[2] The unit cell parameters and other key refinement data for the (S)-enantiomer are presented below.

Parameter (S)-(+)-1-(2-bromophenyl)ethanol
Chemical FormulaC₈H₉BrO
Molecular Weight201.06 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.3235 (6)
b (Å)11.9440 (11)
c (Å)19.3583 (18)
α (°)90
β (°)90
γ (°)90
Volume (ų)1693.3 (3)
Z8
Temperature (K)193 (2)
Radiation typeMo Kα
Wavelength (Å)0.71073
R-factor (R₁)0.033
Weighted R-factor (wR₂)0.080
Goodness-of-fit (S)1.03
Flack Parameter-0.004 (10)

Table 1: Crystallographic data and refinement parameters for (S)-(+)-1-(2-bromophenyl)ethanol. Data sourced from Staples et al. (2007).[1]

The Flack parameter, with a value close to zero, provides a strong indication of the correct absolute stereochemistry for the (S)-enantiomer.[1] The refinement statistics, including the R-factor and goodness-of-fit, demonstrate the high quality of the crystal structure determination.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in the determination of the crystal structure of a small organic molecule like this compound.

  • Crystal Growth:

    • High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, hexane, or a mixture).

    • The purity of the compound is crucial for obtaining well-ordered crystals.

  • Crystal Mounting:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-200 K) on the diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • A series of diffraction images are collected as the crystal is rotated.

  • Data Processing:

    • The collected diffraction images are indexed to determine the unit cell parameters and crystal system.

    • The intensities of the diffraction spots are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement:

    • The initial crystal structure is determined using direct methods or Patterson methods.

    • The atomic positions and displacement parameters are refined against the experimental data using least-squares methods.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation:

    • The final refined structure is validated using various crystallographic checks, including the analysis of bond lengths, bond angles, and the residual electron density map.

    • For chiral molecules, the absolute configuration is determined by analyzing anomalous scattering effects, often quantified by the Flack parameter.

Comparison with Alternative Methods

While single-crystal X-ray crystallography provides definitive structural information, other techniques can offer complementary data or may be more suitable for non-crystalline samples.

Method Principle Advantages Disadvantages
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous determination of absolute stereochemistry; High resolution and precisionRequires high-quality single crystals, which can be difficult to grow
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides information about the connectivity and chemical environment of atoms in solution; Can be used for both crystalline and non-crystalline samplesIndirect determination of 3D structure; Absolute configuration determination can be challenging and may require chiral derivatizing agents
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral moleculeProvides information about the absolute configuration of chiral molecules in solution; Does not require crystallizationRequires theoretical calculations to interpret the spectra; Can be less sensitive than X-ray crystallography
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powderUseful for identifying crystalline phases and determining lattice parameters; Does not require single crystalsProvides less structural detail than single-crystal XRD; Structure solution from powder data can be complex

Table 2: Comparison of single-crystal X-ray crystallography with alternative structural validation methods.

Workflow for Crystal Structure Determination

The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation, is illustrated in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement cluster_validation Validation Compound Pure this compound Crystal Single Crystal Growth Compound->Crystal Mount Crystal Mounting Crystal->Mount Diffraction X-ray Diffraction Mount->Diffraction Indexing Indexing & Integration Diffraction->Indexing Scaling Scaling & Merging Indexing->Scaling Solution Structure Solution (Direct Methods) Scaling->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Experimental workflow for single-crystal X-ray crystallography.

References

Unveiling the Electrochemical Landscape: A Comparative Analysis of Reduction Potentials in α-Bromoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, understanding the electrochemical properties of α-bromoacetophenone derivatives is paramount for predicting their reactivity and designing novel synthetic pathways. This guide provides a comprehensive comparison of the reduction potentials of various α-bromoacetophenone derivatives, supported by experimental data and detailed methodologies.

The ease with which an α-bromoacetophenone derivative accepts an electron—its reduction potential—is a critical parameter influencing its behavior in a wide range of chemical transformations, including nucleophilic substitutions, radical reactions, and electro-organic syntheses. This property is significantly modulated by the nature and position of substituents on the aromatic ring, which can either donate or withdraw electron density, thereby altering the stability of the resulting radical anion.

Comparative Analysis of Reduction Potentials

The electrochemical reduction of α-bromoacetophenone derivatives typically involves the irreversible cleavage of the carbon-bromine bond. The half-wave reduction potential (E½) serves as a quantitative measure of the ease of this reduction. A less negative (or more positive) reduction potential indicates that the compound is more easily reduced.

Experimental data, primarily obtained through cyclic voltammetry, reveals a clear trend in the reduction potentials of α-bromoacetophenone and its analogs. The following table summarizes the half-wave reduction potentials for a selection of these compounds.

CompoundSubstituent(s)Half-Wave Reduction Potential (E½ red vs. SCE) [V]
α-BromoacetophenoneNone-1.15[1]
2-Bromopropiophenoneα-methyl-1.10[1]
α-Bromoisobutyrophenone Derivative (Ester)α,α-dimethyl, ester group at the carbonyl carbon-1.34[1]

Note: SCE refers to the Saturated Calomel Electrode, a common reference electrode in electrochemistry.

The data indicates that the introduction of an α-methyl group in 2-bromopropiophenone makes the reduction slightly easier compared to the parent α-bromoacetophenone.[1] Conversely, the presence of two α-methyl groups and an ester functionality in the α-bromoisobutyrophenone derivative significantly hinders the reduction, as evidenced by its more negative reduction potential.[1] This is likely due to a combination of steric and electronic effects.

The Influence of Aromatic Substituents

The electronic nature of substituents on the phenyl ring plays a crucial role in determining the reduction potential. Electron-withdrawing groups (EWGs) are expected to lower the electron density at the carbonyl group and the α-carbon, making the molecule more susceptible to reduction (less negative E½). Conversely, electron-donating groups (EDGs) should have the opposite effect, making the reduction more difficult (more negative E½).

Experimental Protocol: Determination of Reduction Potentials by Cyclic Voltammetry

The reduction potentials of α-bromoacetophenone derivatives are typically determined using cyclic voltammetry (CV). This electrochemical technique measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth between two set values.

Materials and Equipment:
  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon Electrode)

    • Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

  • Electrolyte solution (e.g., 0.1 M Tetrabutylammonium perchlorate in anhydrous acetonitrile)

  • Analyte (α-bromoacetophenone derivative) at a known concentration (e.g., 1-5 mM)

  • Inert gas (e.g., Argon or Nitrogen) for deoxygenation

Procedure:
  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., tetrabutylammonium perchlorate) in the anhydrous solvent (e.g., acetonitrile) to the desired concentration.

  • Preparation of the Analyte Solution: Accurately weigh and dissolve the α-bromoacetophenone derivative in the electrolyte solution to the desired concentration.

  • Deoxygenation: Purge the analyte solution with an inert gas for a sufficient period (e.g., 15-20 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse the electrode thoroughly with the solvent and dry it before use.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared analyte solution.

    • Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the reduction event of the analyte.

    • Initiate the cyclic voltammogram scan. The potential is swept from the initial value to the final value and then back to the initial value, while the resulting current is recorded.

  • Data Analysis: The resulting plot of current versus potential is a cyclic voltammogram. For an irreversible process like the reduction of α-bromoacetophenones, the peak potential (Ep) of the reduction wave is identified. The half-wave potential (E½) can be estimated from the peak potential.

Visualizing the Experimental Workflow and Molecular Structures

To better illustrate the processes and molecules discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Solution & Electrode Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis Prepare Electrolyte Prepare Electrolyte Prepare Analyte Solution Prepare Analyte Solution Prepare Electrolyte->Prepare Analyte Solution Deoxygenate Solution Deoxygenate Solution Prepare Analyte Solution->Deoxygenate Solution Polish Working Electrode Polish Working Electrode Assemble Cell Assemble Cell Polish Working Electrode->Assemble Cell Set CV Parameters Set CV Parameters Assemble Cell->Set CV Parameters Run Scan Run Scan Set CV Parameters->Run Scan Record Data Record Data Run Scan->Record Data Plot Voltammogram Plot Voltammogram Record Data->Plot Voltammogram Determine Peak Potential Determine Peak Potential Plot Voltammogram->Determine Peak Potential Calculate Half-Wave Potential Calculate Half-Wave Potential Determine Peak Potential->Calculate Half-Wave Potential

Experimental workflow for determining reduction potentials.

General structure of α-bromoacetophenone derivatives.

References

A Comparative Guide to the Reactivity of (R)-1-(2-bromophenyl)ethanol and Other Substituted Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reactivity of (R)-1-(2-bromophenyl)ethanol with other substituted chiral secondary alcohols in several common organic transformations. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data to inform substrate choice and reaction design.

Executive Summary

The reactivity of substituted chiral benzylic alcohols is significantly influenced by the nature and position of the substituent on the aromatic ring. This compound, with a sterically demanding ortho-bromo group, often exhibits distinct reactivity compared to its meta- and para-substituted counterparts, as well as analogs bearing electron-donating or electron-withdrawing groups. This guide explores these differences in the context of Suzuki-Miyaura coupling, Dynamic Kinetic Resolution (DKR), and etherification reactions. While direct comparative data for Heck reactions involving this compound is limited, general principles of steric and electronic effects will be discussed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction is known to be sensitive to steric hindrance around the coupling site. For substituted bromophenyl species, the ortho position of the bromo group in this compound is expected to decrease the reaction rate and yield compared to its meta and para isomers due to steric impediment of the oxidative addition step at the palladium catalyst.

Table 1: Representative Yields in Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Aryl Bromide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisolep-Nitrophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[2]
4-Bromoanisolem-Nitrophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100492[2]
4-Chlorotolueneo-Nitrophenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄2-Butanol1001845[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, palladium(II) acetate, ligand, and potassium phosphate.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for the desired time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Add Solvents: Toluene and Water A->B C Heat to 100°C and Stir B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Dilute with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful method for the synthesis of enantiomerically pure chiral alcohols. A non-enzymatic DKR of secondary alcohols via enantioselective acylation has been shown to be effective for a range of aryl alkyl carbinols, including those with ortho-, meta-, and para-substituents[3]. The data suggests that the electronic nature and position of the substituent influence the reaction's efficiency.

Table 2: Non-Enzymatic DKR of Substituted Aryl Alkyl Carbinols

SubstrateYield (%)ee (%)
1-(p-Tolyl)ethanol8898
1-(p-Methoxyphenyl)ethanol8599
1-(p-Chlorophenyl)ethanol8999
1-(m-Methoxyphenyl)ethanol8699
1-(o-Tolyl)ethanol 84 97
1-Phenylethanol9099

Data extracted from a study by Fu and coworkers[3]. The data for 1-(o-tolyl)ethanol suggests that ortho-substitution is well-tolerated in this reaction, providing high yield and enantioselectivity, comparable to its para- and meta-isomers. It is anticipated that this compound would behave similarly to 1-(o-tolyl)ethanol.

Experimental Protocol: Non-Enzymatic DKR of Aryl Alkyl Carbinols

This protocol is based on the method developed by Fu and coworkers[3].

Materials:

  • Racemic aryl alkyl carbinol (e.g., 1-(2-bromophenyl)ethanol) (0.25 mmol)

  • Planar-chiral DMAP catalyst ((C₅Ph₅)-DMAP*) (0.025 mmol, 10 mol%)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst) (0.0125 mmol, 5 mol%)

  • Acetyl isopropyl carbonate (0.30 mmol)

  • Toluene (2.5 mL)

Procedure:

  • In a glovebox, charge a vial with the racemic alcohol, the planar-chiral DMAP catalyst, and the ruthenium racemization catalyst.

  • Add toluene, followed by the acetyl isopropyl carbonate.

  • Seal the vial and stir the reaction mixture at room temperature for the specified time (monitor by chiral HPLC or GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting acetate by flash chromatography on silica gel.

DKR_Pathway racemate Racemic Alcohol r_enantiomer (R)-Alcohol racemate->r_enantiomer s_enantiomer (S)-Alcohol racemate->s_enantiomer acylation Chiral DMAP Catalyst + Acyl Donor (Acylation) r_enantiomer->acylation Slow racemization Ru Catalyst (Racemization) s_enantiomer->racemization Fast racemization->r_enantiomer Fast product Enantioenriched Acetate acylation->product Slow

Caption: Dynamic Kinetic Resolution Pathway.

Etherification

The formation of ethers from alcohols is a fundamental transformation. Iron-catalyzed dehydrative etherification of benzylic alcohols has been shown to be influenced by the position of substituents on the aromatic ring. Generally, para-substituted benzylic alcohols provide higher yields of the corresponding symmetrical ethers compared to their ortho-substituted counterparts, likely due to reduced steric hindrance at the reaction center[4].

Table 3: Iron-Catalyzed Symmetrical Etherification of Substituted Benzylic Alcohols

Benzyl Alcohol SubstrateTemperature (°C)Time (h)Yield (%)
4-Methylbenzyl alcohol70291
2-Methylbenzyl alcohol 70 2 53
4-Chlorobenzyl alcohol100588
2-Chlorobenzyl alcohol100870
4-Methoxybenzyl alcohol70285
Benzyl alcohol1001490

Data extracted from a study by Jamil and coworkers[4]. The data clearly shows a trend of lower yields for ortho-substituted benzyl alcohols compared to their para-isomers.

Experimental Protocol: Iron-Catalyzed Symmetrical Etherification

This protocol is adapted from the work of Jamil and coworkers[4].

Materials:

  • Benzylic alcohol (e.g., 1-(2-bromophenyl)ethanol) (2.0 mmol)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 5 mol%)

  • Propylene carbonate (1.0 mL)

Procedure:

  • In a pressure tube, combine the benzylic alcohol and iron(III) chloride hexahydrate.

  • Add propylene carbonate to the mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with stirring for the specified time.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography on silica gel.

Etherification_Workflow start Combine Alcohol and FeCl₃ in Propylene Carbonate react Heat in Sealed Tube start->react workup Cool, Dilute, and Wash react->workup purify Dry, Concentrate, and Purify workup->purify product Symmetrical Ether purify->product

Caption: Iron-Catalyzed Etherification Workflow.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step and is sensitive to steric hindrance. Therefore, it is expected that the reactivity of this compound in a Heck reaction would be lower than its meta and para isomers. The ortho-bromo substituent would sterically hinder the approach of the palladium catalyst to the C-Br bond.

Currently, there is a lack of direct comparative studies in the literature detailing the reactivity of this compound versus other substituted chiral alcohols in the Heck reaction. However, the general principles of steric hindrance in palladium-catalyzed cross-coupling reactions strongly suggest a lower reactivity for the ortho-substituted isomer.

Conclusion

The reactivity of this compound is a product of the interplay between the electronic and steric effects of its ortho-bromo substituent. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, the steric bulk of the ortho-substituent is expected to be the dominant factor, leading to reduced reactivity compared to its meta and para isomers. In contrast, for reactions such as the non-enzymatic Dynamic Kinetic Resolution, ortho-substitution is well-tolerated, providing high yields and enantioselectivity. In iron-catalyzed etherification, a clear trend of lower yields for ortho-substituted substrates is observed, again highlighting the impact of steric hindrance. This guide provides a framework for understanding and predicting the behavior of this compound and related compounds in various synthetic transformations.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to (R)-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in pharmaceutical development, the synthesis of enantiomerically pure chiral alcohols is a critical and recurring challenge. (R)-1-(2-bromophenyl)ethanol is a valuable chiral building block, and selecting the most efficient synthetic route is paramount for achieving high purity, yield, and cost-effectiveness. This guide provides an objective comparison of the two primary methodologies for its synthesis: asymmetric transfer hydrogenation (ATH) of 2-bromoacetophenone and biocatalytic reduction of the same precursor using an (R)-selective ketoreductase (KRED).

Performance and Cost Comparison

The choice between a chemical or biocatalytic approach often involves a trade-off between catalyst cost, reaction conditions, and overall process efficiency. Asymmetric transfer hydrogenation offers a well-established and rapid method with high yields, while biocatalysis presents a greener, highly selective alternative operating under mild aqueous conditions.

ParameterRoute 1: Asymmetric Transfer Hydrogenation Route 2: Biocatalytic Reduction
Starting Material 2-bromoacetophenone2-bromoacetophenone
Catalyst Chiral Ruthenium Complex (e.g., RuCl--INVALID-LINK--)(R)-Selective Ketoreductase (KRED)
Key Reagents Hydrogen Donor (e.g., Formic acid/Triethylamine or 2-Propanol), Base (e.g., KOH)Cofactor Regeneration System (e.g., Glucose, Glucose Dehydrogenase - GDH), NADP⁺/NADPH, Buffer
Typical Yield >95%>95%
Enantiomeric Excess (e.e.) >96%[1]>99%[2][3]
Reaction Temperature 25-80 °C25-40 °C
Reaction Time 4-24 hours12-48 hours
Key Advantages High reactivity and turnover numbers, broad substrate scope, well-established protocols.[1]Exceptional enantioselectivity, mild aqueous reaction conditions, environmentally friendly ("green"), biodegradable catalyst.[2][4]
Key Disadvantages High cost of Ruthenium catalyst and chiral ligands, requirement for organic solvents and potentially inert atmosphere, potential for trace heavy metal contamination in the product.Requires screening to find a suitable enzyme or protein engineering, potential for substrate/product inhibition, reactions are typically more dilute.
Cost Factors - Starting Material: 2-bromoacetophenone (~

700 for a screening kit).[5] Cost is offset by very low catalyst loading (S/C ratio >1000).
- Starting Material: 2-bromoacetophenone (~$70/100g).[6] - Catalyst: Lower intrinsic cost compared to noble metals, but may require screening or custom development. Cofactor and regeneration enzymes add to the cost.

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below. These protocols represent typical experimental conditions and may require optimization based on specific laboratory setups and catalyst/enzyme batches.

Protocol 1: Asymmetric Transfer Hydrogenation (Noyori-type)

This procedure is based on established protocols for the asymmetric transfer hydrogenation of aromatic ketones using a chiral Ru(II) catalyst.[7]

Materials:

  • 2-bromoacetophenone

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane or a 5:2 mixture of HCOOH:Et₃N azeotrope)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral Ruthenium catalyst (e.g., S/C ratio of 1000:1).

  • Add the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio), which serves as the hydrogen source.

  • Add 2-bromoacetophenone to the flask.

  • Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 10-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

  • Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).

Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol describes a typical procedure for the asymmetric reduction of a ketone using a recombinant (R)-selective ketoreductase with a coupled enzyme system for cofactor regeneration.[2][8]

Materials:

  • 2-bromoacetophenone

  • (R)-selective Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • D-Glucose

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

  • Water-miscible co-solvent (e.g., 2-propanol or DMSO, if needed for substrate solubility)

  • Standard laboratory incubator shaker

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., Tris-HCl, pH 7.5).

  • To the buffer, add D-glucose (e.g., 1.1 equivalents), NADP⁺ (e.g., 0.01 equivalents), Glucose Dehydrogenase, and the (R)-selective Ketoreductase.

  • Dissolve the 2-bromoacetophenone in a minimal amount of a water-miscible co-solvent like 2-propanol, if necessary, and add it to the reaction mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation in an orbital shaker.

  • Monitor the conversion of the substrate to the product by GC or HPLC. Reactions are typically complete within 24-48 hours.

  • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent, such as ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer multiple times with the same organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product via flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or chiral GC.

Synthetic Route Visualization

The logical workflows for both the chemical and biocatalytic routes are depicted below, illustrating the transformation from the common precursor to the final chiral alcohol product.

G cluster_0 Synthetic Pathways to this compound cluster_1 Route 1: Asymmetric Transfer Hydrogenation cluster_2 Route 2: Biocatalytic Reduction start 2-bromoacetophenone ath_reagents HCOOH / Et3N (H-donor) start->ath_reagents Chemical Reduction bio_reagents Glucose / GDH (Cofactor Regeneration) start->bio_reagents Enzymatic Reduction product This compound ath_catalyst RuCl[(S,S)-TsDPEN] (p-cymene) ath_catalyst->ath_reagents ath_reagents->product bio_catalyst (R)-Selective Ketoreductase (KRED) bio_catalyst->bio_reagents bio_reagents->product

Caption: Comparative workflows for the synthesis of this compound.

References

Confirming the Absolute Configuration of 1-(2-bromophenyl)ethanol: A Comparative Guide to Optical Rotation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a comprehensive comparison of methods for confirming the absolute configuration of 1-(2-bromophenyl)ethanol, with a primary focus on the use of optical rotation. Experimental data, detailed protocols, and a comparative analysis of alternative techniques, including X-ray crystallography and Vibrational Circular Dichroism (VCD), are presented to assist researchers in selecting the most appropriate method for their needs.

Optical Rotation Analysis of 1-(2-bromophenyl)ethanol

Optical rotation is a fundamental technique for the analysis of chiral molecules. It measures the rotation of plane-polarized light as it passes through a solution of an enantiomer. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Data Summary: Specific Rotation of 1-(2-bromophenyl)ethanol Enantiomers

The specific rotation ([α]) is a standardized measure of optical rotation, corrected for concentration and path length. The data for the enantiomers of 1-(2-bromophenyl)ethanol are summarized below.

EnantiomerReported Specific Rotation ([α])Conditions
(R)-1-(2-bromophenyl)ethanol+54°c = 1 in Chloroform
(S)-1-(2-bromophenyl)ethanol-54°c = 1 in Chloroform, 30°C
(S)-1-(2-bromophenyl)ethanol-31.9°c = 1.00 in CHCl₃, 25°C (84.2% ee)[1]

It is important to note the discrepancy in the reported values for the (S)-enantiomer. One source reports a value of -54°[2], which is equal in magnitude and opposite in sign to the (R)-enantiomer, as expected for a pure enantiomer. Another source reports a value of -31.9° and specifies an enantiomeric excess (ee) of 84.2%[1]. This suggests the lower value is due to the presence of the (R)-enantiomer in the sample. For the purpose of confirming absolute configuration, it is crucial to use a sample with a known, high enantiomeric excess.

Experimental Protocol: Polarimetry

The following protocol outlines the steps for measuring the optical rotation of 1-(2-bromophenyl)ethanol.

Objective: To determine the specific rotation of an enantiomerically enriched sample of 1-(2-bromophenyl)ethanol.

Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sample of 1-(2-bromophenyl)ethanol with known enantiomeric excess

  • Chloroform (spectroscopic grade)

Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 100 mg of the 1-(2-bromophenyl)ethanol sample.

    • Dissolve the sample in chloroform in a 10 mL volumetric flask and dilute to the mark. This creates a solution with a concentration (c) of approximately 0.01 g/mL.

  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions.

    • Fill the polarimeter cell with pure chloroform (the blank).

    • Place the cell in the polarimeter and take a reading. This value should be zeroed to calibrate the instrument.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

    • Place the filled cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement several times and calculate the average observed rotation.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

      • α is the average observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

  • Confirmation of Absolute Configuration:

    • Compare the calculated specific rotation with the literature values. A positive rotation corresponds to the (R)-enantiomer, while a negative rotation indicates the (S)-enantiomer.

Alternative Methods for Absolute Configuration Determination

While optical rotation is a valuable tool, other methods can provide more definitive or complementary information on the absolute configuration of a chiral molecule.

X-ray Crystallography

X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, unequivocally establishing the spatial arrangement of its atoms.

Comparison with Optical Rotation:

  • Definitive Results: X-ray crystallography provides a direct and unambiguous determination of the absolute configuration, whereas optical rotation relies on comparison to a known standard.

  • Sample Requirements: A significant drawback of X-ray crystallography is the requirement for a suitable single crystal, which can be challenging to obtain. Optical rotation can be performed on solutions.

  • Information Provided: X-ray crystallography yields a complete 3D structure, while optical rotation provides a single physical property.

A published X-ray crystal structure of (S)-(+)-1-(2-bromophenyl)ethanol confirms its absolute configuration[3]. This provides a solid reference point for the validation of optical rotation data.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.

Comparison with Optical Rotation:

  • Richness of Data: VCD provides a full spectrum of information related to the vibrational modes of the molecule, offering a more detailed stereochemical fingerprint than the single value obtained from optical rotation.

  • Computational Requirement: A key aspect of VCD analysis is the need for accurate quantum chemical calculations to simulate the theoretical spectrum, which can be computationally intensive.

  • Versatility: VCD can be performed on solutions and does not require crystallization.

Visualizing the Workflow and Logic

To better illustrate the processes involved in confirming absolute configuration, the following diagrams have been generated using the DOT language.

Workflow for Confirming Absolute Configuration cluster_OpticalRotation Optical Rotation Method cluster_AlternativeMethods Alternative Methods Prepare Solution Prepare Solution Measure Rotation Measure Rotation Prepare Solution->Measure Rotation Calibrate Polarimeter Calibrate Polarimeter Calibrate Polarimeter->Measure Rotation Calculate Specific Rotation Calculate Specific Rotation Measure Rotation->Calculate Specific Rotation Compare to Literature Compare to Literature Calculate Specific Rotation->Compare to Literature X-ray Crystallography X-ray Crystallography Definitive Configuration Definitive Configuration X-ray Crystallography->Definitive Configuration VCD Spectroscopy VCD Spectroscopy Compare Experimental and Calculated Spectra Compare Experimental and Calculated Spectra VCD Spectroscopy->Compare Experimental and Calculated Spectra Chiral Sample Chiral Sample Chiral Sample->Prepare Solution Chiral Sample->X-ray Crystallography Chiral Sample->VCD Spectroscopy Assign Configuration Assign Configuration Compare to Literature->Assign Configuration Compare Experimental and Calculated Spectra->Assign Configuration

Caption: Workflow for confirming the absolute configuration of 1-(2-bromophenyl)ethanol.

Logical Relationship of Optical Rotation to Configuration ExperimentalObservation Observed Optical Rotation SignOfRotation Sign of Rotation (Positive or Negative) ExperimentalObservation->SignOfRotation R_Configuration This compound [α] = +54° SignOfRotation->R_Configuration Positive (+) S_Configuration (S)-1-(2-bromophenyl)ethanol [α] = -54° SignOfRotation->S_Configuration Negative (-)

Caption: Logic for assigning R/S configuration based on the sign of optical rotation.

Conclusion

Confirming the absolute configuration of 1-(2-bromophenyl)ethanol can be reliably achieved through the measurement of its optical rotation, provided that a sample of high enantiomeric purity is used. A positive specific rotation of approximately +54° in chloroform corresponds to the (R)-enantiomer, while a negative rotation of a similar magnitude indicates the (S)-enantiomer. For an unambiguous and definitive determination, X-ray crystallography of a single crystal of one of the enantiomers provides irrefutable evidence of the absolute configuration. Vibrational Circular Dichroism offers a powerful alternative for confirming the stereochemistry in solution, complementing the information obtained from optical rotation. The choice of method will ultimately depend on the specific requirements of the research, sample availability, and the desired level of certainty.

References

Safety Operating Guide

Proper Disposal of (R)-1-(2-bromophenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of (R)-1-(2-bromophenyl)ethanol, a halogenated organic compound.

This compound is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[1] Proper disposal is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. The following procedures outline the necessary steps for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazards and to use appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber gloves.[3][5]

  • Body Protection: A lab coat should be worn to protect against skin contact.[3][4]

  • Respiratory Protection: In case of inadequate ventilation or risk of inhalation, use a NIOSH/MSHA approved respirator.[3][6]

Handling:

  • Always handle this chemical within a certified laboratory chemical fume hood to minimize inhalation exposure.[7][8]

  • Avoid contact with skin and eyes.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][9]

  • Ensure the work area is well-ventilated.[6]

Waste Identification and Segregation

Proper segregation of chemical waste is a critical first step in the disposal process to prevent dangerous reactions and to ensure correct disposal pathways.

  • This compound is a brominated organic compound and must be disposed of as halogenated organic waste .[10]

  • Do not mix halogenated organic waste with non-halogenated organic waste.[11][12][13] The disposal of mixed waste is often more complex and costly.[12][13]

  • Keep this waste stream separate from other waste categories such as aqueous waste, strong acids or bases, and solid waste.[10][12]

Waste Collection and Storage

Proper collection and storage of this compound waste are essential to maintain a safe laboratory environment.

  • Waste Containers: Collect liquid waste in a designated, leak-proof, and properly sealed container, such as a polyethylene carboy.[11][12] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound".[11][12] Do not use abbreviations.[11] A hazardous waste tag should be affixed to the container as soon as the first drop of waste is added.[12]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][11] The container should be kept in a designated Satellite Accumulation Area (SAA) and within secondary containment to prevent spills.[12] Keep the container closed except when adding waste.[11][12]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills that can be cleaned up quickly, alert personnel in the immediate area.[7][14] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[7][14] Collect the absorbed material into a sealed container and dispose of it as hazardous waste.[14]

  • Large Spills: For major spills, evacuate the area immediately and notify your institution's emergency response team.[7][14]

Disposal Method

This compound waste must be disposed of through a licensed hazardous waste management company. The standard and required method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[10][15] Do not dispose of this chemical down the drain or by evaporation.[11]

Quantitative Data and Hazard Summary

The following table summarizes key hazard and handling information for this compound.

ParameterValue/InformationSource
CAS Number 76116-20-6[1]
Molecular Formula C8H9BrO[1]
Acute Oral Toxicity Category 4[1]
Acute Dermal Toxicity Category 4[1]
Acute Inhalation Toxicity Category 4[1]
Skin Corrosion/Irritation Causes skin irritation[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1]
Specific Target Organ Toxicity May cause respiratory irritation[1]
Incompatible Materials Strong oxidizing agents[1][9]
Storage Conditions Keep in a dry, cool and well-ventilated place. Keep container tightly closed.[1]

Experimental Protocols & Workflows

While a specific experimental protocol for the disposal of this single compound is not typically detailed, the workflow for handling and disposing of halogenated organic waste in a laboratory setting follows a standardized procedure.

Protocol for Collection and Disposal of this compound Waste:

  • Preparation: Before starting any experimental work that will generate this waste, ensure you have the correct, labeled hazardous waste container readily accessible in the fume hood where the work will be performed.

  • Waste Generation: During your experiment, collect all waste containing this compound, including any solvents used for rinsing glassware that are contaminated with the compound, directly into the designated halogenated organic waste container.

  • Container Management: Keep the waste container closed at all times, except when you are actively adding waste.[11][12]

  • Record Keeping: On the hazardous waste tag or an accompanying log sheet, record the amount of this compound and any other components being added to the waste container.[10]

  • Storage: Once the experiment is complete, ensure the waste container is securely sealed and stored in your laboratory's designated Satellite Accumulation Area.

  • Disposal Request: When the waste container is nearly full (approximately 75%), submit a request for waste collection from your institution's Environmental Health and Safety (EHS) department or contracted hazardous waste disposal service.[12]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Experiment Generating This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood identify Identify as Halogenated Organic Waste fume_hood->identify segregate Segregate from Non-Halogenated and other waste streams identify->segregate collect Collect in a Labeled, Sealed Waste Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store request_pickup Request Pickup by EHS or Licensed Waste Vendor store->request_pickup end End: Incineration at a Permitted Facility request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-1-(2-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-1-(2-bromophenyl)ethanol. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin, eye, and respiratory irritation[1][2]. It may be harmful if swallowed, inhaled, or absorbed through the skin[2]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Splash GogglesMust meet ANSI Z87.1 standard.Protects eyes from splashes and vapors[3].
Face ShieldTo be used in addition to goggles.Required when there is a risk of significant splashes or highly exothermic reactions[3][4].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.Protects skin from absorption[3]. Inspect gloves before each use and dispose of them immediately after contamination.
Body Protection Flame-Resistant Lab CoatMust be fully buttoned.Protects against splashes and potential fire hazards[3].
Respiratory Protection NIOSH-Approved RespiratorUse in poorly ventilated areas or during emergencies.Protects against the inhalation of harmful vapors[3][4].
Footwear Closed-Toe Shoes---Prevents exposure from spills[3].

Operational Plan: Step-by-Step Handling Workflow

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure[3]. The immediate work area must be equipped with an emergency eyewash station and a safety shower[2][3].

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Fume Hood Work Area prep_ppe->prep_setup prep_chemical 3. Retrieve Chemical from Storage prep_setup->prep_chemical handling_weigh 4. Weigh/Measure Chemical prep_chemical->handling_weigh handling_reaction 5. Perform Experimental Procedure handling_weigh->handling_reaction cleanup_decontaminate 6. Decontaminate Surfaces & Glassware handling_reaction->cleanup_decontaminate cleanup_waste 7. Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe handling workflow for this compound.

Detailed Experimental Protocol:

A representative experimental protocol involving a similar compound, 2-bromoethanol, is the synthesis of 2-bromoethyl acetate. This reaction would be analogous to a potential esterification reaction with this compound.

Objective: To synthesize an ester from an alcohol, illustrating a common laboratory procedure where this compound might be used.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous diethyl ether (solvent)

  • Triethylamine (base)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Addition funnel

  • Condenser

  • Drying tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Ensure all glassware is dry. Set up the reaction apparatus in a fume hood.

  • Reaction Setup: In a round bottom flask, dissolve this compound and triethylamine in anhydrous diethyl ether.

  • Addition: Slowly add acetyl chloride to the stirring solution via an addition funnel. An exothermic reaction may occur; control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution, a sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Disposal Plan

Chemical waste generators are responsible for classifying waste as hazardous or non-hazardous according to US EPA guidelines (40 CFR 261.3) and any state or local regulations[1].

Waste Disposal Protocol:

Waste TypeDisposal Procedure
Contaminated Solid Waste Dispose of in a designated hazardous waste container. This includes used gloves, paper towels, and other disposable materials that have come into contact with the chemical.
Liquid Waste Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, or as directed by institutional policy.

All waste must be disposed of through an approved waste disposal plant[1][2][5][6]. Do not dispose of this chemical down the drain[7]. Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(2-bromophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-1-(2-bromophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.